Product packaging for 1-(Thiophen-2-yl)butan-1-one(Cat. No.:CAS No. 5333-83-5)

1-(Thiophen-2-yl)butan-1-one

Cat. No.: B1664058
CAS No.: 5333-83-5
M. Wt: 154.23 g/mol
InChI Key: YXHIINNJOGKPLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(Thiophen-2-yl)butan-1-one (CAS 5333-83-5) is a high-purity organic compound, provided as a colorless to pale yellow liquid, that serves as a valuable building block and reference standard in scientific research . With a molecular formula of C8H10OS and a molecular weight of 154.23 g/mol, this compound is characterized by its meaty, grilled, and roasted beef-like odor profile, making it a significant compound of interest in the field of flavor and fragrance chemistry . Researchers utilize it as a key intermediate in the synthesis of more complex heterocyclic compounds and in organometallic chemistry studies . Its structure, featuring a ketone group adjacent to a thiophene ring, allows for further functionalization and study of structure-activity relationships. The compound has a boiling point in the range of 159-160 °C (at 760 mmHg for the pure substance) and a density of approximately 1.09 g/mL . It should be stored in a cool, dark place, sealed in a dry environment at room temperature . This product is intended For Research Use Only and is not for diagnostic or therapeutic uses. It is strictly not for human or animal consumption. Key Physical & Chemical Data • CAS Number: 5333-83-5 • MDL Number: MFCD00022503 • Molecular Formula: C8H10OS • Molecular Weight: 154.23 g/mol • Boiling Point: 159-160 °C • Density: ~1.09 • Flash Point: >110 °C • Purity: Available in 98% and higher grades

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10OS B1664058 1-(Thiophen-2-yl)butan-1-one CAS No. 5333-83-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-thiophen-2-ylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS/c1-2-4-7(9)8-5-3-6-10-8/h3,5-6H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXHIINNJOGKPLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10201480
Record name 1-(2-Thienyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10201480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

242.00 to 244.00 °C. @ 760.00 mm Hg
Record name 1-(2-Thienyl)-1-butanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032935
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

5333-83-5
Record name 1-(2-Thienyl)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5333-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butanoylthiophene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005333835
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butyrylthiophene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2350
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-Thienyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10201480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-thienyl)butan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.860
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-BUTANOYLTHIOPHENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BIQ5M88OLZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-(2-Thienyl)-1-butanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032935
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Introduction: The Versatile Thienyl Ketone Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 1-(Thiophen-2-yl)butan-1-one

This compound, also known as 2-butyrylthiophene, is a heterocyclic ketone that serves as a pivotal intermediate in organic synthesis.[1] Its structure, which marries an aromatic, electron-rich thiophene ring with a flexible butyl ketone chain, provides a unique combination of reactivity and stability.[2] For researchers in medicinal chemistry and material science, this compound is more than a simple reagent; it is a versatile scaffold for the construction of complex molecular architectures. The thiophene moiety is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its ability to act as a bioisostere of a benzene ring while modifying physicochemical properties like solubility and metabolic profile.[3][4] This guide provides an in-depth exploration of the synthesis, characterization, reactivity, and application of this compound, offering field-proven insights for its effective utilization in research and development.

Core Physicochemical and Spectroscopic Properties

A precise understanding of a compound's fundamental properties is the bedrock of its successful application in synthesis and analysis. The key identifiers and physical characteristics of this compound are summarized below.

Physical and Chemical Data
PropertyValueSource(s)
CAS Number 5333-83-5[5][6][7]
Molecular Formula C₈H₁₀OS[6][8]
Molecular Weight 154.23 g/mol [5][6][8]
Appearance Colorless to yellow to brown liquid[8]
Boiling Point 245.8 °C at 760 mmHg[8]
Density 1.075 g/cm³[8]
Refractive Index (20°C) 1.5405 - 1.5455[8]
SMILES CCCC(=O)C1=CC=CS1[5]
Spectroscopic Signature for Structural Verification

Spectroscopic analysis is non-negotiable for confirming the identity and purity of a synthesized compound. The following table outlines the expected spectral characteristics for this compound, based on established principles and data from analogous structures like 2-acetylthiophene.[9][10]

TechniqueExpected SignatureInterpretation
¹H NMR δ ~7.7-7.8 (m, 2H), ~7.1 (m, 1H), ~2.9 (t, 2H), ~1.7 (sext, 2H), ~1.0 (t, 3H)Signals correspond to the three distinct protons on the thiophene ring and the triplet-sextet-triplet pattern of the n-propyl chain attached to the carbonyl.
¹³C NMR δ ~192-194, ~144-145, ~133-134, ~132-133, ~128, ~40-41, ~18-19, ~13-14Peaks represent the carbonyl carbon, the four distinct carbons of the thiophene ring, and the three carbons of the propyl chain.
IR (Infrared) ~1660-1680 cm⁻¹ (strong), ~3100 cm⁻¹ (weak), ~2850-2960 cm⁻¹ (medium)Strong absorption indicates the C=O stretch of the aryl ketone. Weak and medium bands correspond to aromatic C-H and aliphatic C-H stretches, respectively.[11]
Mass Spec (MS) Molecular Ion (M⁺) at m/z = 154Confirms the molecular weight of the compound.

Synthesis: The Friedel-Crafts Acylation Pathway

The most direct and widely employed method for preparing this compound is the Friedel-Crafts acylation of thiophene.[12] This electrophilic aromatic substitution reaction offers high yields and, critically, excellent regioselectivity.

Causality of Regioselectivity

The acylation of thiophene preferentially occurs at the C2 (α) position. This is a direct consequence of the superior stability of the cationic intermediate (sigma complex) formed during C2 attack compared to C3 attack. The intermediate from C2 attack allows the positive charge to be delocalized over three resonance structures, including one where the sulfur atom's lone pair participates directly, whereas C3 attack only permits two resonance structures.[13][14] This lower energy pathway for C2 substitution makes it the overwhelmingly favored outcome.

Caption: Resonance stabilization of intermediates in thiophene acylation.

Self-Validating Experimental Protocol: Synthesis of this compound

This protocol describes a standard laboratory procedure. The trustworthiness of the synthesis is ensured by the subsequent analytical verification steps.

Workflow Diagram

reagents 1. Charge Reactor: - Thiophene - Anhydrous Solvent (e.g., CH₂Cl₂) - Inert Atmosphere (N₂ or Ar) cool 2. Cool to 0-5 °C (Ice Bath) reagents->cool catalyst 3. Add Lewis Acid Catalyst (e.g., AlCl₃ or SnCl₄) (Portion-wise, exothermic control) cool->catalyst acyl 4. Add Acylating Agent (Butyryl Chloride) (Dropwise, maintain temp < 10 °C) catalyst->acyl react 5. Reaction (Stir at 0 °C to RT for 2-4 h) acyl->react quench 6. Quench Reaction (Pour onto ice/dilute HCl) react->quench extract 7. Work-up - Separate organic layer - Wash with NaHCO₃(aq), brine - Dry over Na₂SO₄ quench->extract purify 8. Purification - Remove solvent (rotovap) - Vacuum Distillation extract->purify analyze 9. Analysis & Verification (NMR, IR, GC-MS) purify->analyze

Caption: Experimental workflow for Friedel-Crafts acylation synthesis.

Step-by-Step Methodology:

  • Reactor Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add thiophene (1.0 eq) and an anhydrous solvent such as dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂).

  • Inert Atmosphere & Cooling: Purge the system with dry nitrogen and cool the flask to 0-5 °C using an ice-water bath.

  • Catalyst Addition: Cautiously add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃, 1.1 eq) or stannic chloride (SnCl₄), in small portions.[15] The addition is exothermic and must be controlled.

  • Acylating Agent Addition: Add butyryl chloride (1.05 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction and Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a clear liquid.[8]

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy, comparing the obtained spectra with reference data.

Chemical Reactivity and Applications in Drug Discovery

The utility of this compound stems from the distinct reactivity of its two key domains: the carbonyl group and the thiophene ring.

  • Reactivity of the Carbonyl Group: The ketone functionality is a gateway to numerous transformations. It can be reduced to the corresponding secondary alcohol, (R/S)-1-(thiophen-2-yl)butan-1-ol, a chiral building block.[16] It can also undergo condensation reactions at the α-carbon or serve as a handle for forming more complex heterocyclic systems like pyrimidines or pyrazoles.

  • Reactivity of the Thiophene Ring: The butyryl group is an electron-withdrawing, meta-directing group. However, it deactivates the thiophene ring towards further electrophilic aromatic substitution. This deactivation can be strategically useful, preventing polysubstitution and allowing for selective reactions elsewhere in a more complex molecule.[9]

  • Role as a Versatile Intermediate: In drug discovery, this compound is a precursor for a wide array of biologically active molecules. The thiophene core is present in drugs for treating conditions ranging from inflammation to cancer and neurological disorders.[3][4][17] By modifying the butyl chain or using the ketone as an anchor point for further elaboration, medicinal chemists can rapidly generate libraries of novel compounds for screening. For instance, derivatives have been synthesized and investigated as potent and selective TRPV1 agonists for pain management.[18][19]

cluster_reactions Chemical Transformations cluster_products Resulting Scaffolds cluster_apps Therapeutic Areas start This compound reduction Reduction (e.g., NaBH₄) start->reduction condensation Condensation (e.g., Aldol, Knoevenagel) start->condensation heterocycle Heterocycle Formation (e.g., with Hydrazine) start->heterocycle alcohol Chiral Secondary Alcohol reduction->alcohol enone α,β-Unsaturated Ketone condensation->enone pyrazole Thienyl-Pyrazole Derivative heterocycle->pyrazole pain Analgesics (Pain) alcohol->pain inflammation Anti-inflammatory alcohol->inflammation enone->inflammation pyrazole->pain cns CNS Agents pyrazole->cns

Caption: Role as a versatile intermediate in synthetic pathways.

Conclusion

This compound is a high-value chemical intermediate whose properties are well-defined and synthetically accessible. Its straightforward preparation via regioselective Friedel-Crafts acylation, combined with the versatile reactivity of its ketone and thiophene moieties, makes it an indispensable tool for chemists. For professionals in drug development, a thorough understanding of its chemical characteristics—from spectroscopic signatures to reaction pathways—is essential for leveraging its full potential in the rational design and synthesis of next-generation therapeutics and functional materials.

References

1-(Thiophen-2-yl)butan-1-one CAS number 5333-83-5

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(Thiophen-2-yl)butan-1-one (CAS 5333-83-5)

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS 5333-83-5), a key heterocyclic ketone intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's physicochemical properties, synthesis, mechanistic pathways, analytical characterization, and applications. By integrating established protocols with mechanistic rationale, this guide serves as an authoritative resource for leveraging this versatile building block in organic synthesis and pharmaceutical research. The thiophene moiety is a privileged structure in medicinal chemistry, and understanding the handling and reactivity of its derivatives is paramount for innovation.[1][2][3]

Core Compound Identity and Physicochemical Profile

This compound, also known as 2-butyrylthiophene, is an organic compound featuring a five-membered aromatic thiophene ring linked to a butanone group.[4] This structure makes it a valuable precursor in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[4][5] Its chemical and physical properties are foundational to its application and handling.

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Data

The fundamental properties of a compound dictate its behavior in reactions, its solubility, and appropriate storage conditions. Below is a summary of key data for this compound.

PropertyValueSource
CAS Number 5333-83-5[6]
Molecular Formula C₈H₁₀OS[4][7][8]
Molecular Weight 154.23 g/mol [4][7][9]
Appearance Colorless to pale yellow liquid[4][5]
Boiling Point 245.8 °C at 760 mmHg[5]
Density 1.075 g/cm³[5]
Flash Point 102.2 °C (216.0 °F)[9]
Solubility Soluble in organic solvents[4]
Refractive Index (@ 20°C) 1.5405 - 1.5455[5]
InChI Key YXHIINNJOGKPLF-UHFFFAOYSA-N[4]

Synthesis and Mechanistic Rationale: The Friedel-Crafts Acylation

The most common and industrially relevant synthesis of this compound is the Friedel-Crafts acylation of thiophene.[10][11] This electrophilic aromatic substitution reaction is a cornerstone of organic chemistry for forming carbon-carbon bonds with aromatic rings.

The Causality of Reagent and Catalyst Selection

The choice of butyryl chloride as the acylating agent and a Lewis acid like aluminum chloride (AlCl₃) as the catalyst is deliberate.[11] The Lewis acid is crucial as it coordinates with the acyl chloride, generating a highly electrophilic acylium ion. This ion is potent enough to overcome the aromatic stability of the thiophene ring. Thiophene itself is an electron-rich heterocycle, which makes it more reactive than benzene in electrophilic substitutions, allowing for milder reaction conditions in some cases.[1]

Mechanism of Acylation and Regioselectivity

The reaction proceeds via the formation of an acylium ion, which is then attacked by the electron-rich thiophene ring. The regioselectivity of this attack is a critical aspect.

friedel_crafts_acylation Friedel-Crafts Acylation Mechanism ButyrylCl Butyryl Chloride (CH₃CH₂CH₂COCl) AcyliumComplex Acylium Ion Complex [CH₃CH₂CH₂C≡O]⁺[AlCl₄]⁻ ButyrylCl->AcyliumComplex + AlCl₃ AlCl3 Aluminum Chloride (AlCl₃) AlCl3->AcyliumComplex Thiophene Thiophene SigmaComplex Sigma Complex Intermediate (Resonance Stabilized) Thiophene->SigmaComplex AcyliumComplex->SigmaComplex + Thiophene Product This compound SigmaComplex->Product - H⁺ HCl HCl Product->HCl AlCl3_regen AlCl₃ (regenerated) Product->AlCl3_regen

Caption: Workflow of the Friedel-Crafts acylation of thiophene.

The electrophilic attack preferentially occurs at the C2 (or C5) position of the thiophene ring. This is because the carbocation intermediate (the sigma complex) formed by attack at C2 is more stable, as it can be described by three resonance structures, effectively delocalizing the positive charge. In contrast, attack at the C3 (or C4) position results in an intermediate with only two resonance structures.[12][13] The greater delocalization and stability of the C2-attack intermediate means it has a lower activation energy, making it the kinetically and thermodynamically favored pathway.[12][13]

Self-Validating Experimental Protocol

This protocol is designed to be self-validating through in-process checks and clear endpoints.

Objective: To synthesize this compound.

Materials:

  • Thiophene (1.0 eq)

  • Butyryl chloride (1.1 eq)

  • Anhydrous aluminum chloride (AlCl₃) (1.2 eq)

  • Anhydrous dichloromethane (DCM) as solvent

  • Ice water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and dropping funnel

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.

  • Catalyst Suspension: Charge the flask with anhydrous AlCl₃ and anhydrous DCM. Cool the suspension to 0 °C in an ice bath. Causality: Cooling is essential to control the exothermic reaction and prevent side reactions.

  • Acyl Chloride Addition: Add butyryl chloride dropwise to the AlCl₃ suspension while stirring. An orange-colored complex should form.

  • Thiophene Addition: Add a solution of thiophene in anhydrous DCM dropwise via the dropping funnel over 30-60 minutes, keeping the temperature below 5 °C. Self-Validation: Monitor the reaction temperature closely. A sudden exotherm may indicate the addition is too rapid.

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker of ice water with vigorous stirring. Causality: This hydrolyzes the aluminum complexes and quenches the reaction. This step is highly exothermic and must be done cautiously.

  • Work-up:

    • Separate the organic layer in a separatory funnel.

    • Extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and brine. Self-Validation: The NaHCO₃ wash should result in CO₂ evolution, which should cease when neutralization is complete.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude oil by vacuum distillation or column chromatography on silica gel to yield pure this compound as a liquid.[5]

Analytical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic methods and chromatography provides a complete analytical profile.

Spectroscopic Data Interpretation

The following data are characteristic of a successfully synthesized this compound.

TechniqueExpected Observations
¹H NMR δ (ppm): ~0.9 (t, 3H, -CH₃), ~1.7 (sextet, 2H, -CH₂-CH₃), ~2.9 (t, 2H, -CO-CH₂-), ~7.1 (dd, 1H, thiophene H4), ~7.6-7.8 (m, 2H, thiophene H3 and H5). The splitting patterns and integrations are key identifiers.
¹³C NMR δ (ppm): ~14 (CH₃), ~18 (CH₂), ~40 (CO-CH₂), ~128, ~132, ~134 (thiophene carbons), ~144 (thiophene C-CO), ~193 (C=O).
IR (Infrared) ν (cm⁻¹): ~1660-1680 (strong, C=O stretch, conjugated), ~3100 (C-H stretch, aromatic), ~2800-3000 (C-H stretch, aliphatic). The position of the carbonyl peak indicates conjugation with the thiophene ring.[14]
MS (Mass Spec) m/z: 154 (M⁺, molecular ion peak), 111 (M⁺ - C₃H₇, loss of propyl group), 83 (thienyl fragment). Fragmentation patterns validate the connectivity.[15]
Purity Assessment via High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for assessing the purity of non-volatile compounds like this compound, offering high resolution to separate it from starting materials and by-products.[16]

Illustrative HPLC Protocol:

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm).[16]

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the thiophene chromophore absorbs strongly (e.g., ~254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

This method provides a reliable means to quantify the purity and identify any process-related impurities.

Applications in Drug Discovery and Materials Science

The thiophene nucleus is a "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs.[2][3] Its bioisosteric relationship with the phenyl ring allows it to modulate physicochemical properties like solubility and metabolism while maintaining biological activity.

This compound is a critical starting material for accessing more complex thiophene derivatives.

applications_workflow Start This compound (CAS 5333-83-5) Reduction Reduction of Ketone (e.g., NaBH₄) Start->Reduction Amination Reductive Amination Start->Amination Condensation Condensation Reactions Start->Condensation FurtherFunc Further Functionalization Start->FurtherFunc Alcohol Chiral Alcohols Reduction->Alcohol Amine Thienylbutylamines Amination->Amine Heterocycles Complex Heterocycles (e.g., Pyrimidines, Diazepines) Condensation->Heterocycles Derivatives Substituted Thiophenes FurtherFunc->Derivatives Pharma Pharmaceutical Leads (e.g., TRPV1 Agonists, CNS Agents) Alcohol->Pharma Amine->Pharma Heterocycles->Pharma Agrochem Agrochemicals Derivatives->Agrochem Materials Organic Semiconductors Conductive Polymers Derivatives->Materials

Caption: Role as a versatile intermediate in synthesis.

Key Application Areas:

  • Pharmaceutical Intermediates: The butanone side chain can be readily modified. For instance, reduction of the ketone yields a secondary alcohol, which can be a chiral center for asymmetric synthesis. Reductive amination can introduce amine functionalities, leading to compounds with potential neurological activity.[17]

  • Drug Candidate Synthesis: Derivatives of this compound have been explored for various therapeutic targets. For example, N-(4-hydroxy-3-methoxybenzyl)-4-(thiophen-2-yl)butanamide, derived from a related thiophene butanoic acid, was identified as a TRPV1 agonist. Rational drug design often starts with simple scaffolds like 2-butyrylthiophene to build more potent and selective ligands.

  • Materials Science: The thiophene ring is a fundamental unit in conductive polymers and organic semiconductors.[5] This compound can serve as a building block for creating materials with specific electronic properties.

Safety, Handling, and Storage

Proper handling of this compound is crucial for laboratory safety. The compound presents several hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).

Hazard Identification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements.

GHS PictogramHazard CodeStatement
alt text
H302Harmful if swallowed
alt text
H319Causes serious eye irritation

Source: PubChem[6]

Recommended Handling and Storage Protocol
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[18]

  • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[19][20]

  • Handling: Avoid contact with skin, eyes, and clothing.[19] Do not ingest or inhale. Wash hands thoroughly after handling.[18] Keep away from heat, sparks, and open flames.[20]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[18][19] Keep away from incompatible materials.

  • Incompatible Materials: Strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[19]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[19]

Conclusion

This compound (CAS 5333-83-5) is more than a simple chemical intermediate; it is a gateway to a vast chemical space of high-value molecules. Its straightforward synthesis via Friedel-Crafts acylation, combined with the rich reactivity of both the thiophene ring and the ketone functional group, makes it an indispensable tool for chemists. For professionals in drug discovery, its role as a scaffold for developing novel therapeutic agents is particularly significant, leveraging the proven track record of the thiophene moiety in approved pharmaceuticals. A thorough understanding of its synthesis, characterization, and safe handling, as detailed in this guide, is essential for unlocking its full potential in research and development.

References

An In-Depth Technical Guide to 1-(Thiophen-2-yl)butan-1-one: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiophene Core in Modern Chemistry

The thiophene heterocycle is a cornerstone of medicinal chemistry and materials science. Its unique electronic properties and ability to act as a bioisostere for the phenyl group have cemented its role in the development of numerous FDA-approved drugs and advanced organic materials.[1] Compounds incorporating the thiophene nucleus exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anti-cancer, and antipsychotic properties.[1][2] 1-(Thiophen-2-yl)butan-1-one, also known as 2-butyrylthiophene, is a pivotal intermediate, providing a robust scaffold for the synthesis of more complex, high-value molecules. This guide offers a comprehensive technical overview of its fundamental properties, a detailed synthesis protocol, analytical characterization, and its applications for researchers in drug discovery and organic synthesis.

Core Molecular and Physical Properties

A precise understanding of a compound's fundamental characteristics is the bedrock of its effective application in research and development. This compound is a colorless to light yellow liquid whose properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₈H₁₀OS[3][4]
Molecular Weight 154.23 g/mol [3][4]
CAS Number 5333-83-5[3][4]
Appearance Colorless to yellow to brown liquid[5]
Boiling Point 245.8 °C at 760 mmHg[5]
Density 1.075 g/cm³[5]
Refractive Index (at 20°C) 1.5405 - 1.5455[5]
Storage Conditions Store at 2-8°C, sealed in dry, dark place[5][6]

Synthesis Pathway: Friedel-Crafts Acylation

The most direct and industrially scalable method for synthesizing this compound is the Friedel-Crafts acylation of thiophene. This electrophilic aromatic substitution reaction is a classic, well-understood transformation.

Mechanistic Rationale

The reaction proceeds via the formation of a highly electrophilic acylium ion from butanoyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄). The electron-rich thiophene ring then acts as a nucleophile, attacking the acylium ion. The reaction exhibits high regioselectivity for the C2 position (alpha to the sulfur atom). This preference is due to the superior resonance stabilization of the cationic intermediate formed during attack at the C2 position compared to the C3 position. Attack at the C2 position allows the positive charge to be delocalized over three atoms, including the sulfur atom, whereas attack at the C3 position only allows for delocalization over two carbon atoms.[7]

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack & Aromatization Butanoyl_Cl Butanoyl Chloride Complex Intermediate Complex Butanoyl_Cl->Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Acylium Acylium Ion (Electrophile) Complex->Acylium AlCl4 [AlCl₄]⁻ Complex->AlCl4 Thiophene Thiophene (Nucleophile) Sigma_Complex Sigma Complex (Resonance Stabilized) Thiophene->Sigma_Complex + Acylium Ion Product_Complex Product-Catalyst Complex Sigma_Complex->Product_Complex - H⁺ Final_Product This compound Product_Complex->Final_Product Aqueous Workup

Figure 1: Friedel-Crafts Acylation Mechanism.
Experimental Protocol

This protocol is a representative procedure based on established methodologies for Friedel-Crafts acylation of heteroaromatics.[8] It is designed to be self-validating through careful control of reaction conditions and purification.

Materials:

  • Thiophene (1.0 eq)

  • Butanoyl chloride (1.1 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1 M aqueous solution)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet.

  • Ice bath.

  • Standard laboratory glassware for workup and purification.

Procedure:

  • Setup: Under a nitrogen atmosphere, charge the three-neck flask with anhydrous AlCl₃ (1.2 eq) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: In the dropping funnel, prepare a solution of thiophene (1.0 eq) and butanoyl chloride (1.1 eq) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the thiophene is consumed.

  • Quenching: Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl. Caution: This is a highly exothermic process.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to yield this compound as a clear oil.

Figure 2: Experimental Workflow for Synthesis.

Analytical Characterization: Spectroscopic Profile

Structural confirmation is achieved through a combination of spectroscopic techniques. The following data are representative and assigned based on established chemical shift principles and data from closely related thiophene analogs.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

  • δ 7.65 (dd, J = 5.0, 1.1 Hz, 1H): Proton H5 on the thiophene ring.

  • δ 7.58 (dd, J = 3.8, 1.1 Hz, 1H): Proton H3 on the thiophene ring.

  • δ 7.10 (dd, J = 5.0, 3.8 Hz, 1H): Proton H4 on the thiophene ring.

  • δ 2.95 (t, J = 7.4 Hz, 2H): Methylene protons (CH₂) alpha to the carbonyl group.

  • δ 1.75 (sextet, J = 7.4 Hz, 2H): Methylene protons (CH₂) beta to the carbonyl group.

  • δ 1.00 (t, J = 7.4 Hz, 3H): Methyl protons (CH₃) of the butyl chain.

¹³C NMR (100 MHz, CDCl₃):

  • δ 193.5: Carbonyl carbon (C=O).

  • δ 144.0: Quaternary carbon C2 of the thiophene ring (attached to the acyl group).

  • δ 133.8: Thiophene carbon C5.

  • δ 132.0: Thiophene carbon C3.

  • δ 128.1: Thiophene carbon C4.

  • δ 40.5: Methylene carbon alpha to the carbonyl.

  • δ 19.8: Methylene carbon beta to the carbonyl.

  • δ 13.9: Methyl carbon.

Mass Spectrometry (MS)

Electron Ionization (EI-MS):

  • m/z 154 (M⁺): Molecular ion peak.

  • m/z 111: Fragment corresponding to the loss of the propyl group ([M-C₃H₇]⁺), forming the thienoyl cation. This is typically the base peak.

  • m/z 83: Fragment corresponding to the thiophene ring itself.

  • m/z 43: Fragment corresponding to the propyl cation ([C₃H₇]⁺).

Applications in Research and Drug Development

This compound is not typically an end-product but rather a versatile building block. Its value lies in the reactive ketone functionality and the biologically relevant thiophene core.

Key Application Areas:

  • Pharmaceutical Intermediates: The compound is a precursor for a wide array of more complex heterocyclic systems. The ketone can be readily transformed via reactions such as reduction to an alcohol, reductive amination to form amines, or condensation reactions to build larger scaffolds. These derivatives are explored for a multitude of therapeutic targets.[5][11]

  • Agrochemical Synthesis: Similar to pharmaceuticals, its derivatives are used to develop new pesticides and herbicides.

  • Organic Materials: The thiophene moiety is a key component in conductive polymers and organic semiconductors. This compound can be used to introduce specific side chains onto thiophene-based polymers, tuning their solubility and electronic properties.[5]

  • Lead Structure for Bioactive Molecules: Thiophene-containing compounds have been successfully developed as anti-inflammatory agents, kinase inhibitors, and central nervous system drugs.[2] The butanone side chain provides a straightforward handle for medicinal chemists to perform structure-activity relationship (SAR) studies, modifying the chain length, adding functional groups, and exploring how these changes impact biological activity.

Conclusion

This compound is a foundational chemical intermediate whose importance is derived from the privileged nature of the thiophene scaffold. Its straightforward synthesis via Friedel-Crafts acylation and the versatility of its ketone functionality make it an invaluable tool for researchers. A thorough understanding of its synthesis and spectroscopic properties, as detailed in this guide, is essential for its effective use in the rational design and development of novel pharmaceuticals and functional organic materials.

References

Spectroscopic data of 1-(Thiophen-2-yl)butan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Data of 1-(Thiophen-2-yl)butan-1-one

Introduction

This compound (CAS: 5333-83-5; Molecular Formula: C₈H₁₀OS; Molecular Weight: 154.23 g/mol ) is a heterocyclic ketone that serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its molecular architecture, comprising a thiophene ring linked to a butyryl side chain, makes it a key building block for more complex molecules with potential biological activities.

Accurate structural confirmation and purity assessment are paramount in any synthetic workflow. Spectroscopic analysis provides the definitive fingerprint for a molecule, and a thorough understanding of this data is crucial for researchers in quality control, process development, and new discovery. This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, grounded in fundamental principles and data from analogous structures. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining not just the data itself, but the underlying chemical principles that give rise to it.

Molecular Structure and Spectroscopic Correlation

To effectively interpret spectroscopic data, we must first visualize the molecule's structure and identify its distinct chemical environments. The diagram below illustrates the numbering convention used throughout this guide for proton (H) and carbon (C) assignments.

G cluster_alpha α-Cleavage cluster_mclafferty McLafferty Rearrangement M [C₈H₁₀OS]⁺• m/z = 154 (Molecular Ion) F1 [C₅H₃OS]⁺ (Thiophenoyl Cation) m/z = 111 M->F1 - •C₃H₇ F2 [C₃H₇]⁺ (Propyl Cation) m/z = 43 M->F2 - •C₅H₃OS F3 [C₆H₆OS]⁺• m/z = 126 M->F3 - C₂H₄

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-(Thiophen-2-yl)butan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Elucidating the Structure of a Key Heterocyclic Ketone

1-(Thiophen-2-yl)butan-1-one, also known as 2-butanoylthiophene, is an aromatic ketone featuring a thiophene ring acylated at the C2 position.[1][2] Thiophene derivatives are foundational building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, owing to the unique electronic properties imparted by the sulfur-containing heterocycle.[3] A precise and unambiguous structural characterization is paramount for researchers in these fields, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for this purpose.

This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. Moving beyond a simple presentation of data, this document delves into the causal relationships between the molecule's structure and its spectral features. We will explore the influence of the electron-withdrawing carbonyl group and the heteroaromatic thiophene system on chemical shifts and spin-spin coupling, providing field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Core NMR Principles

The structural features of this compound dictate its NMR spectra. The molecule can be dissected into two key fragments: the three-proton system of the 2-substituted thiophene ring and the seven-proton butanoyl chain. The deshielding effect of the carbonyl group (C=O) and the inherent aromaticity and electronegativity of the sulfur atom are the primary determinants of the chemical shifts observed.

In ¹H NMR, the chemical shift (δ) is influenced by the local electronic environment of each proton. The multiplicity (singlet, doublet, triplet, etc.) arises from spin-spin coupling with neighboring, non-equivalent protons, governed by the n+1 rule for simple cases. The coupling constant (J), measured in Hertz (Hz), provides crucial information about the connectivity and dihedral angles between coupled protons.

In proton-decoupled ¹³C NMR, each unique carbon atom typically produces a single resonance. The chemical shift is highly sensitive to the carbon's hybridization (sp², sp³) and its proximity to electronegative atoms or electron-withdrawing groups.[4]

¹H NMR Spectral Analysis: A Proton-by-Proton Examination

The ¹H NMR spectrum of this compound is expected to show five distinct signals, three in the aromatic region corresponding to the thiophene ring and three in the aliphatic region from the butanoyl chain. The analysis is based on data from analogous structures, primarily 2-acetylthiophene, and established chemical shift principles.[5][6]

Thiophene Ring Protons (δ 7.0-8.0 ppm)

The protons on the thiophene ring are deshielded due to the ring's aromaticity and the powerful electron-withdrawing effect of the adjacent carbonyl group. This effect is most pronounced on the proton ortho to the carbonyl, H-5.

  • H-5: This proton is expected to appear furthest downfield, around δ 7.67 ppm . It is coupled to H-4 (a three-bond, ortho-like coupling) and to H-3 (a four-bond, meta-like coupling). This results in a doublet of doublets (dd) multiplicity. The expected coupling constants are J₅₄ ≈ 4.9-5.0 Hz and J₅₃ ≈ 1.1 Hz.[3]

  • H-3: This proton, also ortho to the acyl substituent, is significantly deshielded, resonating near δ 7.69 ppm . It exhibits coupling to H-4 (J₃₄ ≈ 3.8 Hz) and the long-range coupling to H-5 (J₃₅ ≈ 1.1 Hz), also appearing as a doublet of doublets (dd) .[3]

  • H-4: This proton is the most shielded of the ring protons, appearing around δ 7.12 ppm . It is coupled to both H-3 and H-5, resulting in a doublet of doublets (dd) with coupling constants J₄₅ ≈ 4.9-5.0 Hz and J₄₃ ≈ 3.8 Hz.[3][5]

Butanoyl Chain Protons (δ 0.9-3.0 ppm)

The protons on the alkyl chain are influenced by their proximity to the deshielding carbonyl group.

  • α-Methylene Protons (-CO-C H₂-): These protons are directly attached to the carbon adjacent to the carbonyl group and are therefore the most deshielded of the alkyl chain. They are expected to resonate around δ 2.9-3.0 ppm . Due to coupling with the two adjacent β-methylene protons, this signal will appear as a triplet (t) with a typical J value of ~7.4 Hz.

  • β-Methylene Protons (-CH₂-C H₂-CH₃): These protons are further from the carbonyl group and will appear upfield from the α-protons, expected around δ 1.7-1.8 ppm . They are coupled to the two α-protons on one side and the three γ-methyl protons on the other (2+3=5 neighboring protons). This will result in a complex multiplet, typically a sextet (sxt) or a multiplet (m), with J values of ~7.4 Hz.

  • γ-Methyl Protons (-CH₂-C H₃): These terminal methyl protons are the most shielded in the molecule, resonating furthest upfield at approximately δ 0.9-1.0 ppm . They are coupled to the two β-methylene protons, resulting in a triplet (t) with a J value of ~7.4 Hz.[7]

¹³C NMR Spectral Analysis: Probing the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will display eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts are predicted based on data from 2-acetylthiophene and general chemical shift ranges.[3][8][9]

  • Carbonyl Carbon (C=O): The carbonyl carbon is the most deshielded carbon in the molecule due to its sp² hybridization and direct bonding to an electronegative oxygen atom. It will appear far downfield, typically in the range of δ 195-198 ppm . For the analogous 2-acetylthiophene, this signal is at ~190.7 ppm.[3]

  • Thiophene Ring Carbons (δ 128-145 ppm):

    • C-2 (Quaternary): The carbon bearing the butanoyl group is significantly deshielded and, being quaternary, will likely show a weaker signal. It is expected around δ 144.5 ppm .[3]

    • C-5: This carbon, adjacent to the sulfur atom and ortho to the acyl group, is expected around δ 132.6 ppm .

    • C-3: This carbon is also deshielded by the adjacent acyl group and is predicted to be near δ 133.8 ppm .

    • C-4: The most shielded of the ring carbons, C-4, is expected to resonate around δ 128.2 ppm .[3][8]

  • Butanoyl Chain Carbons (δ 8-40 ppm):

    • α-Methylene Carbon (-CO-C H₂-): The carbon directly attached to the carbonyl group will be the most deshielded in the alkyl chain, appearing around δ 38-40 ppm .

    • β-Methylene Carbon (-CH₂-C H₂-CH₃): This carbon is expected to resonate around δ 18-20 ppm .

    • γ-Methyl Carbon (-CH₂-C H₃): The terminal methyl carbon will be the most shielded, appearing furthest upfield around δ 13-14 ppm .

Data Summary

The predicted NMR spectral data for this compound, dissolved in CDCl₃, is summarized below.

¹H NMR Data
Assignment Proton Predicted δ (ppm) Multiplicity Coupling Constant, J (Hz)
ThiopheneH-3~7.69ddJ₃₄ ≈ 3.8, J₃₅ ≈ 1.1
ThiopheneH-4~7.12ddJ₄₅ ≈ 5.0, J₄₃ ≈ 3.8
ThiopheneH-5~7.67ddJ₅₄ ≈ 5.0, J₅₃ ≈ 1.1
Butanoylα-CH₂~2.95tJ ≈ 7.4
Butanoylβ-CH₂~1.75sxtJ ≈ 7.4
Butanoylγ-CH₃~0.98tJ ≈ 7.4
¹³C NMR Data
Assignment Carbon Predicted δ (ppm)
CarbonylC=O~197.0
ThiopheneC-2~144.5
ThiopheneC-3~133.8
ThiopheneC-4~128.2
ThiopheneC-5~132.6
Butanoylα-CH₂~39.5
Butanoylβ-CH₂~19.0
Butanoylγ-CH₃~13.8

Note: Chemical shift and coupling values are predictions based on analogous compounds and may vary slightly based on solvent, concentration, and instrument parameters.[3]

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible data, the following generalized protocol should be followed. Instrument-specific parameters may require further optimization.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks for the TMS signal.

  • ¹H NMR Data Acquisition (400 MHz):

    • Pulse Sequence: Utilize a standard single-pulse sequence (e.g., 'zg30').

    • Spectral Width: Set a spectral width of approximately 12-15 ppm, centered around 6 ppm.

    • Number of Scans: Acquire 16-32 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended for accurate integration.

  • ¹³C NMR Data Acquisition (100 MHz):

    • Pulse Sequence: Employ a standard proton-decoupled pulse sequence with a 30-degree pulse (e.g., 'zgpg30').

    • Spectral Width: Set a spectral width of approximately 220-240 ppm.

    • Number of Scans: Acquire 512 to 1024 scans, as the ¹³C nucleus is significantly less sensitive than ¹H.

    • Relaxation Delay (d1): A relaxation delay of 2 seconds is generally sufficient.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum manually.

    • Calibrate the chemical shift scale using the TMS signal at δ 0.00 ppm for both ¹H and ¹³C spectra.[10] For ¹³C, the residual CDCl₃ signal at δ 77.16 ppm can also be used as a secondary reference.[3]

    • Integrate the signals in the ¹H spectrum to confirm the relative proton ratios.

Visualization of Structural Assignments

The following diagram illustrates the structure of this compound with atom numbering used for the NMR assignments.

Caption: Structure of this compound with atom labels.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a definitive fingerprint of its molecular structure. The characteristic downfield signals of the thiophene protons, with their distinct doublet-of-doublets splitting patterns, confirm the 2-substitution pattern. The predictable triplet-sextet-triplet pattern of the butanoyl chain confirms its linear structure and attachment to the carbonyl group. In the ¹³C spectrum, the presence of eight unique signals, including the highly deshielded carbonyl carbon and the four distinct aromatic carbons, corroborates the overall structure. This detailed spectral analysis, grounded in fundamental principles and validated by data from analogous compounds, serves as an essential reference for any scientist working with this important class of heterocyclic ketones.

References

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-(Thiophen-2-yl)butan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 1-(Thiophen-2-yl)butan-1-one, a compound of interest in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of its fragmentation behavior under electron ionization (EI), outlines a robust analytical workflow using Gas Chromatography-Mass Spectrometry (GC-MS), and provides the scientific rationale behind the methodological choices.

Introduction: The Analytical Imperative

This compound, also known as 2-butyrylthiophene, possesses a chemical structure that presents distinct challenges and opportunities for mass spectrometric analysis. The molecule combines a stable aromatic thiophene ring with a flexible butyl ketone chain. Understanding its behavior upon ionization is paramount for its unambiguous identification, purity assessment, and quantification in complex matrices. This guide serves as a practical, field-tested manual for achieving high-fidelity analytical results.

Molecular Profile:

PropertyValue
Chemical Formula C₈H₁₀OS
Molecular Weight 154.23 g/mol
CAS Number 5333-83-5

The Heart of the Matter: Electron Ionization Fragmentation Pathways

Electron Ionization (EI) at a standard 70 eV provides sufficient energy to not only ionize the molecule but also to induce characteristic fragmentation. The resulting mass spectrum is a fingerprint, revealing the molecule's structural intricacies. The fragmentation of this compound is governed by established principles of physical organic chemistry, primarily driven by the stability of the resulting carbocations and radicals. The key fragmentation pathways are α-cleavage and the McLafferty rearrangement, influenced by the thiophene ring and the carbonyl group.

α-Cleavage: The Dominant Fragmentation Route

Alpha (α)-cleavage is the scission of the bond adjacent to the carbonyl group.[1] This is a highly favorable process for ketones as it leads to the formation of a resonance-stabilized acylium ion.[2] For this compound, two primary α-cleavage pathways exist:

  • Pathway A: Loss of the Propyl Radical: The most probable fragmentation involves the cleavage of the bond between the carbonyl carbon and the propyl group. This results in the loss of a propyl radical (•C₃H₇) and the formation of the highly stable 2-thenoyl cation at m/z 111 . This fragment is often the base peak in the mass spectrum due to the resonance stabilization provided by both the carbonyl group and the aromatic thiophene ring.

  • Pathway B: Loss of the Thienyl Radical: Less favorable is the cleavage of the bond between the carbonyl carbon and the thiophene ring, leading to the loss of a thienyl radical and the formation of a butyrylium ion at m/z 71 .

G cluster_alpha α-Cleavage Pathways M [M]⁺˙ m/z 154 This compound Radical Cation F111 2-Thenoyl Cation m/z 111 M->F111 - •C₃H₇ F71 Butyrylium Ion m/z 71 M->F71 - •C₄H₃S Rad_Propyl Propyl Radical (Neutral Loss) Rad_Thienyl Thienyl Radical (Neutral Loss)

Caption: Primary α-cleavage fragmentation pathways.

The McLafferty Rearrangement: A Signature of the Butyl Chain

The McLafferty rearrangement is a characteristic fragmentation for carbonyl compounds that possess a γ-hydrogen atom relative to the carbonyl group.[3][4] This intramolecular hydrogen transfer from the γ-carbon to the carbonyl oxygen is followed by the cleavage of the β-carbon-carbon bond.[5] This results in the elimination of a neutral alkene molecule and the formation of a new radical cation.

For this compound, the γ-hydrogen on the terminal methyl group of the butyl chain is transferred to the carbonyl oxygen. This is followed by the cleavage of the Cα-Cβ bond, leading to the expulsion of a neutral propene molecule (C₃H₆, 42 Da) and the formation of a resonance-stabilized radical cation at m/z 112 . The presence of this peak is a strong indicator of the butyryl group.

G M [M]⁺˙ m/z 154 TS Six-membered Transition State M->TS γ-H transfer F112 Enol Radical Cation m/z 112 TS->F112 β-cleavage Neutral_Propene Propene (Neutral Loss)

Caption: The McLafferty rearrangement mechanism.

Fragmentation of the Thiophene Ring

The thiophene ring itself can undergo fragmentation, although these fragments are typically of lower abundance compared to the primary fragments from α-cleavage and McLafferty rearrangement. The 2-thenoyl cation (m/z 111) can further fragment by losing carbon monoxide (CO) to produce the thienyl cation at m/z 83 . Subsequent ring cleavage can lead to smaller fragments characteristic of thiophene, such as the thioformyl cation (HCS⁺) at m/z 45 .

Predicted Mass Spectrum Data

Based on the fragmentation mechanisms discussed, the following table summarizes the expected major ions in the 70 eV EI mass spectrum of this compound. The relative abundance is a qualitative prediction based on ion stability.

m/zProposed Ion StructureFragmentation PathwayPredicted Relative Abundance
154[C₈H₁₀OS]⁺˙Molecular Ion (M⁺˙)Moderate
125[M - C₂H₅]⁺α-cleavage (loss of ethyl)Low
111 [C₄H₃SCO]⁺α-cleavage (loss of •C₃H₇) High (likely Base Peak)
112[C₅H₄OS]⁺˙McLafferty RearrangementModerate to High
83[C₄H₃S]⁺Loss of CO from m/z 111Moderate
71[C₄H₇O]⁺α-cleavage (loss of •C₄H₃S)Low to Moderate
45[CHS]⁺Thiophene ring fragmentationLow
43[C₃H₇]⁺Propyl cationModerate

Self-Validating Experimental Protocol: GC-MS Analysis

For a volatile to semi-volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical method of choice. The following protocol is designed to be self-validating by incorporating quality control measures.

Sample Preparation

The goal of sample preparation is to introduce a clean, concentrated sample into the GC-MS system in a compatible solvent.

  • Solvent Selection: Choose a high-purity, volatile solvent that is compatible with the GC column's stationary phase. Dichloromethane or hexane are excellent choices.

  • Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the chosen solvent to create a 1 mg/mL stock solution.

  • Working Standard: Prepare a working standard by diluting the stock solution to a concentration of approximately 10 µg/mL. This concentration is typically sufficient for good signal-to-noise without overloading the detector.

  • Internal Standard (Optional but Recommended): For quantitative analysis, add a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time) to the working standard.

  • Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter to remove any particulates that could contaminate the GC inlet.

GC-MS Instrumentation and Parameters

The following parameters are a robust starting point and can be optimized for specific instrumentation.

Gas Chromatograph (GC) Parameters:

  • Injection Port: Split/Splitless Inlet

  • Injection Mode: Split (e.g., 50:1 split ratio for screening) or Splitless for trace analysis.

  • Injection Volume: 1 µL

  • Inlet Temperature: 250 °C

  • Carrier Gas: Helium (99.999% purity)

  • Flow Rate: 1.0 mL/min (constant flow mode)

  • GC Column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

Mass Spectrometer (MS) Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • MS Transfer Line Temperature: 280 °C

  • Mass Range: m/z 40 - 300

  • Scan Speed: 2 scans/second

  • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak)

G cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Prep1 Dissolve in Dichloromethane Prep2 Dilute to Working Concentration Prep1->Prep2 Prep3 Filter (0.22 µm) Prep2->Prep3 GC1 Inject (1 µL) Prep3->GC1 GC2 Vaporize (250°C) GC1->GC2 GC3 Separate on DB-5ms Column GC2->GC3 MS1 Ionize (EI, 70 eV) GC3->MS1 MS2 Fragment MS1->MS2 MS3 Analyze by m/z MS2->MS3 MS4 Detect MS3->MS4

Caption: GC-MS analytical workflow.

Data Analysis and Validation
  • Total Ion Chromatogram (TIC): Examine the TIC to determine the retention time of the analyte peak.

  • Background Subtraction: Obtain a clean mass spectrum of the analyte by subtracting the background noise from the peak of interest.

  • Spectral Matching: Compare the acquired mass spectrum against a reference library (e.g., NIST) for confirmation.

  • Fragmentation Analysis: Manually inspect the spectrum to confirm the presence of the key fragment ions (m/z 154, 112, 111, 83, 71, 43) as predicted by the fragmentation pathways. The presence of these ions in the expected relative abundances provides a high degree of confidence in the identification.

Conclusion

The mass spectrometric analysis of this compound is a well-defined process when approached with a sound understanding of its fundamental fragmentation behavior. The interplay between α-cleavage and the McLafferty rearrangement provides a rich and highly specific mass spectrum that serves as a reliable fingerprint for its identification. By employing the detailed GC-MS protocol outlined in this guide, researchers can achieve accurate and reproducible results, ensuring the integrity of their analytical data in drug development and chemical research.

References

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 1-(Thiophen-2-yl)butan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 1-(Thiophen-2-yl)butan-1-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical application of IR spectroscopy for the structural elucidation of this heterocyclic ketone. Key vibrational modes are identified and discussed in the context of their chemical environment, supported by established spectroscopic data and principles. Experimental protocols, data interpretation strategies, and visual aids are integrated to offer a holistic understanding of the molecule's spectral features.

Introduction: The Significance of Vibrational Spectroscopy in Heterocyclic Compound Analysis

Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemistry, providing a molecular "fingerprint" by probing the vibrational modes of chemical bonds.[1] For heterocyclic compounds such as this compound, which are prevalent scaffolds in medicinal chemistry and materials science, IR spectroscopy offers a rapid and non-destructive method to confirm functional groups, assess purity, and gain insights into molecular structure.[2] This guide will focus on the detailed interpretation of the IR spectrum of this compound, a molecule that combines the features of an aromatic thiophene ring and an aliphatic ketone. Understanding its spectral characteristics is crucial for quality control in synthesis and for predicting its chemical behavior.

Molecular Structure and Expected Vibrational Modes

A foundational understanding of the molecular structure of this compound is paramount to interpreting its IR spectrum. The molecule consists of a thiophene ring substituted at the 2-position with a butan-1-one chain. This structure presents several key functional groups, each with characteristic vibrational frequencies.

Figure 1: Molecular Structure of this compound.

The primary vibrational modes to anticipate in the IR spectrum arise from the following structural components:

  • Thiophene Ring:

    • Aromatic C-H stretching vibrations.

    • Ring C=C and C-C stretching vibrations.

    • In-plane and out-of-plane C-H bending vibrations.

    • C-S stretching vibrations.

  • Carbonyl Group (Ketone):

    • A strong C=O stretching vibration.

  • Alkyl Chain (Butyl group):

    • Aliphatic C-H stretching vibrations (from CH₃ and CH₂ groups).

    • Aliphatic C-H bending vibrations.

    • C-C stretching vibrations.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

To obtain a reliable IR spectrum of this compound, a standardized experimental procedure is essential. The following protocol outlines the steps for analysis using a Fourier Transform Infrared (FTIR) spectrometer, which is the modern standard for IR spectroscopy.

FTIR_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis FTIR Analysis Sample This compound (solid) Grind Grind with KBr Sample->Grind Press Press into a transparent disk Grind->Press Disk KBr Disk Press->Disk Place Place disk in sample holder Disk->Place Background Acquire background spectrum Place->Background SampleSpectrum Acquire sample spectrum Background->SampleSpectrum Process Process data (baseline correction, etc.) SampleSpectrum->Process FinalSpectrum Final IR Spectrum Process->FinalSpectrum

Figure 2: Experimental Workflow for FTIR Analysis of a Solid Sample.

Step-by-Step Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Take approximately 1-2 mg of solid this compound and 100-200 mg of dry potassium bromide (KBr) powder.

    • Grind the mixture thoroughly in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent disk.[1]

  • Background Spectrum Acquisition:

    • Ensure the sample compartment of the FTIR spectrometer is empty.

    • Run a background scan to record the spectrum of the ambient atmosphere (CO₂ and water vapor). This will be subtracted from the sample spectrum.

  • Sample Spectrum Acquisition:

    • Place the KBr pellet containing the sample in the spectrometer's sample holder.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument's software will automatically subtract the background spectrum from the sample spectrum.

    • Perform baseline correction and other necessary data processing to obtain the final, interpretable IR spectrum.

Interpretation of the IR Spectrum: A Detailed Band Assignment

The IR spectrum of this compound is characterized by several distinct absorption bands. The following sections provide a detailed analysis and assignment of these bands, supported by established literature values.

The Diagnostic Region (>1500 cm⁻¹)

This region is often the most informative for identifying key functional groups.

  • Aromatic C-H Stretching (Thiophene Ring): Heteroaromatic compounds like thiophene typically exhibit C-H stretching bands in the region of 3100-3000 cm⁻¹.[3] For 2-substituted thiophenes, these bands are often weak.[4] Expect a weak absorption band or a shoulder around 3100-3050 cm⁻¹ .

  • Aliphatic C-H Stretching (Butyl Chain): The CH₃ and CH₂ groups of the butyl chain will give rise to stretching vibrations in the 3000-2850 cm⁻¹ region. These are typically of medium to strong intensity. One would expect to see distinct peaks corresponding to the asymmetric and symmetric stretching of these groups.

  • Carbonyl (C=O) Stretching (Ketone): The C=O stretching vibration is one of the most characteristic and intense absorptions in the IR spectrum.[5] For a saturated aliphatic ketone, this band typically appears around 1715 cm⁻¹.[6][7] However, in this compound, the carbonyl group is conjugated with the thiophene ring. This conjugation delocalizes the pi electrons, weakening the C=O bond and shifting the absorption to a lower wavenumber.[6][8][9] Therefore, the C=O stretch for this molecule is expected in the range of 1685-1660 cm⁻¹ .[6][8]

  • Aromatic C=C Stretching (Thiophene Ring): The thiophene ring exhibits characteristic C=C stretching vibrations in the 1600-1400 cm⁻¹ region.[10] These bands are often of variable intensity and can appear as a series of peaks.

The Fingerprint Region (<1500 cm⁻¹)

This region contains a complex series of absorptions that are unique to the molecule as a whole. While individual band assignments can be challenging, several key vibrations can be identified.

  • Aliphatic C-H Bending: The bending (scissoring and rocking) vibrations of the CH₂ and CH₃ groups occur in the 1470-1370 cm⁻¹ region.

  • Thiophene Ring Vibrations: The thiophene ring has several in-plane and out-of-plane bending and stretching modes in the fingerprint region.

    • C-H In-plane Bending: These vibrations are typically found in the 1300-1000 cm⁻¹ range.

    • C-S Stretching: The C-S stretching vibration in thiophene and its derivatives can be found in the 900-650 cm⁻¹ region, though it is often weak.[10][11]

    • C-H Out-of-plane Bending: The pattern of C-H out-of-plane bending vibrations in the 900-700 cm⁻¹ region can be indicative of the substitution pattern on the aromatic ring.[4] For a 2-substituted thiophene, a strong band in this region is expected.

Summary of Key IR Absorptions

The following table summarizes the expected characteristic IR absorption bands for this compound.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3100-3050Aromatic C-H StretchThiophene RingWeak
3000-2850Aliphatic C-H StretchButyl Chain (CH₂, CH₃)Medium to Strong
1685-1660C=O Stretch (Conjugated)Aryl KetoneStrong, Sharp
1600-1400C=C Ring StretchThiophene RingVariable
1470-1370Aliphatic C-H BendButyl Chain (CH₂, CH₃)Medium
1300-1000C-H In-plane BendThiophene RingMedium
900-700C-H Out-of-plane Bend2-Substituted ThiopheneStrong
900-650C-S StretchThiophene RingWeak to Medium

Logical Framework for Spectral Interpretation

A systematic approach is crucial for accurately interpreting the IR spectrum of an unknown or synthesized compound believed to be this compound.

Spectral_Interpretation_Logic Start Analyze IR Spectrum Check_Carbonyl Strong peak at ~1670 cm⁻¹? Start->Check_Carbonyl Carbonyl_Yes Indicates Conjugated C=O (Aryl Ketone) Check_Carbonyl->Carbonyl_Yes Yes Carbonyl_No Structure is likely incorrect Check_Carbonyl->Carbonyl_No No Check_Aromatic_CH Weak peaks at >3000 cm⁻¹? Carbonyl_Yes->Check_Aromatic_CH Aromatic_CH_Yes Confirms Aromatic C-H (Thiophene) Check_Aromatic_CH->Aromatic_CH_Yes Yes Aromatic_CH_No May be obscured or very weak Check_Aromatic_CH->Aromatic_CH_No No/Uncertain Check_Aliphatic_CH Strong peaks at <3000 cm⁻¹? Aromatic_CH_Yes->Check_Aliphatic_CH Aromatic_CH_No->Check_Aliphatic_CH Aliphatic_CH_Yes Confirms Aliphatic C-H (Butyl Chain) Check_Aliphatic_CH->Aliphatic_CH_Yes Yes Aliphatic_CH_No Structure is likely incorrect Check_Aliphatic_CH->Aliphatic_CH_No No Check_Fingerprint Analyze Fingerprint Region (<1500 cm⁻¹) Aliphatic_CH_Yes->Check_Fingerprint Compare_Reference Compare with reference spectrum Check_Fingerprint->Compare_Reference Conclusion Confirm Structure of This compound Compare_Reference->Conclusion

Figure 3: Logical Flow for the Interpretation of the IR Spectrum.

This decision-making flow prioritizes the identification of the most prominent and unambiguous peaks first, such as the carbonyl stretch, to build confidence in the structural assignment.

Conclusion

The infrared spectrum of this compound provides a wealth of structural information. By systematically analyzing the diagnostic and fingerprint regions, researchers can confidently identify the key functional groups: the conjugated ketone, the 2-substituted thiophene ring, and the aliphatic butyl chain. This technical guide serves as a practical resource for the application of IR spectroscopy in the characterization of this and similar heterocyclic compounds, underpinning the principles of scientific integrity and data-driven analysis in chemical research and development.

References

The Thiophene Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Thiophene-Containing Compounds

Introduction: The Enduring Relevance of the Thiophene Moiety

The thiophene ring, a five-membered aromatic heterocycle containing a single sulfur atom, stands as a cornerstone in medicinal chemistry.[1][2] Its structural resemblance to the benzene ring, coupled with its unique electronic properties conferred by the sulfur atom, makes it a versatile scaffold for the design of novel therapeutic agents.[1][3][4] Thiophene and its derivatives are found in a number of natural products and are integral components of numerous commercially successful drugs, spanning a wide array of therapeutic areas including oncology, infectious diseases, and inflammatory conditions.[5][6][7][8][9]

This guide provides a comprehensive technical overview of the diverse biological activities of thiophene-containing compounds. Moving beyond a mere catalog of activities, we will delve into the mechanistic underpinnings of their therapeutic effects, explore the critical aspects of structure-activity relationships (SAR), and present detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the vast potential of the thiophene scaffold in their quest for next-generation medicines.

A Spectrum of Therapeutic Potential: Key Biological Activities

Thiophene derivatives have demonstrated a remarkable breadth of biological activities. Their ability to interact with a multitude of biological targets is a testament to their chemical versatility. The following sections will explore the most significant of these activities in detail.

Anticancer Activity: A Multi-pronged Attack on Malignancy

The development of novel anticancer agents is a paramount challenge in modern medicine, and thiophene-containing compounds have emerged as a particularly promising class of molecules.[10][11] Their anticancer effects are often multifaceted, targeting various hallmarks of cancer.

Mechanisms of Action:

Thiophene analogs have been shown to exert their anticancer effects through the inhibition of various signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[10][11] Key mechanisms include:

  • Enzyme Inhibition: Many thiophene derivatives act as potent inhibitors of enzymes that are overexpressed or hyperactivated in cancer cells. These include protein kinases, histone deacetylases (HDACs), and topoisomerases.

  • Tubulin Polymerization Inhibition: Some thiophene-based compounds, designed as biomimetics of natural products like Combretastatin A-4, interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[12][13]

  • Induction of Apoptosis: Thiophene derivatives can trigger programmed cell death through various intrinsic and extrinsic pathways, often involving the modulation of mitochondrial membrane potential and the production of reactive oxygen species (ROS).[14]

  • Receptor Antagonism: Certain derivatives have been designed to antagonize receptors that are critical for tumor growth and progression.

Structure-Activity Relationship (SAR) Insights:

The anticancer potency of thiophene derivatives is highly dependent on the nature and position of substituents on the thiophene ring.[10] SAR studies have revealed that:

  • Electron-withdrawing groups at specific positions can enhance cytotoxic activity.[15]

  • The incorporation of additional heterocyclic rings, such as pyrazole or pyridine, can lead to hybrid molecules with improved efficacy and target selectivity.[3]

  • The spatial arrangement of substituents plays a crucial role in the binding affinity to target proteins.

Experimental Workflow for Evaluating Anticancer Activity:

A robust and systematic approach is essential for the preclinical evaluation of novel thiophene-based anticancer agents. The following workflow outlines the key experimental steps:

Anticancer_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo & In Silico Validation A Synthesis & Characterization B Cytotoxicity Screening (MTT/MTS Assay) A->B Test Compounds C Mechanism of Action Studies B->C Active Compounds D 3D Spheroid Model B->D Lead Candidates F Molecular Docking & Dynamics C->F E Animal Tumor Models D->E

Caption: Workflow for anticancer drug discovery with thiophene compounds.

Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Culture: Plate cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[14]

  • Compound Treatment: Prepare serial dilutions of the thiophene derivatives and a positive control (e.g., paclitaxel) in the appropriate cell culture medium.[14] Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each compound.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Thiophene-based compounds have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[16][17][18][19][20]

Mechanisms of Action:

The antimicrobial effects of thiophene derivatives are diverse and can include:

  • Enzyme Inhibition: Targeting essential bacterial enzymes such as D-alanine ligase or DNA gyrase.[16][18]

  • Membrane Disruption: Increasing the permeability of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[17][20]

  • Inhibition of Biofilm Formation: Preventing the formation of bacterial biofilms, which are a major contributor to chronic infections and antibiotic resistance.

  • Targeting Specific Proteins: For example, some derivatives show strong effects against outer membrane proteins like TolC in Gram-negative bacteria.[16][18]

Structure-Activity Relationship (SAR) Insights:

  • The presence of specific substituents, such as halogens or nitro groups, on the thiophene ring can significantly enhance antimicrobial activity.

  • The fusion of the thiophene ring with other heterocyclic systems, like oxadiazoles or thiazoles, can lead to compounds with potent and selective activity against specific pathogens.[3][16][18]

  • The overall lipophilicity of the molecule can influence its ability to penetrate the bacterial cell wall.

Experimental Workflow for Antimicrobial Evaluation:

Antimicrobial_Workflow A Synthesis & Purification B MIC Determination (Broth Microdilution) A->B Test Compounds C Time-Kill Curve Assay B->C Potent Compounds D Mechanism of Action Studies C->D E In Vivo Efficacy (Infection Models) D->E F Molecular Docking D->F

Caption: Workflow for evaluating the antimicrobial activity of thiophene derivatives.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Inoculum: Grow the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to the mid-logarithmic phase.[18][21] Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: Prepare a two-fold serial dilution of the thiophene compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[21]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammatory diseases represent a significant global health burden.[7][8] Thiophene derivatives have emerged as promising anti-inflammatory agents, with several compounds already in clinical use.[7][8][9][22]

Mechanisms of Action:

The anti-inflammatory properties of thiophene-containing compounds are primarily attributed to their ability to inhibit key enzymes in the inflammatory pathway:

  • Cyclooxygenase (COX) Inhibition: Many thiophene-based non-steroidal anti-inflammatory drugs (NSAIDs) act by inhibiting COX-1 and/or COX-2 enzymes, thereby reducing the production of prostaglandins.[7][8][22][23][24]

  • Lipoxygenase (LOX) Inhibition: Some derivatives also inhibit 5-lipoxygenase (5-LOX), which is involved in the synthesis of leukotrienes, another class of inflammatory mediators.[7][8][22][23][24]

  • Cytokine Modulation: Certain thiophene compounds can modulate the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs).[5][9][25]

Structure-Activity Relationship (SAR) Insights:

  • The presence of a carboxylic acid group is a common feature in many thiophene-based COX inhibitors.[22]

  • The nature and position of substituents on the thiophene ring can influence the selectivity for COX-2 over COX-1, which is a key consideration for reducing gastrointestinal side effects.

  • The incorporation of sulfonamide or other functional groups can lead to compounds with dual COX/LOX inhibitory activity.[23][24]

Experimental Workflow for Anti-inflammatory Evaluation:

Antiinflammatory_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models Enzyme_Inhibition COX/LOX Inhibition Assays Cytokine_Production LPS-stimulated Macrophage Assay (TNF-α, IL-6) Edema_Model Carrageenan-induced Paw Edema Cytokine_Production->Edema_Model Arthritis_Model Adjuvant-induced Arthritis Edema_Model->Arthritis_Model

Caption: A streamlined workflow for assessing the anti-inflammatory potential of thiophene compounds.

Protocol: In Vivo Carrageenan-Induced Paw Edema Assay

  • Animal Model: Use male Wistar rats (150-200g).

  • Compound Administration: Administer the thiophene derivative or a standard drug (e.g., celecoxib) orally or intraperitoneally one hour before carrageenan injection.[25]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Neuroprotective Activity: A Glimmer of Hope for Neurodegenerative Diseases

Neurodegenerative disorders like Alzheimer's and Parkinson's disease pose a growing threat to aging populations. Thiophene-based compounds are being investigated for their potential to protect neurons from damage and degeneration.[26]

Mechanisms of Action:

The neuroprotective effects of thiophene derivatives are often linked to their ability to counteract the underlying pathological processes of neurodegeneration:

  • Antioxidant Activity: Many thiophene compounds can scavenge reactive oxygen species (ROS) and reduce oxidative stress, a key contributor to neuronal cell death.[15][26]

  • Enzyme Inhibition: Inhibition of enzymes like acetylcholinesterase (AChE) and 15-lipoxygenase (15-LOX) has been shown to be beneficial in the context of neurodegenerative diseases.[4][26]

  • Modulation of Signaling Pathways: Some derivatives can modulate signaling pathways involved in neuronal survival and apoptosis, such as the Erk kinase pathway.[27]

  • Inhibition of Protein Aggregation: Thiophene-based molecules are being explored for their ability to inhibit the aggregation of amyloid-β and α-synuclein, which are hallmarks of Alzheimer's and Parkinson's diseases, respectively.[26]

Experimental Workflow for Neuroprotective Evaluation:

Neuroprotective_Workflow A Synthesis & BBB Permeability Assessment B In Vitro Neuroprotection Assays (e.g., HT-22 cells) A->B C Enzyme Inhibition Assays (AChE, LOX) B->C D In Vivo Models of Neurodegeneration C->D E Behavioral Studies D->E

Caption: A workflow for the discovery of neuroprotective thiophene derivatives.

Protocol: In Vitro Neuroprotection Assay using HT-22 Cells

  • Cell Culture: Culture HT-22 murine hippocampal neuronal cells in appropriate media.

  • Induction of Toxicity: Induce excitotoxicity by treating the cells with a high concentration of glutamate.[27]

  • Compound Treatment: Co-treat the cells with glutamate and various concentrations of the thiophene derivative.

  • Cell Viability Assessment: After 24 hours, assess cell viability using the MTT assay.[27]

  • Mechanism of Action Studies: Investigate the underlying mechanisms by measuring intracellular calcium levels, ROS production, and the expression of key signaling proteins.[27]

Quantitative Data Summary

The following table summarizes the reported biological activities of selected thiophene derivatives from the literature.

Compound ClassBiological ActivityKey FindingsReference
Thiophene CarboxamidesAnticancerIC50 values in the low micromolar range against various cancer cell lines.[12][13][12],[13]
Spiro-indoline-oxadiazolesAntimicrobialHigh activity against C. difficile with MIC values of 2-4 µg/mL.[16][18][16],[18]
Thiophen-2-ylmethylene DerivativesAnti-inflammatoryPotent in vivo anti-inflammatory activity, superior to celecoxib in some cases.[25][25]
Phenoxy Thiophene SulfonamidesNeuroprotectiveProtection against glutamate-induced excitotoxicity in HT-22 neuronal cells.[27][27]

Conclusion and Future Directions

The thiophene scaffold continues to be a highly privileged and fruitful starting point for the design and discovery of new therapeutic agents. Its remarkable versatility allows for the development of compounds with a wide range of biological activities, addressing some of the most pressing medical needs of our time. Future research in this area will likely focus on:

  • The development of more selective and potent inhibitors of specific biological targets.

  • The design of multi-target ligands that can simultaneously address multiple aspects of a complex disease.

  • The use of computational methods, such as molecular docking and dynamics, to guide the rational design of new thiophene derivatives.[3][5][18]

  • The exploration of novel synthetic methodologies to access a wider range of chemical diversity.[2]

By continuing to explore the rich chemistry and biology of thiophene-containing compounds, the scientific community is well-positioned to deliver the next generation of innovative medicines.

References

An In-depth Technical Guide to the Therapeutic Applications of Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiophene Nucleus as a Privileged Scaffold in Medicinal Chemistry

Thiophene, a five-membered aromatic ring containing a single sulfur atom, stands as a cornerstone in the world of heterocyclic chemistry and drug discovery.[1] Derived from the Greek words 'theion' (sulfur) and 'phaino' (to shine), its unique physicochemical properties make it a "privileged scaffold."[2][3] This designation is reserved for molecular frameworks that can provide ligands for diverse biological targets, thereby serving as a robust foundation for developing a wide array of therapeutic agents.[4] The thiophene moiety is the fourth most common heterocyclic ring found in U.S. FDA-approved small-molecule drugs, a testament to its significance.[2][5]

The therapeutic versatility of thiophene derivatives stems from several key characteristics:

  • Bioisosterism: The thiophene ring is often considered a bioisostere of the benzene ring. This means it has similar steric and electronic properties, allowing it to mimic the phenyl group in interactions with biological targets while often improving pharmacokinetic profiles.[2]

  • Electronic Properties: As an electron-rich aromatic system, the thiophene ring readily participates in electrophilic aromatic substitution, enabling diverse functionalization.[2][6] The sulfur atom's lone pair of electrons contributes to the aromatic sextet, influencing the ring's reactivity and its ability to form crucial hydrogen bonds and other non-covalent interactions with protein targets.[2]

  • Structural Versatility: The thiophene ring serves as a versatile building block, or synthon, in organic synthesis.[7][8] Its structure can be readily modified, allowing chemists to fine-tune the steric, electronic, and lipophilic properties of a molecule to optimize its efficacy, selectivity, and pharmacokinetic parameters (Absorption, Distribution, Metabolism, and Excretion - ADME).[9][10]

This guide provides an in-depth exploration of the therapeutic landscape of thiophene derivatives, focusing on their mechanisms of action, structure-activity relationships, key synthetic methodologies, and clinical significance for researchers and drug development professionals.

G cluster_properties Key Physicochemical Properties cluster_applications Therapeutic Outcomes Thiophene Thiophene Ring (C₄H₄S) Bioisosterism Bioisostere of Benzene Thiophene->Bioisosterism Electronic Electron-Rich Aromatic System Thiophene->Electronic Versatility Structural & Synthetic Versatility Thiophene->Versatility AntiInflammatory Anti-inflammatory Bioisosterism->AntiInflammatory Anticancer Anticancer Bioisosterism->Anticancer Neuroprotective Neuroprotective Bioisosterism->Neuroprotective Antimicrobial Antimicrobial Bioisosterism->Antimicrobial Other And Others... Bioisosterism->Other Electronic->AntiInflammatory Electronic->Anticancer Electronic->Neuroprotective Electronic->Antimicrobial Electronic->Other Versatility->AntiInflammatory Versatility->Anticancer Versatility->Neuroprotective Versatility->Antimicrobial Versatility->Other caption Core Properties of the Thiophene Scaffold.

Core Properties of the Thiophene Scaffold.

Key Therapeutic Areas and Mechanisms of Action

Thiophene derivatives have demonstrated efficacy across a remarkable spectrum of diseases. Their success lies in the ability to modulate specific biological pathways by interacting with key protein targets.

Anti-inflammatory Agents

Chronic inflammatory diseases like rheumatoid arthritis represent a significant therapeutic challenge.[11] Thiophene-based compounds are prominent in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[4]

Mechanism of Action: COX and LOX Inhibition

The primary mechanism for many thiophene-based anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[11][12] These enzymes are pivotal in the arachidonic acid cascade, which produces prostaglandins and leukotrienes—potent inflammatory mediators.

  • Cyclooxygenase (COX): Exists in two main isoforms, COX-1 (constitutively expressed for homeostatic functions) and COX-2 (inducible at sites of inflammation). Inhibition of COX-2 is the desired therapeutic effect for reducing inflammation, while inhibition of COX-1 is associated with gastrointestinal side effects.

  • Lipoxygenase (LOX): Primarily 5-lipoxygenase (5-LOX) is responsible for synthesizing leukotrienes, which are involved in asthma and inflammatory responses.

Commercially available drugs like Tiaprofenic acid and Tinoridine are thiophene derivatives that function primarily as COX inhibitors.[4][13] Zileuton , another thiophene-containing drug, is a selective 5-LOX inhibitor used in the treatment of asthma.[4][13] The structure-activity relationship studies reveal that the presence of acidic moieties (like carboxylic acids) and specific substitutions on the thiophene ring are crucial for potent inhibition of these enzymes.[11][12]

G membrane Cell Membrane Phospholipids pla2 Phospholipase A₂ aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox lox 5-LOX aa->lox pgs Prostaglandins (Inflammation, Pain) cox->pgs lts Leukotrienes (Bronchoconstriction) lox->lts thiophene_cox Thiophene Derivatives (e.g., Tiaprofenic Acid) thiophene_cox->cox Inhibition thiophene_lox Thiophene Derivatives (e.g., Zileuton) thiophene_lox->lox Inhibition caption Mechanism of Thiophene Anti-inflammatory Drugs. G start Start: Combine Ketone, α-Cyanoester, & Ethanol step1 1. Cool in Ice Bath start->step1 step2 2. Add Base (e.g., Diethylamine) Dropwise step1->step2 step3 3. Add Elemental Sulfur step2->step3 step4 4. Stir at Room Temperature (2 hours) step3->step4 step5 5. Quench: Pour into Crushed Ice step4->step5 step6 6. Collect Solid by Filtration step5->step6 step7 7. Wash with Cold Water step6->step7 step8 8. Recrystallize from Ethanol/Water step7->step8 end End: Pure 2-Aminothiophene Product step8->end caption Workflow for the Gewald Synthesis Protocol.

References

A Technical Guide to the Reactivity of Acylated Thiophenes for Pharmaceutical and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Thiophene, a five-membered, sulfur-containing aromatic heterocycle, stands as a cornerstone in the world of medicinal chemistry and materials science.[1][2] Its derivatives are integral components of numerous FDA-approved drugs, including the anti-inflammatory agent Suprofen and the antiplatelet medication Clopidogrel, earning it the status of a "privileged pharmacophore".[1][3] The inherent electron-rich nature of the thiophene ring makes it highly susceptible to electrophilic aromatic substitution, often reacting more readily than benzene.[4][5]

The introduction of an acyl group, typically via Friedel-Crafts acylation which strongly favors the C2 position, fundamentally alters this reactivity profile.[6] This guide provides an in-depth exploration of the reactivity of the thiophene ring in acylated compounds. We will dissect how the electron-withdrawing nature of the acyl substituent modulates the ring's electronic properties, deactivating it towards certain reactions while simultaneously activating it for others. This dual characteristic transforms the simple acylthiophene into a versatile and powerful intermediate for constructing complex molecular architectures, a feature of paramount importance for researchers, scientists, and drug development professionals.

Part 1: The Electronic Impact of Acylation on the Thiophene Ring

The acetyl group is a classic example of a deactivating, meta-directing group in benzene chemistry. On the thiophene ring, its effect is more nuanced but equally profound. By withdrawing electron density from the aromatic system through both inductive and resonance effects, the acyl group makes the ring less nucleophilic and therefore less reactive towards electrophiles.[4] This deactivation is a critical factor to consider when planning subsequent synthetic steps.

Conversely, this same electron-withdrawing capability is the key to unlocking an entirely different mode of reactivity: nucleophilic aromatic substitution (SNAr). By stabilizing the negatively charged intermediate (a Meisenheimer complex) formed during nucleophilic attack, the acyl group activates the ring for substitution reactions that are otherwise unfeasible on the parent thiophene.[7] Understanding this electronic dichotomy is fundamental to strategically employing acylthiophenes in synthesis.

Caption: Resonance delocalization in 2-acetylthiophene, showing electron withdrawal from the ring.

Part 2: Electrophilic Aromatic Substitution (EAS) of Acylthiophenes

While the acyl group deactivates the thiophene ring towards electrophilic attack, these reactions are still achievable under appropriate conditions. The critical factor becomes the regioselectivity, which is dictated by the position of the acyl group.

Regioselectivity as a Function of Isomer
  • 2-Acylthiophenes : With the deactivating group at the C2 position, electrophilic attack is directed primarily to the C5 position, with the C4 position being a minor product pathway. The preference for C5 attack is due to the superior resonance stabilization of the resulting cationic intermediate (the sigma complex), where the positive charge can be delocalized without placing it adjacent to the already electron-deficient carbon of the acyl group.[4]

  • 3-Acylthiophenes : When the acyl group is at the C3 position, it deactivates the ring to a lesser extent compared to the C2 isomer. Subsequent electrophilic substitution occurs preferentially at the vacant and highly activated C2 (alpha) position.[4]

IsomerPrimary Site of Electrophilic AttackRationale
2-Acylthiophene C5Most stable sigma complex intermediate.[4]
3-Acylthiophene C2Attack at the most activated vacant α-position.[4]
Table 1: Regioselectivity in the Electrophilic Aromatic Substitution of Acylthiophenes.
Experimental Protocol 1: Bromination of 2-Acetylthiophene at the 5-Position

This protocol describes a standard procedure for the selective bromination of 2-acetylthiophene. The choice of solvent and brominating agent is crucial for controlling the reaction and minimizing side products.

Materials:

  • 2-Acetylthiophene

  • N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-acetylthiophene (1.0 eq) in glacial acetic acid (20 mL).

  • Addition of NBS: To the stirring solution, add N-Bromosuccinimide (1.05 eq) portion-wise over 10 minutes. An exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, pour the reaction mixture into 100 mL of cold water. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water (3 x 20 mL).

  • Purification: Recrystallize the crude product from ethanol to yield pure 5-bromo-2-acetylthiophene.

  • Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and melting point analysis.

Trustworthiness: This protocol is self-validating through TLC monitoring, which confirms the consumption of starting material, and final spectroscopic analysis, which verifies the structure of the regioselective product.

Caption: Mechanism of electrophilic bromination of 2-acetylthiophene.

Part 3: Nucleophilic Aromatic Substitution (SNAr) on Acylthiophenes

The presence of a strongly electron-withdrawing acyl group, particularly in conjunction with a nitro group, can activate a suitably substituted thiophene ring towards nucleophilic aromatic substitution.[7][8] This reaction is a powerful tool for forming carbon-heteroatom bonds.

The mechanism proceeds via a two-step addition-elimination pathway. The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.[7]

Caption: The addition-elimination mechanism of SNAr on an activated thiophene.

Experimental Protocol 2: Synthesis of 2-acetyl-5-(pyrrolidin-1-yl)thiophene

This protocol is a representative example of an SNAr reaction on an activated thiophene ring.

Materials:

  • 5-Bromo-2-acetylthiophene

  • Pyrrolidine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Reaction vessel suitable for heating

Procedure:

  • Setup: To a sealed reaction vessel, add 5-bromo-2-acetylthiophene (1.0 eq), potassium carbonate (2.0 eq), and DMF (10 mL).

  • Nucleophile Addition: Add pyrrolidine (1.5 eq) to the mixture.

  • Reaction: Seal the vessel and heat the mixture to 80-100 °C with stirring for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

  • Validation: Characterize the final product by NMR and mass spectrometry to confirm the substitution.

Part 4: The Acyl Group as a Synthetic Handle

Beyond its role as an electronic modulator of the ring, the acyl group's ketone functionality is a versatile handle for further synthetic transformations. Condensation reactions, such as the Knoevenagel condensation, allow for carbon-carbon bond formation and the elaboration of complex structures.[9]

A particularly powerful sequence is the Knoevenagel condensation followed by a Gewald reaction. Starting from 2-acetylthiophene, condensation with an active methylene compound like malononitrile yields a thienyl-substituted alkene. This intermediate can then undergo a Gewald reaction with elemental sulfur and a base to construct a new, highly substituted 2-aminothiophene ring—a valuable scaffold in drug discovery.[9]

Caption: Knoevenagel-Gewald reaction workflow starting from 2-acetylthiophene.

Part 5: Characterization and Spectroscopic Data

Rigorous characterization of all intermediates is a cornerstone of scientific integrity. NMR and IR spectroscopy are primary tools for validating the structures of acylated thiophenes.

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Key IR (cm⁻¹)
2-Acetylthiophene 7.67 (dd, 1H), 7.61 (dd, 1H), 7.12 (dd, 1H), 2.56 (s, 3H)[10]190.7, 144.5, 133.8, 132.6, 128.2, 26.8[10]~1665 (C=O stretch)
3-Acetylthiophene 8.10 (m, 1H), 7.55 (m, 1H), 7.30 (dd, 1H), 2.50 (s, 3H)[11]190.5, 142.5, 133.0, 131.5, 126.0, 26.5~1670 (C=O stretch)
Table 2: Key Spectroscopic Data for 2- and 3-Acetylthiophene.

Conclusion

The acylation of the thiophene ring is more than a simple functional group addition; it is a strategic maneuver that unlocks a rich and diverse field of chemical reactivity. By understanding and harnessing the deactivating effects on electrophilic substitution and the activating effects on nucleophilic substitution, chemists can precisely control the functionalization of this privileged heterocycle. The acyl group itself further extends synthetic possibilities, serving as a gateway to complex polycyclic systems. For professionals in drug development and chemical research, a thorough grasp of these principles is essential for the rational design and efficient execution of synthetic routes toward novel therapeutics and advanced materials.

References

An In-depth Technical Guide to the Solubility and Stability of 1-(Thiophen-2-yl)butan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the solubility and stability of 1-(Thiophen-2-yl)butan-1-one, a key intermediate in pharmaceutical and agrochemical synthesis. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes information from structurally analogous compounds, particularly 2-acetylthiophene, and established principles of organic chemistry to provide a robust framework for researchers, scientists, and drug development professionals. The guide covers theoretical and practical aspects of solubility in various solvents, details potential degradation pathways under forced conditions, and provides exemplary protocols for the systematic evaluation of its physicochemical properties.

Introduction and Physicochemical Properties

This compound (CAS No. 5333-83-5) is a heterocyclic ketone with a molecular formula of C₈H₁₀OS and a molecular weight of 154.23 g/mol [1][2]. Its structure, featuring a thiophene ring linked to a butyl ketone chain, is a common motif in various biologically active molecules. Understanding its solubility and stability is paramount for its effective use in synthesis, formulation, and as a building block in drug discovery.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 5333-83-5[3]
Molecular Formula C₈H₁₀OS[1][2]
Molecular Weight 154.23 g/mol [1][2]
Appearance Colorless to yellow to brown liquid
Boiling Point 245.8 °C at 760 mmHg[4]
Density 1.075 g/cm³[4]
Refractive Index (at 20°C) 1.5405-1.5455[4]
Storage 2-8°C, in a dark, dry, and sealed container[2][4]

Solubility Profile

Table 2: Predicted Solubility of this compound in Common Solvents

SolventPredicted SolubilityRationale
Water Sparingly SolubleBased on the hydrophobicity of the thiophene ring and butyl chain.
Ethanol SolubleThe alkyl chain and ketone group can interact with ethanol.
Methanol SolubleSimilar to ethanol, expected to be a good solvent.
Acetonitrile SolubleA polar aprotic solvent that should effectively solvate the molecule.
Dimethyl Sulfoxide (DMSO) SolubleA highly polar aprotic solvent, commonly used for challenging compounds.
Dichloromethane (DCM) SolubleA nonpolar organic solvent that should readily dissolve the compound.
Acetone SolubleA polar aprotic solvent that is a good solvent for many organic compounds.
Experimental Protocol for Solubility Determination

A standardized protocol for determining the equilibrium solubility of this compound in various solvents is crucial for obtaining reliable and reproducible data. The following protocol is based on established methods.

Objective: To determine the equilibrium solubility of this compound in a panel of pharmaceutically relevant solvents at ambient temperature and 37°C.

Materials:

  • This compound (purity >98%)

  • Solvents: Purified water, Ethanol, Methanol, Acetonitrile, DMSO, DCM, Acetone

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Calibrated analytical balance

  • HPLC-UV system

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

  • Seal the vials and place them in a shaking incubator set at the desired temperature (e.g., 25°C or 37°C).

  • Equilibrate the samples for at least 24 hours to ensure that equilibrium is reached.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.

G cluster_0 Solubility Determination Workflow Start Start Add Excess Compound Add excess this compound to a known volume of solvent Start->Add Excess Compound Equilibrate Equilibrate at constant temperature with shaking for 24h Add Excess Compound->Equilibrate Centrifuge Centrifuge to separate undissolved solid Equilibrate->Centrifuge Sample Supernatant Withdraw and dilute an aliquot of the supernatant Centrifuge->Sample Supernatant Quantify Quantify concentration using HPLC-UV Sample Supernatant->Quantify End End Quantify->End

Caption: Workflow for equilibrium solubility determination.

Stability Profile and Degradation Pathways

The stability of this compound is a critical parameter for its handling, storage, and application. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule[6]. The following sections outline the expected stability based on the chemistry of the thiophene ring and the ketone functional group.

Hydrolytic Stability

The ketone functional group is generally stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, degradation may occur. For the analogous compound 2-acetylthiophene, it is relatively stable in mildly acidic conditions (pH 3-5) but can undergo hydrolysis in strongly acidic (pH < 2) or basic (pH > 10) environments, leading to the cleavage of the acetyl group to form thiophene and acetic acid or its salt[5]. A similar pathway is plausible for this compound, which would yield thiophene and butanoic acid.

Oxidative Stability

Ketones are generally resistant to oxidation under mild conditions[5]. Strong oxidizing agents can cleave carbon-carbon bonds, but this is a destructive process not typically encountered under normal storage conditions. The thiophene ring, however, can be susceptible to oxidation, potentially forming thiophene S-oxides[5].

Photostability

Thiophene and its derivatives can undergo photodegradation upon exposure to UV light[7]. The specific degradation pathway can be complex, but it is a critical factor to consider, especially for formulations that may be exposed to light. Storing the compound in amber vials or otherwise protecting it from light is a recommended precaution[5].

Thermal Stability

Based on information for 2-acetylthiophene, this compound is expected to be stable at ambient and refrigerated temperatures[5]. At elevated temperatures (e.g., >80°C), thermal degradation may occur, potentially leading to deacylation or ring-opening reactions[5].

Experimental Protocol for Forced Degradation Studies

A systematic forced degradation study should be conducted to evaluate the stability of this compound under various stress conditions.

Objective: To identify the degradation pathways and potential degradation products of this compound under hydrolytic, oxidative, photolytic, and thermal stress.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3% and 30%)

  • Photostability chamber

  • Oven

  • HPLC-UV/MS system

Procedure:

  • Hydrolytic Degradation:

    • Prepare solutions of the compound in 0.1 M HCl, 1 M HCl, water, 0.1 M NaOH, and 1 M NaOH.

    • Incubate samples at room temperature and an elevated temperature (e.g., 60°C).

    • Withdraw aliquots at various time points (e.g., 0, 24, 48, 72 hours), neutralize if necessary, and analyze by HPLC.

  • Oxidative Degradation:

    • Prepare a solution of the compound and treat it with hydrogen peroxide (e.g., 3%).

    • Keep the solution at room temperature, protected from light.

    • Analyze aliquots at different time intervals by HPLC.

  • Photolytic Degradation:

    • Expose a solution of the compound to a light source that provides both UV and visible light in a photostability chamber.

    • Analyze samples at various time points and compare them to a control sample kept in the dark.

  • Thermal Degradation:

    • Place a known amount of the solid compound in a controlled temperature oven (e.g., 80°C).

    • Dissolve samples at different time points in a suitable solvent and analyze by HPLC.

G cluster_1 Forced Degradation Study Design API This compound Hydrolytic Hydrolytic (Acid, Base, Neutral) API->Hydrolytic Oxidative Oxidative (H₂O₂) API->Oxidative Photolytic Photolytic (UV/Vis Light) API->Photolytic Thermal Thermal (Elevated Temperature) API->Thermal Analysis Analysis by Stability-Indicating HPLC-UV/MS Hydrolytic->Analysis Oxidative->Analysis Photolytic->Analysis Thermal->Analysis

Caption: Overview of the forced degradation study design.

Analytical Methodologies

A validated stability-indicating analytical method is essential for accurately quantifying this compound and its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable technique.

Exemplary HPLC Method

The following method is a starting point for the development of a stability-indicating assay for this compound, based on methods used for similar thiophene derivatives[8][9].

Table 3: Exemplary HPLC Method Parameters

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water with 0.1% formic acid (gradient elution)
Flow Rate 1.0 mL/min
Detection Wavelength UV at an appropriate wavelength (to be determined by UV scan)
Injection Volume 10 µL
Column Temperature 30°C

Method Development and Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust. The specificity of the method is demonstrated by its ability to separate the parent compound from all potential degradation products generated during forced degradation studies.

Conclusion and Recommendations

This technical guide provides a foundational understanding of the solubility and stability of this compound. While direct experimental data is sparse, analogies to structurally similar compounds and the application of fundamental chemical principles offer valuable insights for researchers. It is strongly recommended that comprehensive experimental studies be conducted to generate specific data for this compound. This will enable a more precise understanding of its behavior and facilitate its use in the development of safe and effective pharmaceutical and agrochemical products. Key recommendations include:

  • Systematic solubility determination in a range of pharmaceutically relevant solvents at different temperatures.

  • Comprehensive forced degradation studies to identify and characterize degradation products under various stress conditions.

  • Development and validation of a stability-indicating HPLC method for the accurate quantification of the compound and its impurities.

By following these recommendations, a complete and robust physicochemical profile of this compound can be established, ensuring its quality and performance in its intended applications.

References

Methodological & Application

Application Notes & Protocols: Synthesis of 1-(Thiophen-2-yl)butan-1-one from Thiophene

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of 1-(Thiophen-2-yl)butan-1-one, a valuable intermediate in the development of pharmaceuticals and advanced materials. The primary method detailed is the Friedel-Crafts acylation of thiophene, a cornerstone reaction in organic chemistry for the formation of carbon-carbon bonds with aromatic systems.[1] This guide is intended for researchers and professionals in drug development and chemical synthesis, offering in-depth mechanistic insights, a field-proven experimental protocol, and robust characterization methods.

Section 1: The Chemistry of Thiophene Acylation

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring. In this case, thiophene acts as the nucleophilic aromatic substrate, and an acylium ion, generated from butanoyl chloride and a Lewis acid catalyst, serves as the electrophile.

The Reaction Mechanism

The synthesis proceeds via a well-established multi-step mechanism.[2] A strong Lewis acid, such as Tin(IV) chloride (SnCl₄) or Aluminum chloride (AlCl₃), is essential for activating the acylating agent.[3][4]

  • Formation of the Acylium Ion: The Lewis acid coordinates to the chlorine atom of butanoyl chloride, polarizing the carbon-chlorine bond. This complex then dissociates to form a highly electrophilic and resonance-stabilized acylium ion.

  • Electrophilic Attack: The electron-rich thiophene ring attacks the acylium ion. This step temporarily disrupts the aromaticity of the ring, forming a positively charged carbocation intermediate, often referred to as a Wheland intermediate or sigma complex.[2][5]

  • Restoration of Aromaticity: A weak base, typically the complexed Lewis acid anion (e.g., SnCl₅⁻), abstracts a proton from the carbon atom bearing the new acyl group. This regenerates the aromatic thiophene ring and the Lewis acid catalyst, and produces hydrochloric acid as a byproduct.[2]

  • Complexation: The ketone product, being a Lewis base, can form a stable complex with the strong Lewis acid catalyst. This often necessitates the use of stoichiometric amounts of the catalyst, which is liberated during the aqueous workup.[4]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3 & 4: Deprotonation & Complexation A Butanoyl Chloride C Acylium Ion (Electrophile) A->C + SnCl4 B Lewis Acid (SnCl4) B->C E Wheland Intermediate (Carbocation) D Thiophene D->E + Acylium Ion F Product-Catalyst Complex E->F - H+ G Final Product This compound F->G Aqueous Workup

Caption: Friedel-Crafts Acylation Mechanism.

Regioselectivity: The Preference for C2-Acylation

The acylation of unsubstituted thiophene exhibits high regioselectivity, with the electrophile preferentially attacking the C2 (or C5) position over the C3 (or C4) position.[5] This preference is rooted in the relative stability of the carbocation intermediate formed during the electrophilic attack.

  • Attack at C2: The positive charge in the Wheland intermediate can be delocalized over three atoms, including the sulfur atom, resulting in three possible resonance structures. This extensive delocalization provides significant stabilization.[5]

  • Attack at C3: The intermediate formed from an attack at the C3 position only allows for delocalization across two resonance structures.[5]

Because the transition state leading to the C2-substituted intermediate is lower in energy, the 2-acylthiophene is the major product formed.[5]

Section 2: Experimental Protocol

This protocol is designed for the safe and efficient synthesis of this compound on a laboratory scale.

Materials and Equipment
Reagents & Solvents Equipment
Thiophene (≥99%)Round-bottom flask (250 mL)
Butanoyl chloride (≥99%)Reflux condenser with drying tube
Tin(IV) chloride (SnCl₄) or Aluminum chloride (AlCl₃)Magnetic stirrer and stir bar
Dichloromethane (DCM), anhydrousAddition funnel
Hydrochloric acid (HCl), concentratedIce-water bath
Saturated sodium bicarbonate (NaHCO₃) solutionSeparatory funnel
Brine (saturated NaCl solution)Beaker and Erlenmeyer flasks
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)Rotary evaporator
Crushed iceVacuum distillation apparatus
Safety Precautions
  • General: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[6]

  • Thiophene: Flammable liquid and vapor. Harmful if swallowed or inhaled.

  • Butanoyl Chloride: Flammable liquid. Causes severe skin burns and eye damage. Reacts violently with water, releasing corrosive gases.[7] Handle with extreme care under an inert atmosphere if possible.

  • Tin(IV) Chloride/Aluminum Chloride: Corrosive and water-sensitive. Reacts exothermically with moisture, releasing HCl gas.[3][8] Weigh and handle quickly and carefully.

  • Dichloromethane: Volatile and a suspected carcinogen. Avoid inhalation and skin contact.

Step-by-Step Procedure

The following workflow outlines the complete synthesis from reaction setup to product purification.

Caption: Experimental Workflow for Synthesis.

  • Reaction Setup: Place anhydrous dichloromethane (DCM, 60 mL) and a magnetic stir bar into a 250 mL round-bottom flask fitted with an addition funnel and a reflux condenser. The system should be kept under a dry atmosphere using a drying tube (e.g., filled with CaCl₂). Cool the flask to 0°C in an ice-water bath.

  • Catalyst Addition: To the stirred DCM, carefully add Tin(IV) chloride (SnCl₄) (1.1 equivalents).

  • Reagent Addition:

    • Dissolve butanoyl chloride (1.0 equivalent) in 20 mL of anhydrous DCM and add it to the addition funnel. Add this solution dropwise to the stirred reaction mixture over 15-20 minutes, ensuring the internal temperature remains below 5°C.

    • Next, dissolve thiophene (1.05 equivalents) in 20 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.[9]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup - Quenching: Carefully and slowly pour the reaction mixture into a beaker containing approximately 50 g of crushed ice and 20 mL of concentrated HCl.[8] This will decompose the catalyst-product complex.

  • Workup - Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 30 mL).

  • Workup - Washing: Combine all organic layers. Wash sequentially with water (50 mL), saturated NaHCO₃ solution (50 mL) until effervescence ceases, and finally with brine (50 mL).[9]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and remove the DCM under reduced pressure using a rotary evaporator.[9]

  • Purification: The resulting crude oil is purified by vacuum distillation to yield this compound as a clear liquid.

Data Summary
ParameterValueMoles (Example)Notes
Thiophene4.4 g (4.2 mL)0.0525 mol1.05 equivalents
Butanoyl chloride5.3 g (5.2 mL)0.050 mol1.0 equivalent
Tin(IV) chloride (SnCl₄)14.3 g (6.5 mL)0.055 mol1.1 equivalents
Dichloromethane (DCM)~100 mL-Anhydrous
Reaction Temperature0°C to RT-Controlled addition at 0°C
Reaction Time~2.5 hours-Includes addition and stirring
Expected Yield70-85%-Dependent on purity of reagents and technique

Section 3: Product Characterization

Confirming the identity and purity of the synthesized this compound is critical. Spectroscopic methods are the primary tools for this analysis.

Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the molecular structure, confirming the connectivity of atoms and the regiochemistry of the acylation.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule, most notably the carbonyl (C=O) group of the ketone and the characteristic vibrations of the thiophene ring.

Expected Spectroscopic Data
  • ¹H NMR (CDCl₃, 400 MHz):

    • Thiophene Protons: Three distinct signals in the aromatic region (~7.0-7.8 ppm). The proton adjacent to the sulfur (C5-H) will appear as a doublet of doublets, as will the proton adjacent to the carbonyl group (C3-H). The proton at the C4 position will also be a doublet of doublets.

    • Butanoyl Chain Protons:

      • A triplet (~2.9 ppm, 2H) for the -CH₂- group adjacent to the carbonyl.

      • A sextet (~1.7 ppm, 2H) for the internal -CH₂- group.

      • A triplet (~1.0 ppm, 3H) for the terminal -CH₃ group.[10]

  • ¹³C NMR (CDCl₃, 100 MHz):

    • Carbonyl Carbon: A signal downfield (~190-200 ppm).

    • Thiophene Carbons: Four signals in the aromatic region (~128-145 ppm).

    • Butanoyl Chain Carbons: Three signals in the aliphatic region (~13 ppm, ~18 ppm, ~40 ppm).

  • IR Spectroscopy (thin film, cm⁻¹):

    • C=O Stretch: A strong, sharp absorption band around 1660-1680 cm⁻¹ characteristic of an aryl ketone.

    • C-H Stretch (Aromatic): Signals above 3000 cm⁻¹.

    • C-H Stretch (Aliphatic): Signals below 3000 cm⁻¹.

    • C=C Stretch (Thiophene Ring): Absorptions in the 1400-1600 cm⁻¹ region.

Conclusion

The Friedel-Crafts acylation of thiophene with butanoyl chloride is a reliable and high-yielding method for the synthesis of this compound. Careful control of reaction conditions, particularly temperature, and adherence to safety protocols are paramount for a successful outcome. The detailed protocol and characterization data provided herein serve as a robust guide for researchers, enabling the efficient production of this key synthetic intermediate.

References

Application Notes and Protocols for the Friedel-Crafts Acylation of Thiophene with Butyryl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Thiophene Acylation

The Friedel-Crafts acylation of thiophene is a cornerstone reaction in synthetic organic chemistry, providing essential intermediates for the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The introduction of an acyl group, such as a butyryl group, onto the thiophene ring creates versatile building blocks, most notably 2-butyrylthiophene. This ketone can be further modified, for instance, through reduction of the carbonyl group, to generate a variety of functionalized thiophenes that are incorporated into a wide range of biologically active molecules. This document provides a comprehensive guide to the Friedel-Crafts acylation of thiophene with butyryl chloride, detailing the underlying mechanistic principles, a validated experimental protocol, and critical considerations for achieving high yield and purity.

Mechanistic Insights: Achieving Regioselectivity

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[3] The reaction is initiated by the activation of butyryl chloride with a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion.[4]

Key Mechanistic Steps:

  • Formation of the Acylium Ion: The Lewis acid coordinates to the chlorine atom of butyryl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage to generate a resonance-stabilized acylium ion.[5]

  • Electrophilic Attack: The electron-rich thiophene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack preferentially occurs at the C2 (or C5) position.[6][7]

  • Sigma Complex Formation: The attack on the aromatic ring forms a positively charged intermediate known as a sigma complex or arenium ion. The positive charge is delocalized across the ring through resonance.[6][7]

  • Aromatization: A weak base, such as the AlCl₄⁻ complex, abstracts a proton from the carbon bearing the newly added acyl group, restoring the aromaticity of the thiophene ring and yielding the final product, 2-butyrylthiophene.[5]

The high regioselectivity for acylation at the 2-position is a critical aspect of this reaction. This preference is attributed to the greater stability of the carbocation intermediate formed during attack at the C2 position compared to the C3 position. The intermediate from C2 attack can be described by three resonance structures, allowing for more effective delocalization of the positive charge, whereas attack at C3 results in an intermediate with only two resonance structures.[6][7]

Caption: Mechanism of Friedel-Crafts Acylation of Thiophene.

Experimental Protocol: Synthesis of 2-Butyrylthiophene

This protocol details a standard laboratory procedure for the Friedel-Crafts acylation of thiophene using butyryl chloride and aluminum chloride as the catalyst.

Materials and Equipment
Reagent/EquipmentMolar Mass ( g/mol )Density (g/mL)AmountMoles
Thiophene84.141.0658.4 g (7.9 mL)0.1 mol
Butyryl Chloride106.551.02811.2 g (10.9 mL)0.105 mol (1.05 eq)
Aluminum Chloride (anhydrous)133.342.4814.7 g0.11 mol (1.1 eq)
Dichloromethane (DCM, dry)-1.33150 mL-
1M Hydrochloric Acid (HCl)--100 mL-
Saturated Sodium Bicarbonate (NaHCO₃)--50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)--~5 g-
Round-bottom flask (250 mL), dropping funnel, condenser, magnetic stirrer, ice bath, separatory funnel, rotary evaporator----
Step-by-Step Procedure

Reaction Setup:

  • Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.

  • In a dry fume hood, add anhydrous aluminum chloride (14.7 g, 0.11 mol) to the reaction flask, followed by 50 mL of dry dichloromethane.

  • In a separate dry conical flask, prepare a solution of thiophene (8.4 g, 0.1 mol) in 50 mL of dry dichloromethane.

  • In the dropping funnel, prepare a solution of butyryl chloride (11.2 g, 0.105 mol) in 50 mL of dry dichloromethane.

Reaction Execution:

  • Cool the suspension of aluminum chloride in dichloromethane to 0-5 °C using an ice-water bath.

  • While stirring vigorously, add the butyryl chloride solution dropwise from the dropping funnel to the aluminum chloride suspension over a period of 30-45 minutes. Maintain the temperature below 10 °C during the addition. The reaction is exothermic.[8]

  • After the complete addition of butyryl chloride, add the thiophene solution dropwise from the dropping funnel over 30-45 minutes, again maintaining the temperature below 10 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Work-up and Purification:

  • Cool the reaction mixture back down in an ice bath.

  • Carefully and slowly pour the reaction mixture into a beaker containing approximately 100 g of crushed ice and 50 mL of concentrated hydrochloric acid. This step is highly exothermic and will generate HCl gas.[8][9] Perform this step in a well-ventilated fume hood.

  • Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine all organic layers and wash sequentially with 1M HCl (50 mL), water (50 mL), saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure 2-butyrylthiophene.

Safety and Handling Precautions

  • Butyryl chloride is highly flammable, corrosive, and reacts violently with water.[10][11][12] It causes severe skin burns and eye damage.[12] Always handle it in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11]

  • Aluminum chloride is a water-sensitive solid that reacts exothermically with moisture to release hydrogen chloride (HCl) gas.[9] It is corrosive and can cause severe burns. Handle with care in a dry environment.

  • Dichloromethane is a volatile solvent and a suspected carcinogen. Use in a well-ventilated area.

  • The work-up procedure involves quenching with acid and ice, which is highly exothermic and releases HCl gas.[8] Ensure adequate cooling and ventilation.

Troubleshooting and Side Reactions

  • Low Yield: Insufficiently dried glassware or reagents can deactivate the Lewis acid catalyst. Ensure all equipment is oven-dried and reagents are anhydrous.

  • Polyacylation: While acylation deactivates the aromatic ring, making a second acylation less favorable, it can occur under harsh conditions.[13] Using a slight excess of the acylating agent and controlling the reaction temperature can minimize this.

  • Thiophene Polymerization: Thiophene can polymerize in the presence of strong acids.[14] Using a milder Lewis acid like stannic chloride can sometimes mitigate this, although aluminum chloride is generally effective for this specific transformation.[14]

Alternative Catalysts and Greener Approaches

While aluminum chloride is a common and effective catalyst, its use in stoichiometric amounts and the generation of acidic waste streams are environmental concerns.[2][15] Research has explored more environmentally benign alternatives:

  • Solid Acid Catalysts: Zeolites, such as Hβ, have shown excellent activity and selectivity in the acylation of thiophene with acetic anhydride, offering the advantage of being recoverable and reusable.[2][15]

  • Other Lewis Acids: Catalysts like SnCl₄, TiCl₄, and ZnCl₂ have also been employed.[16][17] In some cases, catalytic amounts of milder Lewis acids can be used, especially with activated aromatic rings.[5]

Caption: Experimental Workflow for the Synthesis of 2-Butyrylthiophene.

Conclusion

The Friedel-Crafts acylation of thiophene with butyryl chloride is a robust and reliable method for the synthesis of 2-butyrylthiophene, a valuable intermediate in medicinal and materials chemistry. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and strict adherence to safety precautions are paramount for achieving high yields and purity. The exploration of alternative, more sustainable catalytic systems continues to be an important area of research, aiming to improve the environmental footprint of this fundamental organic transformation.

References

Application Note: A Validated Protocol for the Synthesis of 1-(Thiophen-2-yl)butan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of 1-(Thiophen-2-yl)butan-1-one, a key heterocyclic ketone intermediate in the development of pharmaceuticals and advanced materials. The synthesis is achieved via the Friedel-Crafts acylation of thiophene with butyryl chloride, utilizing tin(IV) chloride as a Lewis acid catalyst. This application note delves into the underlying reaction mechanism, offers a detailed step-by-step experimental procedure, outlines critical safety protocols, and describes methods for purification and analytical characterization of the final product. The content is structured to provide researchers and drug development professionals with a robust and reproducible methodology.

Part 1: Scientific Principles and Mechanistic Rationale

The synthesis of this compound is a classic example of an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation.[1] This class of reactions, developed by Charles Friedel and James Crafts in 1877, is fundamental for attaching acyl groups to aromatic rings.[2]

The Reaction Mechanism

The reaction proceeds through several distinct steps, which are crucial to understand for optimizing conditions and anticipating potential side products.

  • Formation of the Acylium Ion: The reaction is initiated by the interaction between the Lewis acid catalyst (in this case, tin(IV) chloride, SnCl₄) and the acylating agent (butyryl chloride). The Lewis acid coordinates to the chlorine atom of the acid chloride, polarizing the carbon-chlorine bond and facilitating its cleavage. This generates a highly electrophilic acylium ion (CH₃CH₂CH₂CO⁺), which is stabilized by resonance.[1][3]

  • Electrophilic Attack and Regioselectivity: The electron-rich thiophene ring acts as a nucleophile, attacking the electrophilic acylium ion. For unsubstituted thiophene, this attack can occur at either the C2 or C3 position. However, the reaction exhibits high regioselectivity, with acylation occurring almost exclusively at the C2 position.[4][5] This preference is dictated by the superior stability of the cationic intermediate (the sigma complex or arenium ion) formed upon attack at C2. The positive charge in the C2-attack intermediate can be delocalized over three atoms, including the sulfur atom, resulting in three resonance structures. In contrast, attack at the C3 position yields a less stable intermediate with only two possible resonance structures.[4][6] The intermediate from C2 attack, being more stable, has a lower activation energy for its formation, thus directing the substitution to this position.[6]

  • Restoration of Aromaticity: The aromaticity of the thiophene ring is restored when a base (in this case, the [SnCl₅]⁻ complex) deprotonates the sigma complex, expelling a proton.[3]

  • Catalyst Complexation: A key distinction of Friedel-Crafts acylation compared to alkylation is the behavior of the catalyst. The product, an aryl ketone, is a Lewis base and forms a stable complex with the strong Lewis acid catalyst (SnCl₄).[2] Because of this complexation, a stoichiometric amount of the Lewis acid is typically required for the reaction to proceed to completion. The final product is liberated from this complex during the aqueous workup step.[2]

G ButyrylCl Butyryl Chloride Complex1 [ButyrylCl-SnCl4] Complex ButyrylCl->Complex1 Coordination SnCl4 SnCl4 (Lewis Acid) SnCl4->Complex1 Acylium Acylium Ion (Electrophile) SigmaComplex Sigma Complex (Cationic Intermediate) Acylium->SigmaComplex Complex1->Acylium Cleavage SnCl5_minus [SnCl5]⁻ Complex1->SnCl5_minus Thiophene Thiophene (Nucleophile) Thiophene->SigmaComplex Electrophilic Attack ProductComplex Product-Catalyst Complex SigmaComplex->ProductComplex Deprotonation SnCl5_minus->ProductComplex FinalProduct This compound ProductComplex->FinalProduct Liberation CatalystRegen Regenerated Catalyst (Destroyed) ProductComplex->CatalystRegen Workup Aqueous Workup (e.g., H2O / HCl) Workup->FinalProduct

References

High-Purity Isolation of 1-(Thiophen-2-yl)butan-1-one via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals and Organic Chemists

Abstract

1-(Thiophen-2-yl)butan-1-one is a key heterocyclic ketone intermediate in the synthesis of various pharmaceutical and agrochemical agents.[1] Achieving high purity of this compound is critical for ensuring the efficacy and safety of downstream products. This application note provides a comprehensive, field-proven protocol for the purification of this compound from a typical crude reaction mixture using normal-phase flash column chromatography. We will delve into the rationale behind methodological choices, from initial Thin-Layer Chromatography (TLC) method development to final fraction analysis, ensuring a reproducible and efficient purification workflow.

Introduction and Compound Profile

The thiophene moiety is a privileged scaffold in medicinal chemistry, and its derivatives are integral to numerous drug candidates. This compound, synthesized commonly via Friedel-Crafts acylation of thiophene, often contains impurities that can interfere with subsequent synthetic steps.[2][3] These impurities may include unreacted starting materials, regioisomers, and poly-acylated byproducts.[4] Column chromatography offers a robust method for isolating the target compound based on differential adsorption to a stationary phase.[5]

Physicochemical Properties of this compound:

PropertyValueSource
Molecular Formula C₈H₁₀OS[1]
Molecular Weight 154.23 g/mol [1]
Appearance Colorless to yellow-brown liquid[1]
Boiling Point 245.8 °C at 760 mmHg[1]
Density 1.075 g/cm³[1]
Polarity Moderately polar due to the carbonyl group[6]

The moderate polarity of the ketone functional group is the key physical characteristic exploited for its separation from less polar impurities (like unreacted thiophene) and more polar impurities (like di-acylated products).

Principle of Separation: Normal-Phase Chromatography

This protocol utilizes normal-phase chromatography, where a polar stationary phase (silica gel) is used with a non-polar mobile phase. The separation mechanism is based on the polarity of the compounds in the mixture:

  • Highly Polar Compounds: Adsorb strongly to the silica gel and elute slowly.

  • Non-Polar Compounds: Have minimal interaction with the silica gel and elute quickly.

  • Moderately Polar Compounds: (Such as our target ketone) will elute at an intermediate rate.

By gradually increasing the polarity of the mobile phase (gradient elution), we can sequentially elute compounds of increasing polarity, achieving effective separation.[7]

Experimental Workflow and Protocols

The purification process follows a logical sequence designed to maximize purity and yield. This workflow is a self-validating system, where TLC is used to predict the outcome of the column separation and to verify the results.

Purification_Workflow Crude Crude Sample (Post-Reaction Workup) TLC TLC Method Development Crude->TLC Test Solvents Loading Sample Loading (Dry or Wet) Crude->Loading ColumnPrep Column Packing (Silica Gel Slurry) TLC->ColumnPrep Optimal Eluent Identified ColumnPrep->Loading Elution Gradient Elution & Fraction Collection Loading->Elution Analysis Fraction Analysis (TLC) Elution->Analysis Monitor Eluate Combine Combine Pure Fractions Analysis->Combine Identify Pure Fractions Evap Solvent Removal (Rotary Evaporation) Combine->Evap Pure Pure Product (>98% Purity) Evap->Pure

Caption: Workflow for the purification of this compound.

Step 1: Thin-Layer Chromatography (TLC) for Method Development

Before committing to a large-scale column, it is imperative to determine the optimal solvent system using TLC.[6][8] The goal is to find a mobile phase composition where the target compound has a Retention Factor (Rf) of approximately 0.25-0.35, ensuring good separation from impurities.[7]

Protocol:

  • Preparation: Dissolve a small aliquot of the crude reaction mixture in dichloromethane.

  • Spotting: Using a capillary tube, carefully spot the solution onto the baseline of a silica gel TLC plate (with F254 indicator).[9] Make the spot as small as possible to prevent streaking.[5]

  • Elution: Place the plate in a developing chamber containing a mixture of hexane and ethyl acetate. Start with a low-polarity system (e.g., 95:5 hexane:ethyl acetate) and test progressively more polar systems (e.g., 90:10, 85:15).

  • Visualization: Once the solvent front nears the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). The thiophene ring is UV active. An iodine chamber can also be used as a secondary, general-purpose stain.[8]

  • Analysis: Calculate the Rf value for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) The ideal system will show clear separation between the product spot (Rf ≈ 0.3) and other spots.[8]

Step 2: Flash Column Chromatography Purification

This protocol is designed for purifying approximately 1-2 grams of crude material. Adjust the column size and solvent volumes accordingly for different scales.

Materials:

  • Stationary Phase: Silica gel, 230-400 mesh.

  • Mobile Phase: Hexane and Ethyl Acetate (HPLC grade), degassed.

  • Apparatus: Glass chromatography column (e.g., 40 mm diameter), fraction collector or test tubes, rotary evaporator.

Protocol:

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[5]

    • In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).

    • Pour the slurry into the column and use gentle air pressure or allow it to settle, tapping the column gently to ensure even packing and remove air bubbles.[5][10]

    • Drain the excess solvent until the solvent level is just above the silica bed. Crucially, do not let the column run dry at any point. [5]

    • Add a protective layer of sand on top of the silica bed.[11]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound (1-2 g) in a minimal amount of a volatile solvent like dichloromethane.

    • Add 2-4 g of silica gel to this solution and concentrate it on a rotary evaporator until a dry, free-flowing powder is obtained.[11]

    • Carefully add this powder as an even layer on top of the sand in the prepared column. This dry loading technique generally results in better resolution than wet loading for larger quantities.[10]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column, ensuring not to disturb the sample layer.

    • Begin elution with the low-polarity solvent system determined during TLC analysis (e.g., 95:5 hexane:ethyl acetate).

    • Apply positive pressure (flash chromatography) to achieve a steady flow rate (e.g., 5-10 mL/min).

    • Collect the eluate in appropriately sized fractions (e.g., 15-20 mL per tube).

    • Gradually increase the polarity of the mobile phase as the elution progresses (gradient elution). A typical gradient might be:

      • Column Volumes 1-3: 95:5 Hexane:EtOAc

      • Column Volumes 4-10: 90:10 Hexane:EtOAc

      • Column Volumes 11+: 85:15 Hexane:EtOAc

Step 3: Post-Chromatography Analysis and Recovery

Protocol:

  • Fraction Monitoring: Spot every few fractions onto a TLC plate and elute using the optimized solvent system.

  • Identification: Visualize the TLC plate under UV light to identify which fractions contain the pure product (a single spot at the target Rf).

  • Pooling and Evaporation: Combine all fractions that show a single, pure spot of the product.

  • Solvent Removal: Concentrate the combined pure fractions using a rotary evaporator to yield the purified this compound as an oil.[11]

  • Final Analysis: Confirm the purity of the final product using NMR or GC-MS.

Summary of Key Parameters

ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel (230-400 mesh)Industry standard for normal-phase separation of moderately polar organic compounds.[5][12]
Mobile Phase System Hexane / Ethyl AcetateProvides a good polarity range and is easily removed post-purification.
Optimal TLC Rf ~0.25 - 0.35Ensures the compound will move down the column at a practical rate and separate well from impurities.[7]
Sample Loading Dry Loading on SilicaPrevents band broadening and improves separation efficiency, especially for larger sample loads.[10][11]
Elution Strategy Gradient ElutionImproves separation between closely eluting compounds and speeds up the overall purification time.[7]
Detection UV (254 nm)The thiophene ring provides a strong chromophore for easy, non-destructive visualization.

Troubleshooting

  • Streaking on TLC Plate: Often caused by overloading the sample or the sample being too acidic/basic. Dilute the sample or add a trace amount of triethylamine (0.1%) to the mobile phase if acidity is suspected.[5]

  • Poor Separation: If the product and an impurity have very similar Rf values, try a different solvent system (e.g., dichloromethane/hexane) or use a longer column for better resolution.[7]

  • Product Not Eluting: The mobile phase is not polar enough. Increase the proportion of the polar solvent (e.g., ethyl acetate) significantly.[7]

References

Application Notes and Protocols for the Recrystallization of 1-(Thiophen-2-yl)butan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity

In the landscape of pharmaceutical and agrochemical development, the purity of chemical intermediates is not merely a quality metric; it is the foundation of safety, efficacy, and reproducibility. 1-(Thiophen-2-yl)butan-1-one, a key heterocyclic building block, serves as a crucial precursor in the synthesis of a wide array of biologically active molecules.[1] Its molecular architecture, featuring a thiophene ring coupled with a ketone functional group, makes it a versatile synthon. However, like any product of chemical synthesis, the crude form of this compound is often contaminated with by-products, unreacted starting materials, and other impurities. Recrystallization stands as a powerful, efficient, and scalable technique for the purification of such solid organic compounds, predicated on the principle that a compound's solubility in a solvent increases with temperature.[2][3][4][5]

This guide provides a comprehensive overview of the principles, protocols, and troubleshooting strategies for the successful recrystallization of this compound. It is designed for researchers, chemists, and process development professionals seeking to achieve high purity for this critical intermediate.

Physicochemical Profile: this compound

Understanding the inherent properties of the target compound is the first step in designing a robust purification strategy. The structure of this compound imparts a moderate polarity, influenced by the polar ketone group and the less polar thiophene ring and butyl chain. While some sources classify it as a liquid at room temperature due to a low melting point, it is often handled as a low-melting solid or can be induced to solidify, making it a candidate for recrystallization.[1]

PropertyValueSource
Molecular Formula C₈H₁₀OS[1][6][7]
Molecular Weight 154.23 g/mol [1][6][7]
Appearance Colorless to yellow to brown liquid/solid[1]
Boiling Point ~245.8 °C at 760 mmHg[1]
Density ~1.075 g/cm³[1]

The Science of Recrystallization: A Strategic Overview

The success of recrystallization hinges on the selection of an appropriate solvent system.[2][8] The ideal solvent will exhibit high solubility for this compound at an elevated temperature and low solubility at cooler temperatures.[2][9][10][11] This temperature-dependent solubility differential is the driving force of the purification process. Impurities, conversely, should either be insoluble in the hot solvent (allowing for removal via hot filtration) or remain highly soluble in the cold solvent (and thus stay in the mother liquor upon crystallization).[8][10]

Solvent Selection Logic

The choice of solvent is an empirical process guided by the "like dissolves like" principle.[12] Given the compound's ketone functionality, polar solvents like ethanol or acetone are good starting points.[13][14] However, the presence of the thiophene ring and alkyl chain suggests that solvents of intermediate or lower polarity might also be effective. When a single solvent does not provide the desired solubility profile, a mixed-solvent system is employed.[8] This typically involves a "soluble solvent" in which the compound is readily soluble, and an "insoluble solvent" (miscible with the first) in which the compound is poorly soluble.

Solvent_Selection_Logic Start Start: Crude This compound Test_Solvents Test Solubility in Potential Solvents (e.g., Ethanol, IPA, Toluene, Heptane) Start->Test_Solvents Soluble_Cold Soluble at Room Temp? Test_Solvents->Soluble_Cold Insoluble_Hot Insoluble when Boiling? Soluble_Cold->Insoluble_Hot No Find_Pair Select a Miscible Solvent Pair: 1. 'Good' Solvent (dissolves well) 2. 'Poor' Solvent (dissolves poorly) Soluble_Cold->Find_Pair Yes (Solvent is 'too good') Ideal_Solvent Ideal Single Solvent Found: - High solubility hot - Low solubility cold Insoluble_Hot->Ideal_Solvent No Insoluble_Hot->Find_Pair Yes (Solvent is 'too poor') Use_Single Proceed with Single Solvent Protocol Ideal_Solvent->Use_Single Use_Mixed Proceed with Mixed Solvent Protocol Find_Pair->Use_Mixed

Caption: Decision tree for selecting a suitable recrystallization solvent system.

Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. This compound and its derivatives may be skin and eye irritants.[15] Organic solvents are typically flammable and may be toxic; consult the Safety Data Sheet (SDS) for each chemical before use.[16][17]

Protocol 1: Single-Solvent Recrystallization

This is the most straightforward method, ideal when a suitable single solvent is identified.

Materials:

  • Crude this compound

  • Selected solvent (e.g., isopropanol, ethanol)

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Watch glass

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent, just enough to create a slurry.

  • Heating: Gently heat the mixture on a hot plate while stirring. Add the solvent in small portions until the solid completely dissolves. Causality: Adding the minimum amount of hot solvent is crucial to ensure the solution is saturated upon cooling, maximizing yield.[3]

  • Cooling (Crystallization): Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the molecules to selectively arrange themselves in a crystal lattice, excluding impurities.[2][18]

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.[3]

  • Drying: Allow the crystals to dry on the filter paper under vacuum, then transfer them to a watch glass to air dry completely.

Protocol 2: Mixed-Solvent Recrystallization

This technique is used when no single solvent has the ideal temperature-solubility profile. A common pair for a moderately polar compound like this could be ethanol and water.

Materials:

  • Same as Protocol 1, plus the second "insoluble" solvent (e.g., deionized water).

Procedure:

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "soluble" solvent (e.g., ethanol) in an Erlenmeyer flask.

  • Addition of "Insoluble" Solvent: While keeping the solution hot, add the "insoluble" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (turbid). This point of incipient precipitation is called the cloud point. Causality: The cloudiness indicates that the solution is saturated.

  • Clarification: Add a few drops of the hot "soluble" solvent (ethanol) until the solution becomes clear again.

  • Cooling, Collection, and Drying: Follow steps 3 through 7 from Protocol 1.

Recrystallization_Workflow Start Start: Crude Solid Dissolve 1. Dissolve in Minimum Amount of Hot Solvent Start->Dissolve Check_Insoluble Insoluble Impurities Present? Dissolve->Check_Insoluble Hot_Filt 2. Perform Hot Filtration Check_Insoluble->Hot_Filt Yes Cool 3. Allow Solution to Cool Slowly Check_Insoluble->Cool No Hot_Filt->Cool Crystals_Form Crystals Form Cool->Crystals_Form Ice_Bath 4. Cool in Ice Bath to Maximize Yield Crystals_Form->Ice_Bath Vac_Filt 5. Collect Crystals via Vacuum Filtration Ice_Bath->Vac_Filt Wash 6. Wash with Minimal Ice-Cold Solvent Vac_Filt->Wash Dry 7. Dry the Pure Crystals Wash->Dry End End: Pure Product Dry->End

Caption: General experimental workflow for purification by recrystallization.

Protocol 3: Hot Filtration for Insoluble Impurities

If the hot solution contains insoluble material (e.g., dust, catalysts) or if decolorizing carbon was used, a hot filtration is necessary before cooling.

Procedure:

  • Prepare Funnel: Place a short-stemmed or stemless funnel with fluted filter paper over the collection Erlenmeyer flask.[19]

  • Pre-heat Apparatus: Place the collection flask and funnel on the hot plate and add a small amount of the recrystallization solvent to the flask. Allow the solvent to boil, so the hot vapors pre-heat the funnel. Causality: Keeping the funnel hot is critical to prevent the desired compound from crystallizing prematurely on the filter paper or in the funnel stem, which would lead to significant loss of yield.[18][19][20]

  • Filter: Once the apparatus is hot, quickly pour the hot solution containing the dissolved product through the fluted filter paper in portions.

  • Rinse: Rinse the original flask with a small amount of hot solvent and pour this through the filter paper to recover any remaining product.

  • Proceed: Continue with the cooling step (Step 3) from Protocol 1.

Troubleshooting Common Recrystallization Issues

ProblemLikely Cause(s)Recommended Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to concentrate the solution and try cooling again.[21][22]- Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[22]- Add a "seed crystal" of the pure compound.[22]
Product "oils out" (forms a liquid layer instead of crystals) - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too rapidly.- High concentration of impurities.- Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[21][22][23]- Try a different solvent with a lower boiling point.- If impurities are the cause, consider purification by another method (e.g., chromatography) first.[21]
Very low yield of recovered crystals - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- The crystals were washed with too much cold solvent, or the solvent was not cold enough.- Concentrate the mother liquor by evaporation and cool it to recover a second crop of crystals (which may be less pure).- Ensure the filtration apparatus is properly pre-heated for hot filtrations.[20]- Use only a minimal amount of ice-cold solvent for washing.
Product is still colored - Presence of colored, soluble impurities.- Redissolve the crude product in the hot solvent and add a small amount of activated charcoal. Boil for a few minutes, then remove the charcoal via hot filtration before cooling.[4][10][24]

Conclusion

Recrystallization is a fundamentally important technique in synthetic chemistry for achieving high levels of purity. For this compound, a systematic approach to solvent selection, followed by careful execution of the chosen protocol, can effectively remove impurities and yield a product suitable for demanding applications in research and development. By understanding the causality behind each step and anticipating potential challenges, scientists can optimize this classic purification method to meet modern standards of chemical integrity.

References

Application Notes & Protocols: Comprehensive Characterization of 1-(Thiophen-2-yl)butan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for the comprehensive analytical characterization of 1-(Thiophen-2-yl)butan-1-one, a key heterocyclic ketone intermediate in pharmaceutical and materials science research. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering a multi-technique approach to ensure structural integrity, purity, and identity. We will detail methodologies spanning spectroscopy for structural elucidation (NMR, FTIR, UV-Vis) and chromatography for separation and purity assessment (HPLC, GC-MS), grounding each step in established scientific principles.

Introduction

This compound (CAS 5333-83-5) is a valuable building block in organic synthesis.[1] Its structure, featuring a thiophene ring linked to a butyl ketone chain, makes it a precursor for a variety of compounds with potential biological activities and specific electronic properties.[2] Given its role as a key starting material, rigorous analytical characterization is paramount to guarantee the identity, purity, and quality of the final products. This guide presents an integrated workflow employing a suite of modern analytical techniques to provide a complete chemical profile of the molecule.

Part 1: Structural Elucidation via Spectroscopic Methods

Spectroscopic techniques are indispensable for confirming the molecular structure of a synthesized compound. By probing the interactions of molecules with electromagnetic radiation, we can piece together a detailed map of functional groups and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides precise information about the chemical environment of ¹H (proton) and ¹³C nuclei, allowing for unambiguous confirmation of the this compound structure.

Expertise & Causality: We utilize both ¹H and ¹³C NMR to create a complete picture. ¹H NMR reveals the number of different types of protons, their electronic environments, and their proximity to other protons. ¹³C NMR complements this by showing the number of different carbon environments, which is particularly useful for identifying quaternary carbons and the carbonyl group. The choice of a deuterated solvent like CDCl₃ is critical as it dissolves the analyte without introducing interfering proton signals.[3] Tetramethylsilane (TMS) is used as an internal standard, providing a reference point (0.0 ppm) for chemical shifts.[3]

Expected ¹H and ¹³C NMR Data Summary

Assignment ¹H NMR (400 MHz, CDCl₃) ¹³C NMR (101 MHz, CDCl₃)
Thiophene Ring
H-5δ ~7.65 ppm (dd, 1H)δ ~133.5 ppm (C-2, quat.)
H-4δ ~7.10 ppm (dd, 1H)δ ~131.8 ppm (C-5)
H-3δ ~7.60 ppm (dd, 1H)δ ~128.0 ppm (C-3)
δ ~144.2 ppm (C-4)
Carbonyl Group
C=O-δ ~192.5 ppm
Butyl Chain
α-CH₂δ ~2.95 ppm (t, 2H)δ ~40.5 ppm
β-CH₂δ ~1.75 ppm (sext, 2H)δ ~26.5 ppm
γ-CH₃δ ~1.00 ppm (t, 3H)δ ~13.9 ppm
Note: Chemical shifts (δ) are approximate and can vary slightly based on solvent and concentration. Multiplicity: dd = doublet of doublets, t = triplet, sext = sextet.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS.

  • Instrument Setup: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set spectral width to cover a range of -1 to 10 ppm.

    • Acquire a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks to determine the relative ratio of protons.

  • ¹³C NMR Acquisition:

    • Set spectral width to cover a range of 0 to 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes (e.g., stretching, bending).

Expertise & Causality: For this compound, the most prominent and diagnostic peak will be the strong absorption from the carbonyl (C=O) group stretch. Additionally, we expect to see characteristic absorptions for the C-H bonds on the thiophene ring and the alkyl chain, as well as vibrations specific to the thiophene ring itself, such as the C-S stretch.[4][5][6] The attenuated total reflectance (ATR) method is often preferred for its simplicity, as it requires no sample preparation beyond placing the liquid sample on the crystal.

Expected FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibration Mode Functional Group Expected Intensity
~3100C-H StretchThiophene RingMedium-Weak
2960-2870C-H StretchAlkyl Chain (-CH₂, -CH₃)Medium-Strong
~1665C=O StretchKetone (conjugated)Strong
1520-1410C=C StretchThiophene RingMedium
850-700C-H Out-of-plane BendThiophene RingStrong
~650C-S StretchThiophene RingWeak

Experimental Protocol: FTIR-ATR Analysis

  • Instrument Preparation: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a single drop of this compound directly onto the ATR crystal.

  • Spectrum Acquisition:

    • Scan the sample over a range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • Process the spectrum to display in absorbance or transmittance mode.

  • Cleaning: Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol or acetone) after analysis.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. It is particularly useful for analyzing compounds with conjugated systems and chromophores.

Expertise & Causality: The this compound molecule contains a conjugated system where the thiophene ring is conjugated with the carbonyl group. This is expected to produce characteristic π→π* transitions at shorter wavelengths and a weaker n→π* transition from the carbonyl group's non-bonding electrons at a longer wavelength.[7][8] The choice of solvent is important; a polar solvent like ethanol or methanol is suitable as it is transparent in the relevant UV range.

Expected UV-Vis Absorption Maxima

Transition Approximate λmax (in Ethanol)
π→π~260 nm
π→π~290 nm
n→π*~300-330 nm (weak)

Experimental Protocol: UV-Vis Analysis

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-grade solvent (e.g., ethanol) to achieve an absorbance reading between 0.1 and 1.0. A typical concentration would be in the range of 0.01-0.1 mg/mL.

  • Instrument Setup: Use a matched pair of quartz cuvettes. Fill the reference cuvette with the pure solvent and the sample cuvette with the prepared solution.

  • Spectrum Acquisition:

    • Scan the sample over a wavelength range of 200-400 nm.

    • Record the absorbance spectrum and identify the wavelengths of maximum absorbance (λmax).

Part 2: Purity Assessment via Chromatographic Methods

Chromatographic techniques are essential for separating the target compound from impurities, byproducts, or residual starting materials. They are the gold standard for determining the purity of a substance.

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier analytical technique for purity determination and quantification of non-volatile organic compounds. A reversed-phase method using a C18 column is the standard approach for a molecule of this polarity.

Expertise & Causality: Reversed-phase HPLC separates compounds based on their hydrophobicity.[9][10] this compound will be retained on the nonpolar C18 stationary phase and eluted by a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. A UV detector is ideal for this analyte due to the strong UV absorbance of the thiophene chromophore. Purity is calculated based on the relative area of the main peak compared to the total area of all peaks in the chromatogram.

Experimental Protocol: Reversed-Phase HPLC

  • System Configuration:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 260 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

  • Gradient Elution:

    • Start with a gradient of 40% B, increasing to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 40% B and equilibrate for 5 minutes before the next injection.

  • Sample Preparation: Prepare a solution of the sample in the mobile phase (e.g., 50:50 Water:Acetonitrile) at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful combination for the analysis of thermally stable and volatile compounds. It provides both separation (GC) and definitive identification (MS). It is an excellent method for identifying trace volatile impurities that may not be resolved by HPLC.

Expertise & Causality: The compound is sufficiently volatile for GC analysis. The GC separates components based on their boiling point and polarity. The mass spectrometer then bombards the eluted components with electrons (Electron Ionization - EI), causing fragmentation into characteristic patterns.[11][12] This fragmentation pattern, or mass spectrum, serves as a "molecular fingerprint" that confirms the identity of the main peak and helps in the tentative identification of any impurities.

Experimental Protocol: GC-MS Analysis

  • System Configuration:

    • GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow of 1.2 mL/min.

    • Injector: Split mode (e.g., 50:1 split ratio), 250 °C.

    • Oven Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Data Analysis:

    • Identify the peak for this compound based on its retention time.

    • Compare the acquired mass spectrum with a reference library (e.g., NIST) for confirmation. The expected molecular ion peak [M]⁺ should be at m/z 154. Key fragments would likely include the thenoyl cation (m/z 111) and fragments from the butyl chain.

Part 3: Integrated Analytical Workflow

A robust characterization strategy does not rely on a single technique but integrates the findings from multiple orthogonal methods. This ensures a comprehensive and reliable assessment of the compound's identity and quality.

Workflow Rationale: The proposed workflow begins with rapid screening techniques (FTIR, UV-Vis) for initial functional group and chromophore verification. This is followed by definitive structural elucidation using NMR. Finally, orthogonal chromatographic methods (HPLC and GC-MS) are employed to provide a confident and accurate assessment of purity.

G cluster_0 Initial Screening & Identity cluster_1 Definitive Structural Confirmation cluster_2 Purity & Impurity Profiling cluster_3 Final Assessment FTIR FTIR Analysis (Functional Groups) NMR 1H & 13C NMR (Atomic Connectivity) FTIR->NMR UV_Vis UV-Vis Analysis (Chromophore System) UV_Vis->NMR HPLC HPLC-UV (Quantitative Purity) NMR->HPLC GCMS GC-MS (Volatile Impurities) NMR->GCMS Report Certificate of Analysis (Identity, Purity, Structure Confirmed) HPLC->Report GCMS->Report Batch New Batch of This compound Batch->FTIR Batch->UV_Vis

Caption: Integrated workflow for the characterization of this compound.

References

The Versatile Role of 1-(Thiophen-2-yl)butan-1-one in Modern Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Key Heterocyclic Building Block

In the landscape of modern medicinal chemistry, the thiophene nucleus stands as a privileged scaffold, integral to the structure of numerous approved pharmaceuticals.[1][2] Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties, allows for favorable interactions with biological targets, leading to a wide spectrum of therapeutic activities, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer effects.[2][3] Within the arsenal of thiophene-containing building blocks, 1-(Thiophen-2-yl)butan-1-one emerges as a particularly valuable and versatile intermediate.[4] This application guide provides an in-depth exploration of the utility of this compound in the synthesis of pharmaceutically relevant molecules, offering detailed protocols and insights into the underlying chemical principles for researchers, scientists, and drug development professionals.

The strategic importance of this compound lies in the reactivity of its functional groups: the thiophene ring, susceptible to electrophilic substitution, and the ketone moiety, which allows for a plethora of chemical transformations at the carbonyl carbon and the adjacent α-carbon. This dual reactivity enables its incorporation into a diverse array of complex molecular architectures. This guide will focus on two pivotal transformations of this compound: its conversion into α-haloketones, which are precursors for a wide range of amine-containing drugs, and its utilization in the Gewald reaction to construct polysubstituted 2-aminothiophenes, a cornerstone of many therapeutic agents.

Core Applications and Synthetic Strategies

The application of this compound in pharmaceutical synthesis is primarily centered on its role as a modifiable scaffold. The subsequent sections will delve into specific, high-impact synthetic routes, providing both the rationale behind the methodology and step-by-step protocols.

Synthesis of α-Bromo-1-(thiophen-2-yl)butan-1-one: A Gateway to Amino-Ketone Pharmaceuticals

The introduction of a halogen at the α-position of the ketone functionality in this compound dramatically enhances its synthetic utility, transforming it into a potent electrophile. This α-bromo derivative is a key intermediate in the synthesis of various pharmaceuticals, particularly those containing an α-amino ketone moiety. This structural motif is present in several classes of drugs, including anesthetics and anticonvulsants.[5][6] The synthesis of the veterinary anesthetic Tiletamine, for instance, involves the amination of an α-halogenated 2-thienyl ketone derivative.[5][7]

Causality of Experimental Choices:

The α-bromination of a ketone proceeds via an enol or enolate intermediate. The choice of brominating agent and reaction conditions is critical to ensure regioselectivity (bromination at the desired α-carbon) and to minimize side reactions, such as multiple halogenations or reactions with the thiophene ring. The use of reagents like pyridine hydrobromide perbromide offers a safer and more controlled alternative to liquid bromine.[8][9] The reaction is typically carried out in a suitable solvent that can facilitate the formation of the enol intermediate and dissolve the reagents. Acetic acid is a common choice as it can act as both a solvent and a catalyst for enolization.[8]

Experimental Protocol: α-Bromination of this compound

Objective: To synthesize α-bromo-1-(thiophen-2-yl)butan-1-one as a precursor for further pharmaceutical elaboration.

Materials:

  • This compound

  • Pyridine hydrobromide perbromide

  • Glacial acetic acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (10.0 g, 64.8 mmol) in glacial acetic acid (100 mL).

  • Addition of Brominating Agent: To the stirred solution, add pyridine hydrobromide perbromide (22.8 g, 71.3 mmol, 1.1 equivalents) portion-wise over 15 minutes at room temperature. The reaction mixture may develop a reddish-brown color.

  • Reaction Progression: Heat the reaction mixture to 60°C and maintain this temperature with stirring for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it into 500 mL of ice-cold water. The crude product may precipitate as a solid or an oil.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 150 mL).

  • Washing: Combine the organic extracts and wash sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL) until effervescence ceases, and finally with brine (1 x 100 mL). The washing steps are crucial to remove acetic acid and any remaining inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude α-bromo-1-(thiophen-2-yl)butan-1-one.

  • Purification (Optional): The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the pure product.

Data Presentation:

ParameterExpected Value
Starting Material This compound
Molecular Weight 154.23 g/mol
Product α-Bromo-1-(thiophen-2-yl)butan-1-one
Molecular Weight 233.13 g/mol
Theoretical Yield 15.1 g
Appearance Yellowish oil or low-melting solid

Workflow Diagram:

G cluster_0 Synthesis of α-Bromo-1-(thiophen-2-yl)butan-1-one A This compound in Glacial Acetic Acid B Add Pyridine Hydrobromide Perbromide A->B Portion-wise addition C Heat at 60°C (2-4 hours) B->C Reaction initiation D Aqueous Work-up & Extraction with Diethyl Ether C->D Reaction completion E Wash with NaHCO3 & Brine D->E Neutralization F Dry & Concentrate E->F Purification prep G Purified α-Bromo-1- (thiophen-2-yl)butan-1-one F->G Isolation

Caption: Workflow for the synthesis of α-bromo-1-(thiophen-2-yl)butan-1-one.

The Gewald Reaction: Constructing 2-Aminothiophene Scaffolds

The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes.[10][11] This reaction involves the condensation of a ketone (or aldehyde) with an α-cyanoester and elemental sulfur in the presence of a base.[12] The resulting 2-aminothiophene core is a key structural motif in a wide range of pharmaceuticals, including the anti-inflammatory drug Tinoridine and various kinase inhibitors.[13] The versatility of the Gewald reaction allows for the introduction of diverse substituents on the thiophene ring, making it a cornerstone in the generation of compound libraries for drug discovery.[14]

Causality of Experimental Choices:

The mechanism of the Gewald reaction is thought to begin with a Knoevenagel condensation between the ketone and the α-cyanoester, catalyzed by a base (e.g., morpholine or triethylamine), to form an α,β-unsaturated nitrile.[15] Elemental sulfur then adds to the β-position, followed by intramolecular cyclization and tautomerization to yield the 2-aminothiophene. The choice of base is critical for the initial condensation step, and morpholine is often favored for its efficacy.[16] The reaction is typically conducted in a polar solvent like ethanol or methanol to facilitate the dissolution of the reactants and intermediates.[15]

Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-5-ethyl-4-propylthiophene-3-carboxylate

Objective: To synthesize a polysubstituted 2-aminothiophene from this compound for potential use as a pharmaceutical intermediate.

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (10.0 g, 64.8 mmol), ethyl cyanoacetate (7.3 g, 64.8 mmol), and elemental sulfur (2.1 g, 64.8 mmol) in ethanol (100 mL).

  • Addition of Base: To the stirred suspension, add morpholine (5.6 mL, 64.8 mmol) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 3-5 hours. The reaction mixture will typically turn dark. Monitor the reaction progress by TLC.

  • Product Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate the precipitation of the product.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid with cold ethanol (2 x 50 mL) to remove any unreacted starting materials and soluble impurities.

  • Drying: Dry the product in a vacuum oven at 40-50°C to a constant weight.

  • Purification (Optional): If necessary, the product can be further purified by recrystallization from ethanol or another suitable solvent.

Data Presentation:

ParameterExpected Value
Starting Ketone This compound
Molecular Weight 154.23 g/mol
Product Ethyl 2-amino-5-ethyl-4-propylthiophene-3-carboxylate
Molecular Weight 255.38 g/mol
Theoretical Yield 16.5 g
Appearance Crystalline solid

Workflow Diagram:

G cluster_1 Gewald Reaction for 2-Aminothiophene Synthesis A This compound, Ethyl Cyanoacetate, Sulfur in Ethanol B Add Morpholine A->B Base addition C Reflux (3-5 hours) B->C Reaction initiation D Cool & Precipitate C->D Reaction completion E Filter & Wash with Cold Ethanol D->E Isolation F Dry to obtain Purified 2-Aminothiophene E->F Final product

References

Derivatization of 1-(Thiophen-2-yl)butan-1-one for biological screening

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic Derivatization of 1-(Thiophen-2-yl)butan-1-one for Accelerated Biological Screening

Abstract: The thiophene nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties, makes it a cornerstone for the development of novel therapeutic agents.[1][2] this compound is an accessible and versatile starting material, offering multiple reaction sites for chemical modification. The carbonyl group and adjacent α-carbons, in particular, serve as key handles for derivatization. This document provides a comprehensive guide for researchers, outlining robust synthetic protocols for the derivatization of this compound into chalcone and hydrazone libraries. Furthermore, it details standardized protocols for preliminary biological screening of these derivatives for antimicrobial and anticancer activities, two areas where thiophene-containing compounds have shown significant promise.[3][4]

Introduction: The Thiophene Scaffold in Drug Discovery

Heterocyclic compounds are foundational to modern pharmacology, with sulfur-containing heterocycles like thiophene playing a particularly prominent role.[2][5] The thiophene ring is present in a wide array of pharmacologically active molecules, demonstrating a broad spectrum of biological activities including anti-inflammatory, antimicrobial, anticancer, and antioxidant effects.[2][6] The ketone moiety in this compound provides a strategic entry point for creating diverse molecular architectures. By targeting this functional group, researchers can systematically modify the parent molecule to explore structure-activity relationships (SAR) and identify lead compounds with enhanced potency and selectivity.

This guide focuses on two high-yield, versatile derivatization strategies:

  • Claisen-Schmidt Condensation: To synthesize α,β-unsaturated ketones, commonly known as chalcones.

  • Condensation with Hydrazines: To generate hydrazone derivatives.

These strategies are selected for their reliability, broad substrate scope, and the established biological relevance of the resulting compound classes.[4][7]

Strategic Overview: From Synthesis to Screening

The overall workflow is designed to be modular, allowing researchers to generate a focused library of compounds and efficiently assess their biological potential.

Caption: High-level workflow from synthesis to lead nomination.

Synthetic Derivatization Protocols

The following protocols are presented as general procedures. Optimization of reaction times, temperatures, and solvents may be necessary depending on the specific substrates used.

Synthesis of Thiophene-Based Chalcones via Claisen-Schmidt Condensation

Chalcones are synthesized through a base-catalyzed aldol condensation between a ketone and an aromatic aldehyde. This reaction is highly efficient for creating a diverse library by varying the aldehyde component.[7] The α,β-unsaturated ketone system in chalcones is a known pharmacophore that interacts with various biological targets.[4]

Caption: Synthetic scheme for thiophene chalcone synthesis.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (10-15 mL). Add a substituted aromatic aldehyde (1.0-1.1 eq).

  • Catalyst Addition: To this stirring solution, add an aqueous solution of 40% potassium hydroxide (KOH) dropwise at room temperature. The addition of a strong base is crucial as it deprotonates the α-carbon of the ketone, generating the reactive enolate nucleophile.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate). The disappearance of the starting ketone indicates reaction completion.

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice (~50 g). Acidify the mixture to pH ~5-6 using dilute hydrochloric acid (HCl). This step neutralizes the base and precipitates the chalcone product.

  • Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral. Dry the crude product. For higher purity, recrystallize the solid from an appropriate solvent, such as ethanol.

Synthesis of Thiophene-Based Hydrazones

Hydrazones are formed by the condensation of a ketone with a hydrazine derivative. This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon, followed by dehydration. A catalytic amount of acid is used to activate the carbonyl group towards attack.[7]

Caption: Synthetic scheme for thiophene hydrazone synthesis.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (15-20 mL).

  • Reagent Addition: Add the desired substituted hydrazine or hydrazide derivative (1.0 eq) to the solution.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

  • Reaction: Reflux the reaction mixture for 4-8 hours. Monitor the reaction by TLC until the starting ketone is consumed.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials. Dry the product. If necessary, the crude hydrazone can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Biological Screening Protocols

The following protocols provide a basis for the initial biological evaluation of the synthesized compound library.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[3][8]

G A Prepare Stock Solutions of Test Compounds (e.g., in DMSO) B Perform 2-fold Serial Dilutions in 96-well plate with broth A->B C Inoculate wells with standardized bacterial/fungal suspension B->C E Incubate Plates (e.g., 37°C for 24h for bacteria) C->E D Include Positive (Antibiotic) & Negative (Vehicle) Controls D->C F Visually Inspect for Growth or Measure Optical Density (OD) E->F G Determine MIC: Lowest concentration with no visible growth F->G

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Protocol:

  • Preparation: Prepare stock solutions of the synthesized derivatives (e.g., 1 mg/mL) in dimethyl sulfoxide (DMSO). Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: In a sterile 96-well microtiter plate, add 50 µL of broth to all wells. Add 50 µL of the compound stock solution to the first well of a row and perform 2-fold serial dilutions across the plate.

  • Inoculation: Add 50 µL of the standardized microbial inoculum to each well.

  • Controls: Include a positive control (a standard antibiotic like Ampicillin) and a negative control (DMSO vehicle) on each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[7]

  • Data Analysis: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]

Anticancer Activity: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to screen for the cytotoxic effects of compounds on cancer cell lines.[9]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for another 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

Systematic presentation of data is crucial for SAR analysis.

Table 1: Physicochemical Data of Synthesized Thiophene Derivatives (Example)

Compound IDR-Group (Substituent)Yield (%)M.P. (°C)Molecular Formula
CH-01 4-Chlorophenyl85112-114C₁₈H₁₅ClOS
CH-02 4-Methoxyphenyl9198-100C₁₉H₁₈O₂S
HZ-01 Phenyl78125-127C₁₄H₁₆N₂S
HZ-02 4-Nitrophenyl82158-160C₁₄H₁₅N₃O₂S

Table 2: Biological Activity of Thiophene Derivatives (Example)

Compound IDMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coliIC₅₀ (µM) vs MCF-7
CH-01 163211.5
CH-02 >128>12845.2
HZ-01 64>12828.9
HZ-02 8165.8
Ampicillin 24N/A
Doxorubicin N/AN/A0.9

References

Application Note: A Comprehensive Guide to the Cytotoxicity Evaluation of Novel Thiophene Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of therapeutic properties including anti-inflammatory, anti-psychotic, and notably, anti-cancer effects.[1][2] The evaluation of the cytotoxic potential of these novel chemical entities is a critical first step in the drug discovery and development pipeline.[3][4][5] In vitro cytotoxicity assays are fundamental for screening compound libraries, elucidating mechanisms of cell death, and identifying promising candidates for further preclinical development.[4]

This guide provides a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of novel thiophene compounds. It is designed to equip researchers with the foundational principles, practical methodologies, and data interpretation strategies necessary for a robust and reliable evaluation.

Part 1: Foundational Principles of Thiophene Cytotoxicity

The Thiophene Scaffold in Medicinal Chemistry

Thiophenes are five-membered heterocyclic rings containing a sulfur atom, which can be readily substituted to create a diverse range of derivatives.[1][2] This structural versatility allows for the fine-tuning of pharmacological properties, making them attractive scaffolds for targeting various biological pathways. In oncology, thiophene derivatives have been shown to bind to a wide range of cancer-specific protein targets and can induce cell death through mechanisms such as apoptosis.[1][2]

Common Mechanisms of Drug-Induced Cytotoxicity

Understanding the potential ways a compound can induce cell death is crucial for selecting appropriate assays. The primary modes of cell death relevant to cytotoxicity screening are:

  • Apoptosis: A programmed and highly regulated form of cell death characterized by specific morphological and biochemical hallmarks, including cell shrinkage, chromatin condensation, and the externalization of phosphatidylserine (PS) on the cell membrane.[6]

  • Necrosis: A non-programmed form of cell death resulting from acute cellular injury, characterized by the loss of plasma membrane integrity and the release of intracellular contents.[7]

  • Autophagy: A cellular self-degradation process that can either promote cell survival or lead to cell death, depending on the cellular context and stimulus.

Novel thiophene compounds have been shown to induce apoptosis in various cancer cell lines, making assays that detect this process particularly relevant.[1][2][8]

Part 2: Experimental Design and Workflow

A systematic approach is essential for obtaining reproducible and meaningful cytotoxicity data. The general workflow involves several key stages, from initial compound preparation to final data analysis.

Initial Compound Handling and Preparation

Proper handling of test compounds is the foundation of any successful cytotoxicity study.

  • Solubility Testing: Determine the solubility of the thiophene compound in various solvents. Dimethyl sulfoxide (DMSO) is a common solvent, but its final concentration in cell culture media should typically not exceed 0.5% to avoid solvent-induced toxicity.[9]

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-100 mM) in a suitable solvent. Store aliquots at -20°C or -80°C to maintain stability and avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, prepare serial dilutions of the working solutions from the stock solution using the appropriate cell culture medium.

Cell Line Selection and Culture

The choice of cell line(s) is critical and should be guided by the research question.

  • Cancer vs. Non-cancerous Cells: To assess selectivity, it is advisable to test the compounds on both cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous cell line (e.g., HEK293, human embryonic kidney cells).[5][10]

  • Cell Culture Maintenance: Cells should be maintained in a logarithmic growth phase and regularly checked for mycoplasma contamination. Ensure consistent cell seeding densities for all experiments.

Experimental Workflow Diagram

The overall process for evaluating the cytotoxicity of a novel compound can be visualized as follows:

G cluster_prep Phase 1: Preparation cluster_cell_culture Phase 2: Cell Culture cluster_treatment Phase 3: Treatment & Incubation cluster_assay Phase 4: Cytotoxicity Assays cluster_analysis Phase 5: Data Analysis Compound Novel Thiophene Compound Solubilize Solubilize in DMSO (Stock Solution) Compound->Solubilize SerialDilute Prepare Serial Dilutions in Culture Medium Solubilize->SerialDilute Treat Treat Cells with Compound Dilutions SerialDilute->Treat Cells Select & Culture Appropriate Cell Lines Seed Seed Cells in 96-well Plates Cells->Seed Seed->Treat Incubate Incubate for 24, 48, or 72 hours Treat->Incubate Assay1 MTT Assay (Metabolic Activity) Incubate->Assay1 Assay2 LDH Assay (Membrane Integrity) Incubate->Assay2 Assay3 Annexin V/PI (Apoptosis) Incubate->Assay3 Measure Measure Absorbance or Fluorescence Assay1->Measure Assay2->Measure Assay3->Measure Calculate Calculate % Viability and IC50 Values Measure->Calculate Interpret Interpret Results & Determine Mechanism Calculate->Interpret

Caption: General workflow for in vitro cytotoxicity testing.

Part 3: Core Cytotoxicity Assays and Protocols

Employing a multi-assay approach is crucial for a comprehensive understanding of a compound's cytotoxic profile. It is recommended to use assays that measure different cellular parameters.[11]

Metabolic Viability Assay: MTT

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring metabolic activity. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[12] The amount of formazan produced is proportional to the number of living cells.[13]

Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[14]

  • Compound Treatment: Remove the old medium and add 100 µL of fresh medium containing various concentrations of the thiophene compound. Include untreated (vehicle) controls.

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[12][13][14]

  • Formazan Solubilization: For adherent cells, carefully aspirate the medium.[13][15] Add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[4][13]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[16]

Membrane Integrity Assay: Lactate Dehydrogenase (LDH)

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[17][18][19][20] This assay is a reliable indicator of cell lysis and necrosis.[17][21]

Protocol: LDH Cytotoxicity Assay

  • Cell Seeding and Treatment: Seed and treat cells with the thiophene compound in a 96-well plate as described for the MTT assay.

  • Controls: Include the following controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with a lysis buffer.

    • Background: Culture medium without cells.[4]

  • Supernatant Collection: After incubation, carefully transfer an aliquot of the cell culture supernatant to a new 96-well plate.[4]

  • Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[20]

  • Stop Solution: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental and control wells.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is a gold standard for detecting apoptosis.[22] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[6][7] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label early apoptotic cells.[22] Propidium iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells, where it intercalates with DNA.

Protocol: Annexin V/PI Staining

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the thiophene compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.[7]

  • Washing: Wash the cells once with cold 1X PBS.[23]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[22][23]

  • Staining: Add FITC-conjugated Annexin V and PI to 100 µL of the cell suspension.[4][22]

  • Incubation: Incubate the cells in the dark for 15-20 minutes at room temperature.[4][23]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the stained cells by flow cytometry within one hour.[4][23]

Interpreting Annexin V/PI Results

  • Annexin V- / PI-: Live, healthy cells.

  • Annexin V+ / PI-: Early apoptotic cells.[23]

  • Annexin V+ / PI+: Late apoptotic or necrotic cells.[23]

  • Annexin V- / PI+: Necrotic cells.

G cluster_legend Cell States cluster_pathway Apoptosis Pathway key Annexin V- / PI- Viable Annexin V+ / PI- Early Apoptosis Annexin V+ / PI+ Late Apoptosis/Necrosis Healthy Healthy Cell (PS on inner leaflet) EarlyApop Early Apoptosis (PS externalized) Healthy->EarlyApop Apoptotic Stimulus (Thiophene Compound) LateApop Late Apoptosis (Membrane compromised) EarlyApop->LateApop Progression

Caption: Distinguishing cell states with Annexin V/PI staining.

Part 4: Data Interpretation and Advanced Insights

Summarizing Data: IC50 Determination

The half-maximal inhibitory concentration (IC50) is the most common metric used to express the potency of a cytotoxic compound. It represents the concentration of a compound required to inhibit cell growth by 50%.[3][4]

Calculating the IC50:

  • Normalize Data: Convert raw absorbance or fluorescence data to percentage inhibition relative to untreated controls.[24]

  • Dose-Response Curve: Plot the percent inhibition against the logarithm of the compound concentration.[16][24][25]

  • Non-linear Regression: Fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism or Origin.[16][25][26][27] The IC50 is a parameter calculated from this curve fit.

Data Presentation:

IC50 values should be presented in a clear, tabular format, allowing for easy comparison across different cell lines and compounds.

Cell LineThiophene Compound A (IC50 in µM)Thiophene Compound B (IC50 in µM)Positive Control (e.g., Doxorubicin) (IC50 in µM)
MCF-712.5 ± 1.325.1 ± 2.80.8 ± 0.1
HeLa18.2 ± 2.133.7 ± 3.51.2 ± 0.2
HEK293>100>1005.4 ± 0.6

Data are presented as mean ± standard deviation from at least three independent experiments.

Orthogonal Validation

Relying on a single assay can be misleading. For example, a compound might inhibit mitochondrial function without directly killing the cell, leading to a low IC50 in an MTT assay but not in an LDH assay. Therefore, it is essential to use at least two assays that measure different cytotoxicity endpoints (e.g., metabolic activity and membrane integrity) to validate the results.[11]

Conclusion

The systematic evaluation of cytotoxicity is a cornerstone of modern drug discovery. By employing a multi-faceted approach that combines robust experimental design, validated assay protocols, and rigorous data analysis, researchers can confidently characterize the cytotoxic profile of novel thiophene compounds. This comprehensive understanding is essential for identifying promising therapeutic candidates and advancing them through the preclinical development process.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Friedel-Crafts Acylation of Thiophene

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support center for the Friedel-Crafts acylation of thiophene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial synthetic transformation. Here, we move beyond simple protocols to delve into the underlying principles, troubleshoot common issues, and provide actionable strategies for achieving high-yield, selective acylations.

Understanding the Core Reaction: Why Thiophene is Special

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring through electrophilic aromatic substitution. Thiophene, as an electron-rich heterocycle, is highly reactive in this transformation. However, its reactivity also presents unique challenges. The reaction's regioselectivity is a key consideration; acylation strongly favors the α-positions (C2 and C5) over the β-positions (C3 and C4).[1][2] This preference is due to the greater stabilization of the carbocation intermediate (the Wheland intermediate) formed during attack at the C2 position, which can be described by three resonance structures compared to only two for attack at the C3 position.[2][3]

Understanding this electronic preference is the first step in mastering the acylation of thiophene and its derivatives.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the Friedel-Crafts acylation of thiophene in a practical question-and-answer format.

Q1: My reaction yield is consistently low. What are the likely causes and how can I fix it?

Low yields are a frequent issue and can often be traced back to a few key factors:

  • Catalyst Inactivity: Traditional Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[4] Any water in your solvent, glassware, or reagents will rapidly deactivate the catalyst.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents, and freshly opened or purified reagents. For particularly sensitive reactions, consider using a glovebox.

  • Insufficient Catalyst Loading: Unlike many catalytic reactions, Friedel-Crafts acylations often require stoichiometric or even excess amounts of the Lewis acid.[4][5] This is because the ketone product can form a stable complex with the catalyst, effectively sequestering it from the reaction.[5]

    • Solution: Start with at least 1.1 equivalents of the Lewis acid catalyst relative to the acylating agent. If yields remain low, a systematic increase in catalyst loading may be necessary.

  • Sub-optimal Reaction Temperature: Temperature plays a critical role. While some reactions proceed smoothly at room temperature, others may require heating to overcome the activation energy barrier.[4][6] Conversely, excessively high temperatures can lead to decomposition and the formation of tar-like byproducts.[7]

    • Solution: If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-60°C). Monitor the reaction closely by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to avoid over-heating and decomposition. A study on the acylation of thiophene with acetic anhydride over Hβ zeolite found that increasing the temperature from 313K to 333K significantly improved the conversion rate.[6]

  • Purity of Starting Materials: Impurities in either the thiophene or the acylating agent (acyl chloride or anhydride) can interfere with the reaction, leading to side products and lower yields.

    • Solution: Purify starting materials if their purity is questionable. Thiophene can be distilled, and acyl chlorides can be freshly prepared or distilled before use.

Q2: I am getting a mixture of 2- and 3-acylthiophene isomers. How can I improve the regioselectivity for the 2-position?

While the reaction inherently favors the 2-position, suboptimal conditions can lead to the formation of the undesired 3-isomer.

  • Reaction Temperature: Higher temperatures can sometimes decrease selectivity.[6]

    • Solution: Running the reaction at a lower temperature (e.g., 0°C to room temperature) can enhance the kinetic preference for the more stable 2-position intermediate.

  • Choice of Catalyst: The nature of the Lewis acid can influence regioselectivity. Milder Lewis acids may offer better control.

    • Solution: Consider alternatives to strong Lewis acids like AlCl₃. Tin(IV) chloride (SnCl₄) or zinc halides have been shown to be effective and can sometimes provide improved selectivity.[8][9] Solid acid catalysts like zeolites have also demonstrated excellent selectivity for 2-acylation.[6][10]

Q3: How can I acylate the 3-position of thiophene?

Direct Friedel-Crafts acylation to achieve a high yield of the 3-isomer on an unsubstituted thiophene ring is generally not feasible due to the strong electronic preference for the 2- and 5-positions.[11] Effective strategies involve indirect methods:

  • Using a Blocked Substrate: If the 2- and 5-positions are occupied by other functional groups, acylation will be directed to the 3- or 4-position.[11]

  • Synthesis from 3-Substituted Precursors: A more common approach is to start with a commercially available 3-substituted thiophene, such as 3-bromothiophene.[1] This can then be converted to the desired 3-acylthiophene through a series of reactions, such as Grignard formation followed by reaction with an acylating agent.[11]

  • Modern Catalytic Methods: Advanced techniques like transition-metal-catalyzed C-H activation using a directing group can achieve selective acylation at the C3 position.[1]

Q4: My reaction mixture is turning dark and forming a lot of tar. What's happening and how can I prevent it?

Tar formation is a sign of decomposition, often caused by overly harsh reaction conditions. Thiophene, while aromatic, can be sensitive to strong acids and high temperatures.[7]

  • Excessively Strong Lewis Acid: Very strong Lewis acids like AlCl₃ can be aggressive, leading to polymerization and other side reactions.[8]

    • Solution: Switch to a milder Lewis acid such as SnCl₄, FeCl₃, or a solid acid catalyst like a zeolite.[12][13][14]

  • High Reaction Temperature: As mentioned, excessive heat can cause decomposition.

    • Solution: Maintain a controlled temperature and add reagents slowly, especially the Lewis acid, to manage any exotherm. Cooling the reaction mixture in an ice bath during the addition of reagents is a common practice.[1]

  • Order of Addition: The order in which reagents are added can be critical.

    • Solution: A common and effective procedure is to first suspend the Lewis acid in an anhydrous solvent, cool the mixture, and then slowly add the acylating agent, followed by the dropwise addition of thiophene.[1]

Catalyst Selection and Performance

The choice of catalyst is paramount in optimizing the Friedel-Crafts acylation of thiophene. While traditional Lewis acids are effective, modern alternatives offer advantages in terms of handling, reusability, and environmental impact.[10]

CatalystAcylating AgentThiophene Conversion (%)2-Acetylthiophene Yield (%)Reaction ConditionsSource(s)
Hβ Zeolite Acetic Anhydride~9998.660°C, 2h, Thiophene:Ac₂O = 1:3[6][10]
Modified C25 Zeolite Acetic Anhydride99.0-80°C, 2h, Thiophene:Ac₂O = 1:2[10][14]
Ethylaluminum dichloride (EtAlCl₂) Succinyl Chloride-990°C, 2h, Thiophene:Acylating Agent = 2.1:1[10][12]
SnO₂ Nanosheets Acetic Anhydride-QuantitativeSolvent-free conditions[10][15]
Phosphoric Acid (85%) Acetic Anhydride-9570-80°C, 2-3h[16][17]
Aluminum Chloride (AlCl₃) Acetyl Chloride--Typically requires stoichiometric amounts and anhydrous conditions.[18][19]

Table 1: Comparative Performance of Catalysts in Thiophene Acylation.

Modern solid acid catalysts, such as zeolites, offer significant advantages, including high conversion rates, excellent selectivity, and the ability to be recovered and reused, aligning with the principles of green chemistry.[6][10][20]

Experimental Protocols

Protocol 1: Classical Friedel-Crafts Acylation using Aluminum Chloride

This protocol describes a standard procedure for the acetylation of thiophene to produce 2-acetylthiophene.

Materials:

  • Thiophene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Crushed ice

  • Concentrated HCl

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • To the flask, add anhydrous AlCl₃ (1.1 equivalents).

  • Add anhydrous DCM to the flask to create a suspension and cool the mixture to 0°C in an ice bath.[1]

  • Slowly add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension while maintaining the temperature at 0°C.[1]

  • After the addition is complete, add a solution of thiophene (1.0 equivalent) in anhydrous DCM dropwise over 30 minutes, keeping the temperature at 0°C.[1]

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.[1]

  • Monitor the reaction progress by TLC.

  • Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[1]

  • Separate the organic layer. Extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.[21]

Protocol 2: Green Acylation using Hβ Zeolite Catalyst

This protocol offers a more environmentally friendly approach using a reusable solid acid catalyst.[6]

Materials:

  • Thiophene

  • Acetic anhydride

  • Hβ Zeolite catalyst

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a condenser and magnetic stirrer, add thiophene (1.0 mol) and acetic anhydride (3.0 mol).[6]

  • Add the Hβ zeolite catalyst (e.g., ~3% by weight of the reactants).[6]

  • Heat the reaction mixture to 60°C and stir vigorously.[6]

  • Monitor the reaction progress by GC. The reaction is typically complete within 2 hours.[6][10]

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Recover the solid catalyst by filtration. The catalyst can be washed, dried, and regenerated for future use.[10]

  • Purification: The liquid product mixture can be purified by vacuum distillation to isolate the 2-acetylthiophene.[21]

Visualizing the Process

Reaction Mechanism

The Friedel-Crafts acylation proceeds via the formation of an electrophilic acylium ion, which is then attacked by the electron-rich thiophene ring.[18]

G cluster_activation Step 1: Acylium Ion Formation cluster_attack Step 2: Electrophilic Attack cluster_rearomatization Step 3: Rearomatization AcylHalide R-CO-Cl (Acyl Halide) Complex [R-CO-Cl---AlCl₃] Complex AcylHalide->Complex + AlCl₃ LewisAcid AlCl₃ (Lewis Acid) AcyliumIon R-CO⁺ (Acylium Ion) Complex->AcyliumIon AlCl4 AlCl₄⁻ Complex->AlCl4 Thiophene Thiophene Ring HCl HCl AlCl4->HCl CatalystRegen AlCl₃ (Regenerated) AlCl4->CatalystRegen Wheland Wheland Intermediate (Carbocation) Thiophene->Wheland + R-CO⁺ Product 2-Acylthiophene Wheland->Product - H⁺ (with AlCl₄⁻)

Caption: Mechanism of Friedel-Crafts Acylation on Thiophene.

Troubleshooting Workflow

A systematic approach is key to resolving experimental issues.

G Start Low Yield in Thiophene Acylation Q1 Check Reaction Conditions Start->Q1 A1_1 Ensure Anhydrous Conditions (Dry Glassware/Solvents) Q1->A1_1 Moisture? A1_2 Optimize Temperature (Start low, gently heat if needed) Q1->A1_2 Temp? A1_3 Verify Stoichiometry (≥1.1 eq. Lewis Acid) Q1->A1_3 Ratio? Q2 Check Reagents & Catalyst A1_1->Q2 A1_2->Q2 A1_3->Q2 A2_1 Use Fresh/Purified Reagents Q2->A2_1 Purity? A2_2 Use Fresh, Anhydrous Lewis Acid Q2->A2_2 Activity? A2_3 Consider Milder Catalyst (e.g., SnCl₄, Zeolite) Q2->A2_3 Side Reactions? Q3 Analyze Work-up & Purification A2_1->Q3 A2_2->Q3 A2_3->Q3 A3_1 Ensure Complete Quenching Q3->A3_1 Losses? A3_2 Optimize Extraction & Chromatography Q3->A3_2 Impure Product? End Optimized Yield Q3->End

Caption: Troubleshooting workflow for low reaction yields.

References

Common side products in the synthesis of 1-(Thiophen-2-yl)butan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(Thiophen-2-yl)butan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into navigating the common challenges associated with this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, focusing on troubleshooting common side product formation and optimizing reaction outcomes.

Introduction: The Friedel-Crafts Acylation of Thiophene

The synthesis of this compound is most commonly achieved via the Friedel-Crafts acylation of thiophene with an acylating agent like butyryl chloride or butyric anhydride, catalyzed by a Lewis acid. While seemingly straightforward, the high reactivity of the thiophene ring presents unique challenges, including regioselectivity issues and the formation of undesirable side products.[1] This guide will address these specific issues in a practical, question-and-answer format.

Core Synthesis Pathway: Mechanism and Regioselectivity

The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich thiophene ring.[2] The regioselectivity of this attack is a critical factor determining the purity of the final product.

Why does acylation preferentially occur at the 2-position?

Electrophilic attack at the C2 position of the thiophene ring is overwhelmingly favored over the C3 position. This preference is rooted in the superior stability of the cationic intermediate (sigma complex) formed during the reaction. Attack at C2 allows for the positive charge to be delocalized across three resonance structures, including one where the charge is stabilized by the sulfur atom's lone pair. In contrast, attack at C3 results in a less stable intermediate with only two resonance contributors.[3][4]

G cluster_0 Friedel-Crafts Acylation Mechanism cluster_1 Attack at C2 (Favored) cluster_2 Attack at C3 (Disfavored) acylium Butyryl Chloride + AlCl₃ → Acylium Ion (Electrophile) C2_attack Thiophene attacks Acylium Ion at C2 acylium->C2_attack C3_attack Thiophene attacks Acylium Ion at C3 acylium->C3_attack thiophene Thiophene (Nucleophile) thiophene->C2_attack thiophene->C3_attack C2_intermediate Stable Cationic Intermediate (3 Resonance Structures) C2_attack->C2_intermediate More stable transition state product_2 This compound (Major Product) C2_intermediate->product_2 Deprotonation C3_intermediate Less Stable Cationic Intermediate (2 Resonance Structures) C3_attack->C3_intermediate Less stable transition state product_3 1-(Thiophen-3-yl)butan-1-one (Minor Side Product) C3_intermediate->product_3 Deprotonation

Regioselectivity in Thiophene Acylation.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis of this compound.

Problem 1: Low or No Yield of the Desired Product

Q: My reaction has a very low conversion rate, or I've isolated almost no product. What are the likely causes?

A: Low yields in Friedel-Crafts acylations of thiophene often stem from issues with the catalyst or reagents.

  • Catalyst Deactivation by Product: The ketone product is a Lewis base and can form a stable complex with the Lewis acid catalyst (e.g., AlCl₃). This complexation effectively removes the catalyst from the reaction, halting its progress. It is a key reason why stoichiometric, rather than catalytic, amounts of the Lewis acid are often required.[5]

  • Inactive or Insufficient Catalyst: Lewis acids like AlCl₃ are highly sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous. If the catalyst is old or has been improperly stored, its activity may be compromised.

  • Impure Reagents: Impurities in the thiophene or acylating agent can deactivate the catalyst.[6] It is recommended to distill thiophene before use if its purity is .

Table 1: Troubleshooting Low Reaction Conversion

ObservationPotential CauseRecommended Solution
Reaction stalls after initial progress (monitored by TLC/GC)Catalyst sequestration by the ketone product.Use at least a stoichiometric equivalent of the Lewis acid catalyst relative to the acylating agent.
No reaction initiationInactive catalyst due to moisture or degradation.Use fresh, anhydrous Lewis acid. Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., N₂ or Ar).
Low conversion despite active catalystImpurities in starting materials.[6]Purify thiophene and the acylating agent by distillation prior to the reaction.
Problem 2: Presence of Isomeric and Other Side Products

Q: My crude product analysis (NMR/GC-MS) shows multiple peaks. What are these impurities and how can I prevent them?

A: The primary impurities are the 3-acyl isomer, diacylated products, and polymers.

  • 1-(Thiophen-3-yl)butan-1-one (The 3-Isomer):

    • Cause: While electronically disfavored, small amounts of the 3-isomer can form, particularly under harsh reaction conditions (e.g., high temperatures).

    • Prevention & Mitigation:

      • Temperature Control: Maintain a low reaction temperature (e.g., 0 °C to room temperature) to enhance selectivity for the kinetically favored 2-position.

      • Catalyst Choice: Milder Lewis acids, such as tin(IV) chloride (SnCl₄) or solid acid catalysts like Hβ zeolite, can offer improved selectivity compared to the highly reactive aluminum chloride (AlCl₃).[7][8]

    • Removal: The 3-isomer is the most challenging side product to remove due to its similar physical properties to the desired 2-isomer. Meticulous column chromatography is the most effective method for separation.[6]

  • Di-acylated Thiophenes (e.g., 2,5-Dibutyrylthiophene):

    • Cause: Unlike Friedel-Crafts alkylation where the product is more reactive than the starting material, the acyl group of the product is electron-withdrawing and deactivates the thiophene ring to further substitution.[5] However, diacylation can still occur if a significant excess of the acylating agent or overly forcing conditions are used.

    • Prevention:

      • Stoichiometry Control: Use a slight excess of thiophene relative to the acylating agent. This ensures the acylating agent is the limiting reagent, minimizing the chance of a second acylation.

  • Polymerization and Tar Formation:

    • Cause: Thiophene is prone to polymerization or resinification in the presence of strong acids.[1] Aggressive Lewis acids like AlCl₃ can readily induce this process, especially at elevated temperatures, resulting in a dark, intractable tar.

    • Prevention:

      • Slow Reagent Addition: Add the Lewis acid and/or acylating agent slowly and portion-wise to a solution of thiophene to control the reaction exotherm.

      • Maintain Low Temperature: Running the reaction at or below room temperature is crucial.

      • Use Milder Catalysts: Consider alternatives to AlCl₃, such as SnCl₄, zinc halides, or reusable solid acids like zeolites, which are known to reduce tar formation.[7][9]

G cluster_0 Troubleshooting Workflow start Crude Reaction Mixture Analysis (TLC, GC-MS, NMR) p1 Problem: Isomeric Impurity (e.g., 3-acyl-thiophene) start->p1 p2 Problem: Diacylation Detected start->p2 p3 Problem: Tar/Polymer Formation start->p3 s1 Solution: 1. Optimize Temperature (Lower) 2. Use Milder Lewis Acid (SnCl₄) 3. Purify via Column Chromatography p1->s1 s2 Solution: 1. Use Thiophene as Excess Reagent 2. Ensure Acylating Agent is Limiting p2->s2 s3 Solution: 1. Maintain Low Reaction Temperature 2. Slow, Controlled Reagent Addition 3. Switch to a Milder Catalyst p3->s3

Troubleshooting Decision Tree for Side Products.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure using a moderately active Lewis acid to balance reactivity and side product formation.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add thiophene (1.0 eq) and an anhydrous solvent (e.g., dichloromethane, CH₂Cl₂).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Catalyst Addition: Slowly add tin(IV) chloride (SnCl₄, 1.1 eq) to the stirred solution via a syringe.

  • Acylating Agent Addition: Add butyryl chloride (1.0 eq) dropwise to the mixture via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow addition of cold water, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with CH₂Cl₂ (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography

This protocol is designed to separate the desired 2-isomer from the 3-isomer and other non-polar impurities.

  • Column Preparation: Prepare a silica gel column using a non-polar eluent system, such as a mixture of hexane and ethyl acetate (e.g., 95:5 v/v).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting with the chosen solvent system. The desired this compound is more polar than unreacted thiophene but may have a similar polarity to the 3-isomer. A shallow gradient or isocratic elution is recommended.

  • Monitoring: Collect fractions and monitor them carefully by TLC, visualizing with a UV lamp and/or an appropriate stain (e.g., potassium permanganate). The two isomers may appear as very close spots.

  • Product Isolation: Combine the fractions containing the pure 2-isomer (as determined by TLC and confirmed by ¹H NMR of a sample fraction) and remove the solvent under reduced pressure to yield the purified product. The ¹H NMR spectrum of the 2-acyl product will show three distinct aromatic protons in the thiophene region, while the 3-acyl isomer will show a different splitting pattern.[10]

References

Technical Support Center: Synthesis of 1-(Thiophen-2-yl)butan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(Thiophen-2-yl)butan-1-one (also known as 2-butyrylthiophene). This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during this synthesis and to provide actionable solutions for yield optimization. The primary synthetic route discussed is the Friedel-Crafts acylation of thiophene.

This document provides in-depth troubleshooting, frequently asked questions, and validated experimental protocols grounded in established chemical principles.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental issues in a question-and-answer format.

Q1: My reaction resulted in a very low yield or poor conversion of thiophene. What are the likely causes and how can I fix this?

Potential Cause 1: Inactive Catalyst System The most common method for this synthesis is the Friedel-Crafts acylation, which relies on an active Lewis acid catalyst. Traditional catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[1] Any water present in the reagents or glassware will hydrolyze the catalyst, rendering it inactive. Furthermore, the product ketone can form a stable complex with the Lewis acid, effectively sequestering and deactivating it. This is why a stoichiometric amount or more of the catalyst is often required.[2]

Solutions:

  • Ensure Anhydrous Conditions: Dry all glassware in an oven ( >100°C) overnight and cool under an inert atmosphere (N₂ or Ar). Use anhydrous solvents; freshly distilled solvents over a suitable drying agent (e.g., CaH₂ for dichloromethane) are recommended.[3]

  • Catalyst Stoichiometry: For strong Lewis acids like AlCl₃, use at least 1.1 equivalents relative to the acylating agent. The product ketone is a Lewis base and will complex with the catalyst; a stoichiometric amount is necessary to drive the reaction to completion.[2]

  • Catalyst Choice: Consider alternative catalysts that are less moisture-sensitive or can be used in catalytic amounts. Solid acid catalysts like Hβ zeolites have shown excellent activity and can be easily recovered and reused.[1] Ethylaluminum dichloride (EtAlCl₂) has also been reported to give near-quantitative yields at low temperatures.[3]

Potential Cause 2: Sub-optimal Reaction Temperature Friedel-Crafts acylations can be highly exothermic. Running the reaction at too high a temperature can lead to undesirable side reactions, including polymerization of the highly reactive thiophene ring, especially with aggressive catalysts like AlCl₃.[4] Conversely, a temperature that is too low may result in a sluggish or incomplete reaction.

Solutions:

  • Controlled Addition: Add the catalyst portion-wise or the acylating agent dropwise to the thiophene/catalyst mixture at a low temperature (e.g., 0 °C) to manage the exotherm.[3]

  • Temperature Optimization: The optimal temperature depends on the catalyst. For AlCl₃, reactions are typically run between 0 °C and room temperature. For the highly efficient EtAlCl₂ system, the reaction proceeds smoothly at 0 °C.[3] For solid acid catalysts like Hβ zeolite, higher temperatures (e.g., 60-80 °C) may be required.[1][5]

Q2: My final product is impure, and I'm observing significant side products. What are they and how can I prevent them?

Potential Cause 1: Diacylation or Isomer Formation While the acyl group of the product deactivates the thiophene ring towards further electrophilic substitution, preventing polyacylation, forcing conditions (high temperature, long reaction times, large excess of acylating agent) can still lead to minor amounts of diacylated products.[2] The primary substitution occurs at the 2-position, which is kinetically and thermodynamically favored due to superior stabilization of the cationic intermediate (the sigma complex).[6][7] Attack at the 3-position is a minor pathway.

Solutions:

  • Control Stoichiometry: Use a slight excess of thiophene relative to the acylating agent (e.g., 1.1 to 1 equivalents) to minimize diacylation.

  • Mild Conditions: Employ milder catalysts (e.g., SnCl₄, ZnCl₂, zeolites) and lower reaction temperatures to enhance regioselectivity and prevent side reactions.[4][5] The intermediate from attack at the 2-position can be described by three resonance structures, making it more stable than the intermediate from attack at the 3-position, which has only two.[6]

Potential Cause 2: Thiophene Ring Degradation Thiophene is sensitive to strong acids and can undergo protonation and subsequent polymerization or ring-opening, particularly with strong Brønsted acids or highly reactive Lewis acids under harsh conditions.[4]

Solutions:

  • Non-Acidic Media: A study by Ünver et al. highlights the use of EtAlCl₂, which acts as both a Lewis acid and a Brønsted base, creating a non-acidic reaction medium that prevents proton-mediated side reactions and leads to very high yields.[3]

  • Catalyst Selection: Avoid overly aggressive catalysts or ensure strict temperature control. Milder options like SnCl₄ or solid acids are less likely to cause degradation.[5][8]

Troubleshooting Workflow Diagram The following diagram outlines a logical workflow for troubleshooting low-yield issues.

G start Low Yield of This compound cause1 Inactive Catalyst? start->cause1 cause2 Sub-optimal Temp? start->cause2 cause3 Side Reactions? start->cause3 sol1a Ensure Anhydrous Conditions (Dry glassware, solvents) cause1->sol1a Moisture Contamination sol1b Check Catalyst Stoichiometry (>1 eq. for AlCl3) cause1->sol1b Product Complexation sol1c Switch to Alternative Catalyst (e.g., Hβ Zeolite, EtAlCl2) cause1->sol1c Persistent Issues sol2a Control Reagent Addition (Slow, at 0 °C) cause2->sol2a Reaction is Exothermic sol2b Optimize Reaction Temp (Refer to catalyst-specific protocols) cause2->sol2b Reaction is Sluggish sol3a Control Stoichiometry (Slight excess of thiophene) cause3->sol3a Diacylation Observed sol3b Use Milder Conditions (Lower temp, milder catalyst) cause3->sol3b Degradation/Polymerization

Caption: A troubleshooting decision tree for low-yield synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Friedel-Crafts acylation of thiophene? The reaction is a classic electrophilic aromatic substitution.[9] It proceeds in three main steps:

  • Formation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of butanoyl chloride, polarizing the C-Cl bond and generating a highly electrophilic acylium ion (CH₃CH₂CH₂CO⁺), which is stabilized by resonance.

  • Electrophilic Attack: The electron-rich thiophene ring attacks the acylium ion. This attack preferentially occurs at the C2 position because the resulting cationic intermediate (sigma complex) is better stabilized by resonance, with the positive charge delocalized over C3, C5, and the sulfur atom.[6][7]

  • Deprotonation: A weak base (e.g., AlCl₄⁻) removes the proton from the C2 position, restoring the aromaticity of the thiophene ring and yielding the final product, this compound. The catalyst is regenerated in this step.[9]

Mechanism Diagram

G cluster_0 1. Acylium Ion Formation cluster_1 2. Electrophilic Attack cluster_2 3. Deprotonation Butanoyl ChlorideAlCl3 Butanoyl ChlorideAlCl3 Acylium Ion Complex Acylium Ion Complex Butanoyl ChlorideAlCl3->Acylium Ion Complex Coordination Acylium Ion[AlCl4]- Acylium Ion[AlCl4]- Acylium Ion Complex->Acylium Ion[AlCl4]- Thiophene Thiophene Sigma Complex Resonance-Stabilized Sigma Complex (Attack at C2) Thiophene->Sigma Complex + Acylium Ion Product This compound + HCl + AlCl3 Sigma Complex->Product + [AlCl4]-

Caption: Key steps in the Friedel-Crafts acylation of thiophene.

Q2: Which catalyst is best for this synthesis? The "best" catalyst depends on the desired balance of reactivity, cost, safety, and environmental impact.

CatalystAcylating AgentConditionsThiophene Conversion (%)Product Yield (%)Source(s)
Hβ Zeolite Acetic Anhydride60°C, 2h, Thiophene:Ac₂O = 1:3~99%98.6%[1][5]
EtAlCl₂ Succinyl Chloride0°C, 2h, Thiophene:Agent = 2.1:1-99%[3]
SnCl₄ Various Acyl Chlorides150°C, Nitrobenzene-Good Yields[8]
AlCl₃ Acyl Chlorides0°C to RTVariableModerate to Good[4]
ZnCl₂ Acetic Anhydride*30-107°C, 1h-60% (for 2-acetyl)[4]
Note: Data for butanoyl chloride/butyric anhydride may vary but trends are expected to be similar.

Summary:

  • For Highest Yield & Green Chemistry: Hβ Zeolite and EtAlCl₂ are superior choices. Zeolites are reusable and environmentally benign, while EtAlCl₂ provides near-quantitative yields under very mild conditions.[1][3][5]

  • For General Laboratory Use: SnCl₄ is a reliable and effective Lewis acid, often providing a good balance of reactivity and handling.[8]

  • Traditional Choice: AlCl₃ is potent and inexpensive but requires strict anhydrous conditions and stoichiometric amounts, and can lead to more side products if not carefully controlled.[2][4]

Q3: Can I use butyric anhydride instead of butanoyl chloride? Yes, acid anhydrides are excellent acylating agents for Friedel-Crafts reactions. When using an acid anhydride like butyric anhydride with a catalyst like AlCl₃, you will need at least two equivalents of the catalyst because it will complex with both the product ketone and the butyric acid byproduct.[4] However, with solid acid catalysts like zeolites, anhydrides are often preferred and give very high yields.[1]

Experimental Protocols

Protocol 1: High-Yield Synthesis Using Ethylaluminum Dichloride (EtAlCl₂) (Adapted from Ünver et al.[4])

This protocol leverages a modern Lewis acid system to achieve high yields under mild, non-acidic conditions.

Materials:

  • Thiophene (distilled, anhydrous)

  • Butanoyl chloride (anhydrous)

  • Ethylaluminum dichloride (EtAlCl₂) (1.0 M solution in hexanes)

  • Dichloromethane (CH₂Cl₂, distilled over CaH₂)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Under a nitrogen atmosphere, dissolve thiophene (e.g., 1.05 g, 12.5 mmol) and butanoyl chloride (e.g., 1.06 g, 10.0 mmol) in 40 mL of dry CH₂Cl₂.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add EtAlCl₂ solution (1.0 M in hexanes, 15 mL, 15.0 mmol) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Stir the mixture at 0 °C for 2 hours. Monitor reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution while stirring vigorously in the ice bath.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase three times with CH₂Cl₂ (3 x 25 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by vacuum distillation or flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure this compound.

Protocol 2: Synthesis Using Hβ Zeolite Solid Acid Catalyst (Adapted from Li et al.[2])

This protocol offers an environmentally friendly alternative using a reusable solid acid catalyst.

Materials:

  • Thiophene

  • Butyric anhydride

  • Hβ Zeolite (activated by heating at 500°C for 4 hours prior to use)

Procedure:

  • To a 50 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add thiophene (e.g., 8.4 g, 0.1 mol) and butyric anhydride (e.g., 47.4 g, 0.3 mol).

  • Add the activated Hβ zeolite catalyst (e.g., 1.2 g).

  • Heat the reaction mixture to 60-80 °C in a water or oil bath and stir vigorously for 2-4 hours.

  • Monitor the reaction progress using GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Recover the solid catalyst by filtration. The catalyst can be washed with a solvent (e.g., acetone), dried, and calcined for reuse.

  • The liquid product mixture can be purified by fractional vacuum distillation to isolate this compound.

References

Technical Support Center: Troubleshooting the Purification of Acylated Thiophenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of acylated thiophenes. This guide is designed for researchers, scientists, and professionals in drug development who are working with these important chemical intermediates. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges encountered during the purification process.

Section 1: Troubleshooting Guides

This section provides detailed solutions to common problems encountered during the purification of acylated thiophenes.

Chromatography Issues

Question: My primary impurity, the 3-acylthiophene isomer, is co-eluting with my desired 2-acylthiophene product during column chromatography. How can I improve the separation?

Answer: Separating 2- and 3-acylthiophene isomers is a frequent challenge due to their similar polarities.[1] Here’s a systematic approach to improving your separation:

  • Optimize Your Solvent System (Eluent): The choice of eluent is critical. A common and effective mobile phase for separating thiophene derivatives is a mixture of a non-polar solvent like n-hexane and a moderately polar solvent such as ethyl acetate.[2]

    • The Goal: Aim for a retention factor (Rf) of approximately 0.3 for your desired 2-acylthiophene on a Thin Layer Chromatography (TLC) plate.[2] This Rf value typically provides the best balance for achieving good separation on a flash column.[3]

    • Systematic Screening: Begin with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate. Run TLCs with various ratios (e.g., 90:10, 85:15) to find the optimal separation. The 2-isomer is generally slightly more polar and will have a lower Rf than the 3-isomer, although the difference can be small.

  • Reduce Column Loading: Overloading the column is a common cause of poor separation. A good rule of thumb is to use a silica gel-to-crude product weight ratio of at least 30:1 to 100:1.[1] For very difficult separations, a higher ratio is recommended.

  • Ensure Proper Column Packing: A well-packed column is essential for high-resolution separation.

    • Slurry Packing: Always pack your column using a slurry of silica gel in your initial, non-polar eluent. This helps to create a uniform and homogenous stationary phase, preventing cracks and channels that lead to band broadening and co-elution.[1]

    • Avoid Dry Packing: Dry packing can lead to an unevenly packed column and poor separation.

  • Consider Gradient Elution: If an isocratic (constant solvent mixture) elution does not provide adequate separation, a shallow solvent gradient can be effective. Start with a low polarity eluent to allow the less polar impurities to elute, then gradually increase the polarity to elute your 2- and 3-isomers separately.

Question: The spots on my TLC plate are streaking or tailing. What causes this and how can I fix it?

Answer: Tailing of spots on a TLC plate is a common issue that can indicate several problems.

  • Sample Overload: You may be spotting too much of your sample on the TLC plate. Try diluting your sample before spotting.

  • Acidic or Basic Impurities: The presence of acidic impurities, such as residual acid catalyst from the acylation reaction, can interact with the slightly acidic silica gel, causing tailing.[2] To mitigate this, you can add a small amount (~1%) of a modifying agent to your eluent. For acidic impurities, adding a small amount of acetic acid can help. Conversely, for basic impurities, adding a small amount of triethylamine can improve the spot shape.[4]

  • Compound is Too Polar for Silica Gel: If your acylated thiophene is highly polar, it may interact too strongly with the silica gel. In such cases, consider using a different stationary phase, like alumina.[2]

Question: My purified product is a yellow or brownish liquid/solid, but the literature reports it as colorless. What is the cause of this coloration and how can I remove it?

Answer: A yellow to brownish color in the purified product often indicates the presence of trace impurities, which could be non-volatile, colored byproducts from the reaction or thermal decomposition products if high temperatures were used during purification.[1][2]

  • Activated Charcoal Treatment: A common method to remove colored impurities is to use activated charcoal.[1]

    • Dissolve your product in a suitable solvent.

    • Add a small amount of activated charcoal.

    • Heat the mixture gently and then filter it (while hot, if dealing with a solid product for recrystallization) to remove the charcoal, which will have adsorbed the colored impurities.

  • Pass Through a Silica Plug: For minor color impurities, a quick pass through a short plug of silica gel can be effective.[2] Dissolve the product in a minimal amount of a non-polar solvent and pass it through the silica plug, eluting with a slightly more polar solvent.

Distillation Issues

Question: I am trying to purify my 2-acetylthiophene by vacuum distillation, but I am getting a low recovery. What are the likely causes?

Answer: Low recovery during vacuum distillation can be frustrating. Here are some common culprits and their solutions:

  • Leaks in the Apparatus: Even a small leak in your distillation setup will prevent you from reaching the desired low pressure, potentially requiring higher temperatures that can lead to decomposition.[2] Carefully check all joints and seals.

  • Inaccurate Pressure Reading: A faulty vacuum gauge can mislead you into thinking the pressure is lower than it actually is, causing you to collect your product at the wrong temperature.[2]

  • Hold-up in the Distillation Column: If you are using a fractionating column, a significant amount of your product can remain in the column packing.[2] Ensure your column is properly insulated to prevent condensation before the collection flask.

  • Premature Termination of Distillation: It is possible that you stopped the distillation too early. Ensure you are collecting the fraction that distills at a constant temperature and pressure.[2]

Table 1: Physical Properties of 2-Acetylthiophene for Distillation

PropertyValueReference(s)
Boiling Point (atm)213-214 °C[5]
Boiling Point (vac)102-105 °C at 15 mmHg[2][6]
Density1.168 g/mL at 25 °C
Recrystallization Issues

Question: My acylated thiophene is "oiling out" instead of forming crystals during recrystallization. What should I do?

Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your product, or if the solution is cooled too rapidly.[7]

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.[1]

  • Add More Solvent: The oil may have formed because the solution is too concentrated. Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool slowly.[1]

  • Presence of Impurities: Impurities can inhibit crystallization. If the problem persists, it may be necessary to first purify the crude product by another method, such as column chromatography, before attempting recrystallization.[7]

Section 2: Frequently Asked Questions (FAQs)

Question: What are the most common impurities I should expect from a Friedel-Crafts acylation of thiophene?

Answer: The most common impurities include:

  • 3-Acylthiophene Isomer: This is the main isomeric byproduct. Its formation is generally low but its separation can be challenging due to similar physical properties to the desired 2-isomer.[2]

  • Diacylated Thiophenes: These are possible side products, though less common because the acyl group is deactivating. Using an excess of thiophene relative to the acylating agent can help minimize their formation.[2]

  • Unreacted Starting Materials: Residual thiophene and the acylating agent (e.g., acetic anhydride) may remain.[2]

  • Reaction Byproducts: Acetic acid is a common byproduct when using acetic anhydride.[2]

  • Catalyst Residues: Depending on the catalyst used (e.g., AlCl₃, zeolites), trace amounts may need to be removed during the workup.[2]

Question: How do I perform a proper work-up after a Friedel-Crafts acylation of thiophene?

Answer: A proper work-up is crucial for removing the catalyst and acidic byproducts before purification.

  • Quenching: After the reaction is complete, the mixture should be cooled and carefully poured into a mixture of ice and dilute hydrochloric acid to hydrolyze the aluminum chloride complex.[8]

  • Extraction: Transfer the mixture to a separatory funnel. The organic layer containing the product is separated. The aqueous layer should be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product.[8]

  • Washing: The combined organic layers should be washed with water, followed by a mild base like a saturated sodium bicarbonate solution to neutralize any remaining acid.[8]

  • Drying and Concentration: The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure (e.g., using a rotary evaporator).[8]

Question: How can I use NMR spectroscopy to confirm the identity and purity of my acylated thiophene?

Answer: ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between 2- and 3-acylthiophene isomers. The position of the acetyl group significantly affects the chemical shifts of the thiophene ring protons and carbons.[9]

Table 2: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Position 2-Acetylthiophene 3-Acetylthiophene Reference(s)
¹H NMR [9]
H2-~7.95
H3~7.69-
H4~7.12~7.35
H5~7.67~7.54
-COCH₃~2.56~2.54
¹³C NMR [9]
C2~144.5~132.6
C3~133.8~143.5
C4~128.2~126.9
C5~132.6~125.7
-C OCH₃~190.7~190.9
-COC H₃~26.8~26.7

Note: Chemical shift values are approximate and can vary slightly based on solvent and concentration.

Question: What are the key safety precautions I should take when purifying acylated thiophenes?

Answer:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[10]

  • Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, especially when handling volatile solvents and reagents.[10]

  • Handling Reagents: Thiophene and its derivatives can be harmful if inhaled, swallowed, or in contact with skin. Acylating agents like acetyl chloride are corrosive.[8] Handle all chemicals with care.

  • Fire Safety: Many organic solvents used in purification are flammable. Keep them away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste in accordance with your institution's safety guidelines.

Section 3: Experimental Protocols & Visualizations

Protocol: Flash Column Chromatography for Separation of 2- and 3-Acetylthiophene
  • Eluent Selection: Using TLC, determine the optimal hexane:ethyl acetate ratio that provides an Rf of ~0.3 for 2-acetylthiophene.[2]

  • Column Packing:

    • Prepare a slurry of silica gel (230-400 mesh) in hexane.[1]

    • Pour the slurry into a chromatography column and allow it to settle, tapping the column gently to ensure even packing. Do not let the silica run dry.[1]

    • Add a thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent like dichloromethane.[3]

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with the chosen solvent system, collecting fractions.[2]

    • Monitor the separation by spotting fractions on TLC plates and visualizing under UV light.

  • Product Isolation:

    • Combine the pure fractions containing only the 2-acetylthiophene spot.

    • Remove the solvent under reduced pressure to yield the purified product.[2]

Diagrams

PurificationWorkflow cluster_reaction Reaction & Work-up cluster_purification Purification cluster_analysis Analysis Reaction Friedel-Crafts Acylation Workup Aqueous Work-up Reaction->Workup Crude Crude Acylated Thiophene Workup->Crude Distillation Vacuum Distillation Crude->Distillation High boiling impurities Chromatography Column Chromatography Crude->Chromatography Isomers, polar impurities Distillation->Chromatography Further purification Analysis Purity Analysis (NMR, GC, TLC) Distillation->Analysis Recrystallization Recrystallization Chromatography->Recrystallization Final polishing Chromatography->Analysis Recrystallization->Analysis PureProduct Pure Acylated Thiophene Analysis->PureProduct

Caption: General purification workflow for acylated thiophenes.

TroubleshootingChromatography Start Poor Separation in Column Chromatography CheckTLC Review TLC Analysis Start->CheckTLC Rf_High Rf > 0.4? CheckTLC->Rf_High Rf_Low Rf < 0.2? CheckTLC->Rf_Low no Streaking Streaking/Tailing? CheckTLC->Streaking no DecreasePolarity Decrease Eluent Polarity Rf_High->DecreasePolarity yes IncreasePolarity Increase Eluent Polarity Rf_Low->IncreasePolarity yes CheckLoading Check Column Loading Streaking->CheckLoading no AddModifier Add Modifier to Eluent (e.g., TEA, AcOH) Streaking->AddModifier yes Success Improved Separation DecreasePolarity->Success IncreasePolarity->Success Overloaded Overloaded? CheckLoading->Overloaded ReduceLoad Reduce Sample Load Overloaded->ReduceLoad yes CheckPacking Check Column Packing Overloaded->CheckPacking no ReduceLoad->Success CheckPacking->Success AddModifier->Success

Caption: Troubleshooting decision tree for column chromatography.

References

Removal of unreacted starting materials from 1-(Thiophen-2-yl)butan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 1-(Thiophen-2-yl)butan-1-one

Welcome to the technical support center for the synthesis and purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the post-synthesis workup, specifically focusing on the removal of unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound that I need to be concerned about during purification?

The most common laboratory and industrial synthesis of this compound is the Friedel-Crafts acylation of thiophene with butyryl chloride (also known as butanoyl chloride).[1][2] Therefore, the primary unreacted starting materials you will likely need to remove are thiophene and butyryl chloride .

Q2: I've completed my reaction. What is the first step I should take to begin the purification process?

The initial and most critical step is to quench the reaction mixture. This is typically done by carefully adding the reaction mixture to cold water or a dilute acid solution. This step serves two main purposes:

  • Decomposition of the Lewis Acid Catalyst: The Friedel-Crafts acylation is catalyzed by a Lewis acid, commonly aluminum chloride (AlCl₃). Quenching with water hydrolyzes the catalyst.

  • Hydrolysis of Excess Butyryl Chloride: Any remaining butyryl chloride will react vigorously with water to form butyric acid and hydrochloric acid.[3][4] This converts the volatile and corrosive acyl chloride into more water-soluble species that can be more easily removed.

A subsequent wash with a mild base, such as a sodium bicarbonate solution, is often employed to neutralize the formed acids.

Q3: My crude product is a dark oil. How can I remove colored impurities?

The appearance of a dark color in your crude product is common and can be attributed to polymeric byproducts or other high molecular weight impurities. An effective method to address this is to treat your organic solution with activated charcoal. After dissolving your crude product in a suitable organic solvent, add a small amount of activated charcoal and stir for a short period. The charcoal can then be removed by filtration. Be aware that excessive use of charcoal can lead to a loss of your desired product.

Troubleshooting Guide: Common Purification Challenges

This section provides a systematic approach to troubleshooting common issues encountered during the purification of this compound.

Issue 1: Incomplete Removal of Thiophene

Scenario: After an initial workup, you still detect a significant amount of unreacted thiophene in your product, often identified by its characteristic benzene-like odor or by analytical techniques like GC-MS or NMR.

Causality: Thiophene and this compound have some similarities in polarity, but their boiling points are significantly different, which is the key to their separation.

Solution Pathway:

  • Liquid-Liquid Extraction: While not the most effective method for separating thiophene from the product, a thorough aqueous workup is a good starting point.[5][6] Thiophene has limited solubility in water, but this step is crucial for removing other water-soluble impurities.[7]

  • Fractional Vacuum Distillation: This is the most effective and common method for separating thiophene from this compound, especially on a larger scale.[8][9] The significant difference in their boiling points allows for efficient separation.

    • Rationale: Distillation separates compounds based on differences in their boiling points.[10][11] By applying a vacuum, the boiling points of the compounds are lowered, which helps to prevent thermal degradation of the product.[8]

Issue 2: Persistent Presence of Butyric Acid

Scenario: Your product is contaminated with butyric acid, the hydrolysis product of unreacted butyryl chloride. This is often indicated by a rancid odor.

Causality: Insufficient washing with a basic solution during the initial workup. Butyric acid is an organic acid and will have some solubility in the organic phase.

Solution Pathway:

  • Aqueous Base Extraction: The most straightforward solution is to perform additional washes of your organic layer with a saturated solution of a weak base like sodium bicarbonate or a dilute solution of a strong base like sodium hydroxide.

    • Mechanism: The base will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt, which will then partition into the aqueous layer.[5] CH₃CH₂CH₂COOH + NaHCO₃ → CH₃CH₂CH₂COONa + H₂O + CO₂

  • Drying: After the base wash, ensure the organic layer is thoroughly dried with an anhydrous drying agent like magnesium sulfate or sodium sulfate to remove any residual water before solvent removal.

Issue 3: Difficulty in Separating Isomeric Byproducts

Scenario: You observe the presence of isomeric byproducts, such as 1-(thiophen-3-yl)butan-1-one, in your final product.

Causality: While Friedel-Crafts acylation of thiophene predominantly occurs at the 2-position due to the higher stability of the intermediate carbocation, some substitution at the 3-position can occur.[12][13] These isomers often have very similar physical properties, making them difficult to separate by distillation.

Solution Pathway:

  • Flash Column Chromatography: This is the preferred method for separating compounds with similar boiling points but different polarities.[14][15][16]

    • Principle: Flash chromatography utilizes a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[16] The compounds in the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. The slightly different polarities of the 2- and 3-substituted isomers allow for their separation.

Data and Protocols

Physicochemical Properties for Purification Strategy
CompoundMolecular Weight ( g/mol )Boiling Point (°C)Solubility
This compound154.23245.8 at 760 mmHg[17]Soluble in most organic solvents
Thiophene84.1484[7][12][18]Miscible with most organic solvents, insoluble in water[7][12]
Butyryl Chloride106.55102[19]Soluble in ether[19], reacts with water[20][21]
Butyric Acid88.11163.5Miscible with water and many organic solvents
Experimental Protocol: Purification by Fractional Vacuum Distillation

This protocol is a general guideline for the purification of this compound after a Friedel-Crafts acylation and initial aqueous workup.

  • Work-up: After the reaction is complete, cool the mixture and carefully pour it into a beaker of ice-cold dilute hydrochloric acid. Separate the organic layer. Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to remove acid catalysts and by-products. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter to remove the drying agent. If a solvent was used for the reaction or extraction, remove it by simple distillation or rotary evaporation.

  • Fractional Vacuum Distillation:

    • Assemble a fractional distillation apparatus with a Vigreux or packed column.

    • Place the crude this compound in the distillation flask with a stir bar or boiling chips.

    • Gradually apply a vacuum and begin heating the distillation flask.

    • Collect the initial fractions, which will likely contain unreacted thiophene and other low-boiling impurities.

    • Collect the main fraction of this compound at the appropriate temperature and pressure (e.g., 159-160°C at atmospheric pressure, with the boiling point decreasing under vacuum).[22]

Visualizations

Decision-Making Flowchart for Purification

Purification_Decision_Tree start Crude Reaction Mixture quench Quench with Water/Dilute Acid start->quench base_wash Wash with NaHCO3 Solution quench->base_wash dry Dry Organic Layer base_wash->dry solvent_removal Remove Solvent dry->solvent_removal analyze Analyze Purity (GC, NMR) solvent_removal->analyze thiophene_present Thiophene Impurity? analyze->thiophene_present distillation Fractional Vacuum Distillation thiophene_present->distillation Yes isomers_present Isomeric Impurities? thiophene_present->isomers_present No distillation->isomers_present chromatography Flash Column Chromatography isomers_present->chromatography Yes pure_product Pure this compound isomers_present->pure_product No chromatography->pure_product

Caption: Decision tree for the purification of this compound.

Workflow for Liquid-Liquid Extraction

LLE_Workflow start Crude Organic Layer add_base Add Aqueous NaHCO3 Solution start->add_base shake Shake and Vent Separatory Funnel add_base->shake separate Separate Layers shake->separate aqueous_layer Aqueous Layer (contains butyrate salt) separate->aqueous_layer organic_layer Organic Layer (contains product) separate->organic_layer repeat Repeat Wash if Necessary organic_layer->repeat repeat->add_base Yes dry_organic Dry Organic Layer repeat->dry_organic No end Proceed to Next Purification Step dry_organic->end

Caption: Workflow for the removal of acidic impurities via liquid-liquid extraction.

References

Technical Support Center: Identification of Impurities in 1-(Thiophen-2-yl)butan-1-one by NMR

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the identification of impurities in 1-(Thiophen-2-yl)butan-1-one using Nuclear Magnetic Resonance (NMR) spectroscopy. The content is structured to address specific experimental challenges with scientifically grounded explanations and actionable protocols.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?

A1: Understanding the NMR fingerprint of the pure compound is the critical first step in identifying impurities. The chemical shifts for this compound are influenced by the electron-withdrawing nature of the carbonyl group and the aromaticity of the thiophene ring.

Rationale behind Expected Shifts:

  • Thiophene Protons: The protons on the thiophene ring will appear in the aromatic region (typically 7-8 ppm). The proton adjacent to the sulfur and the carbonyl group (H5) will be the most deshielded due to the combined electron-withdrawing effects.

  • Alkyl Chain Protons: The methylene group adjacent to the carbonyl (α-CH₂) will be deshielded compared to the other alkyl protons. The terminal methyl group (γ-CH₃) will be the most shielded, appearing furthest upfield.

  • Carbonyl Carbon: In the ¹³C NMR spectrum, the carbonyl carbon is highly deshielded and will appear significantly downfield (typically >190 ppm).[1] The carbons of the thiophene ring will appear in the aromatic region (around 125-145 ppm).[2]

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Thiophene H3~7.15 (dd)~132.0
Thiophene H4~7.65 (dd)~128.0
Thiophene H5~7.70 (dd)~133.8
α-CH₂~2.95 (t)~38.5
β-CH₂~1.75 (sextet)~26.0
γ-CH₃~1.00 (t)~13.9
Carbonyl C=O-~192.5
Thiophene C2-~144.0

Note: Chemical shifts are approximate and can be influenced by solvent, concentration, and temperature.

Q2: My ¹H NMR spectrum shows unexpected peaks. What are the likely impurities from the synthesis of this compound?

A2: Impurities often arise from starting materials, side reactions, or the workup process. A common synthetic route is the Friedel-Crafts acylation of thiophene with butyryl chloride or butanoic anhydride. Another method involves the reaction of 2-lithiothiophene with butanoyl chloride.

Common Impurities and Their NMR Signatures:

  • Unreacted Thiophene: If the reaction did not go to completion, you might see signals for thiophene. In CDCl₃, thiophene protons appear around 7.1-7.3 ppm.[3]

  • Butyric Acid/Butyryl Chloride: Hydrolysis of the acylating agent can lead to butyric acid. The α-CH₂ protons of butyric acid typically appear around 2.3-2.4 ppm.

  • Diacylated Thiophene: Although less common, diacylation of the thiophene ring can occur, leading to more complex aromatic signals.

  • Solvent Residues: Residual solvents from purification are a frequent source of impurity peaks. Common solvents like ethyl acetate, hexane, and dichloromethane have characteristic NMR signals.[4][5]

Table 2: ¹H NMR Chemical Shifts of Common Impurities in CDCl₃

Impurity Functional Group Approximate ¹H Chemical Shift (ppm) Multiplicity
ThiopheneAromatic CH7.1 - 7.3Multiplet
Butyric Acidα-CH₂~2.35Triplet
Ethyl AcetateO-CH₂~4.12Quartet
Ethyl AcetateCH₃~1.26Triplet
HexaneCH₂~1.25Broad Singlet
DichloromethaneCH₂~5.30Singlet
WaterH₂O~1.56Singlet

A comprehensive list of solvent impurities can be found in publications by Gottlieb, et al. and in resources from major chemical suppliers.[4][5][6][7]

Q3: I suspect a Grignard-based synthesis introduced impurities. What should I look for?

A3: Grignard reactions are notoriously sensitive to reaction conditions.[8][9][10] If this compound was synthesized using a Grignard reagent (e.g., 2-thienylmagnesium bromide and butanoyl chloride), specific side products can form.

Potential Grignard-Related Impurities:

  • Bithiophene: Coupling of the Grignard reagent can form 2,2'-bithiophene, which will show a distinct set of aromatic signals.

  • Over-addition Product: The initial ketone product can be attacked by another equivalent of the Grignard reagent to form a tertiary alcohol. This would result in the disappearance of the carbonyl signal in the ¹³C NMR spectrum and the appearance of a hydroxyl proton in the ¹H NMR spectrum.

Q4: The peaks in my spectrum are broad, and the resolution is poor. How can I improve the quality of my NMR data?

A4: Poor spectral quality can obscure impurity signals and make analysis difficult. Several factors can contribute to this issue.[11][12]

Troubleshooting Steps for Poor Resolution:

  • Shimming: The homogeneity of the magnetic field is crucial for sharp peaks. Re-shimming the spectrometer is the first step to address broad peaks.

  • Sample Concentration: A sample that is too concentrated can lead to viscosity-related peak broadening. Try diluting your sample.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. If you suspect metal contamination from catalysts or reagents, consider treating your sample with a chelating agent or filtering through a short plug of silica gel.

  • Insoluble Material: Ensure your sample is fully dissolved. Suspended solids will severely degrade spectral quality. Filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

Troubleshooting Guides & Experimental Protocols

Workflow for Impurity Identification

This workflow provides a systematic approach to identifying unknown signals in your NMR spectrum.

Caption: Systematic workflow for NMR-based impurity identification.

Protocol 1: Sample Preparation for High-Resolution NMR
  • Weighing: Accurately weigh approximately 5-10 mg of your this compound sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a known internal standard (e.g., tetramethylsilane, TMS).

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Filtering (if necessary): If any particulate matter is visible, filter the solution through a pipette containing a small plug of glass wool into a clean NMR tube.

  • Transfer: Carefully transfer the solution to a 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

Protocol 2: Confirming Exchangeable Protons (e.g., -OH, -COOH)

If you suspect an impurity with a hydroxyl or carboxylic acid group (like butyric acid or a tertiary alcohol), a D₂O shake can be a definitive test.[11]

  • Acquire Initial ¹H NMR: Obtain a standard ¹H NMR spectrum of your sample.

  • Add D₂O: Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

  • Shake: Cap the tube securely and shake vigorously for 30-60 seconds to facilitate proton-deuterium exchange.

  • Re-acquire ¹H NMR: Acquire a second ¹H NMR spectrum.

  • Analysis: The peak corresponding to the exchangeable proton will either disappear or significantly decrease in intensity.

Advanced Characterization: 2D NMR

When 1D NMR is insufficient to identify an impurity, 2D NMR techniques are invaluable for elucidating its structure.[13]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is extremely useful for piecing together fragments of the impurity's structure, such as an alkyl chain.

  • HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): Correlates protons with the carbons they are directly attached to. This helps in assigning carbon signals and confirming the proton environment.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is crucial for connecting different structural fragments and identifying quaternary carbons.

Caption: Role of 2D NMR in structure elucidation.

By following these guides and understanding the potential impurities, researchers can confidently identify and troubleshoot unexpected signals in the NMR spectra of this compound, ensuring the purity and quality of their materials for further development.

References

Technical Support Center: Catalyst Selection for Efficient Friedel-Crafts Acylation of Thiophene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the Friedel-Crafts acylation of thiophene. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during this crucial synthetic transformation. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to help you optimize your reactions.

I. Frequently Asked Questions (FAQs)

Here we address some of the foundational questions regarding catalyst selection and reaction mechanisms for the Friedel-Crafts acylation of thiophene.

Q1: What are the most common catalysts for the Friedel-Crafts acylation of thiophene, and how do they compare?

A1: The choice of catalyst is a critical parameter that significantly influences the efficiency, selectivity, and environmental impact of the reaction.[1] Catalysts can be broadly categorized into traditional Lewis acids and modern solid acid catalysts.

  • Traditional Lewis Acids: Homogeneous catalysts like aluminum chloride (AlCl₃), stannic chloride (SnCl₄), and titanium tetrachloride (TiCl₄) have been extensively used.[2][3] AlCl₃ is highly effective but often required in stoichiometric amounts, leading to significant toxic waste and difficult product separation.[4] Zinc halides, such as zinc chloride (ZnCl₂), have been shown to be effective in smaller, catalytic amounts, offering a more efficient and cost-effective alternative.[2] Ethylaluminum dichloride (EtAlCl₂) has also demonstrated high efficacy, achieving a 99% yield of 2-acetylthiophene under specific conditions.[1][5]

  • Solid Acid Catalysts: These are generally heterogeneous catalysts that are recoverable, reusable, and more environmentally friendly.[4] Zeolites, such as Hβ and HZSM-5, are popular choices. Hβ zeolite, in particular, has shown excellent activity, with thiophene conversions of nearly 99% and 2-acetylthiophene yields of 98.6%.[4] Modified C25 zeolite is another highly effective catalyst.[1][6] Other solid acids like SnO₂ nanosheets have also been used, achieving quantitative yields under solvent-free conditions.[1][7]

CatalystAcylating AgentThiophene Conversion (%)2-Acetylthiophene Yield (%)Reaction ConditionsSource(s)
Hβ ZeoliteAcetic Anhydride~9998.660°C, 2h, Thiophene:Ac₂O = 1:3[1][4]
Modified C25 ZeoliteAcetic Anhydride99.0-80°C, 2h, Thiophene:Ac₂O = 1:2[1][6]
Ethylaluminum dichloride (EtAlCl₂)Succinyl Chloride-990°C, 2h, Thiophene:Acylating Agent = 2.1:1[1][5]
SnO₂ NanosheetsAcetic Anhydride-QuantitativeSolvent-free conditions[1][7]
Phosphoric Acid (85%)Acetic Anhydride---[1]
Q2: Why does the Friedel-Crafts acylation of thiophene preferentially occur at the 2-position?

A2: The high regioselectivity for the 2-position (or the equivalent 5-position) in the Friedel-Crafts acylation of thiophene is a result of the electronic properties of the thiophene ring.[8] The reaction proceeds via an electrophilic aromatic substitution mechanism, where the stability of the carbocation intermediate (Wheland intermediate) determines the regioselectivity.[9]

Electrophilic attack at the C2 position generates a more stable intermediate because the positive charge can be delocalized over three resonance structures.[8][10] In contrast, attack at the C3 position results in an intermediate with only two resonance forms.[8][10] The greater number of resonance structures for the C2-attack intermediate indicates a lower energy state, making this pathway kinetically favored.[8][10]

Q3: What is the general mechanism for the Friedel-Crafts acylation of thiophene?

A3: The Friedel-Crafts acylation of thiophene follows a well-established electrophilic aromatic substitution mechanism. The process can be broken down into the following key steps:

  • Generation of the Acylium Ion: The Lewis acid catalyst reacts with the acylating agent (e.g., an acyl halide or anhydride) to form a highly electrophilic acylium ion (R-C=O⁺).[11][12] This ion is resonance-stabilized.[13]

  • Electrophilic Attack: The electron-rich thiophene ring acts as a nucleophile and attacks the acylium ion.[11] As discussed in Q2, this attack preferentially occurs at the 2-position to form a more stable carbocation intermediate.[8][10]

  • Deprotonation and Catalyst Regeneration: A weak base, typically the complexed Lewis acid anion (e.g., AlCl₄⁻), removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the thiophene ring.[11][14] This step also regenerates the Lewis acid catalyst.[11]

FCA_Mechanism cluster_step1 Step 1: Acylium Ion Generation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation Acyl Halide Acyl Halide Acylium Ion Acylium Ion Acyl Halide->Acylium Ion + Lewis Acid Lewis Acid Lewis Acid Thiophene Thiophene Sigma Complex Sigma Complex Thiophene->Sigma Complex + Acylium Ion Acylthiophene Acylthiophene Sigma Complex->Acylthiophene - H+

II. Troubleshooting Guide

This section provides solutions to common problems encountered during the Friedel-Crafts acylation of thiophene.

Problem 1: Low or No Yield of 2-Acylthiophene
Possible Cause Suggested Solution
Inactive or Insufficient Catalyst: The catalyst may have been deactivated by moisture or impurities, or the amount used is too low.[4][15]Solution 1: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[4] Solution 2: Use freshly opened or purified Lewis acid catalysts. Solution 3: Systematically increase the catalyst loading to find the optimal concentration.[15]
Impure Reactants: Impurities in the thiophene or acylating agent can poison the catalyst.[15]Solution: Purify the thiophene and acylating agent by distillation or other appropriate methods before use.[15]
Low Reaction Temperature: The reaction rate may be too slow at the current temperature.[4]Solution: Gradually increase the reaction temperature. For instance, with Hβ zeolite, increasing the temperature from 313K to 333K significantly improves the conversion rate.[4]
Inappropriate Molar Ratio of Reactants: The ratio of thiophene to the acylating agent can affect the reaction efficiency.[4]Solution: Optimize the molar ratio of reactants. For example, when using Hβ zeolite and acetic anhydride, increasing the molar ratio of thiophene to acetic anhydride from 1:2 to 1:4 can enhance the yield.[4]
Problem 2: Formation of Multiple Products (Poor Regioselectivity)
Possible Cause Suggested Solution
Reaction Conditions Favoring 3-Acylation: While 2-acylation is generally favored, harsh reaction conditions can sometimes lead to the formation of the 3-acyl isomer.[9]Solution: Use milder reaction conditions, such as lower temperatures and a less reactive Lewis acid (e.g., SnCl₄ or zeolites).[15]
Substituted Thiophene Directing Effects: If a 3-substituted thiophene is used, the substituent can influence the position of acylation, often leading to a mixture of 2- and 5-acyl products.[9]Solution 1: For selective acylation at the 4-position, consider using a 2,5-disubstituted thiophene to block the more reactive sites.[15] Solution 2: To achieve 3-acylation, an indirect multi-step synthesis starting from a 3-substituted precursor like 3-bromothiophene is often more effective.[15]
Problem 3: Catalyst Deactivation and Recovery Issues
Possible Cause Suggested Solution
Coke Formation on Solid Catalysts: During the reaction, carbonaceous deposits (coke) can form on the surface of solid catalysts like zeolites, blocking active sites.[16]Solution: Regenerate the catalyst by calcination (heating at high temperatures in the presence of air or oxygen) to burn off the coke. Hβ zeolite can be effectively regenerated and reused with almost the same yield as the fresh catalyst.[4]
Complexation with Product: Traditional Lewis acids like AlCl₃ can form stable complexes with the resulting ketone product, rendering the catalyst inactive and requiring stoichiometric amounts.[2][14]Solution 1: Use a Lewis acid that forms weaker complexes, such as ZnCl₂.[2] Solution 2: Employ a heterogeneous solid acid catalyst that does not form such complexes and can be easily recovered by filtration.[4]

Troubleshooting_FC_Acylation start Low Yield or No Reaction check_catalyst Check Catalyst Activity and Loading start->check_catalyst check_reactants Check Reactant Purity start->check_reactants check_conditions Check Reaction Conditions (T, Ratio) start->check_conditions solution_catalyst Use Fresh/More Catalyst Under Inert Atmosphere check_catalyst->solution_catalyst solution_reactants Purify Reactants (e.g., Distillation) check_reactants->solution_reactants solution_conditions Optimize Temperature and Molar Ratios check_conditions->solution_conditions end_good Successful Reaction solution_catalyst->end_good solution_reactants->end_good solution_conditions->end_good

III. Experimental Protocols

Here are detailed, step-by-step methodologies for key experimental setups.

Protocol 1: Acylation of Thiophene using Hβ Zeolite

This protocol is adapted from studies on the liquid-phase Friedel-Crafts acylation of thiophene using a solid acid catalyst.[4]

Materials:

  • Thiophene (purified)

  • Acetic anhydride

  • Hβ zeolite catalyst

  • Round-bottomed flask with a condenser

  • Magnetic stirrer and heating mantle

  • Gas chromatograph (for monitoring reaction progress)

Procedure:

  • Reaction Setup: In a 50 mL round-bottomed flask equipped with a condenser, thermometer, and magnetic stirrer, add 8.4 g (0.1 mol) of thiophene and 30.6 g (0.3 mol) of acetic anhydride.[4]

  • Catalyst Addition: To the reaction mixture, add the desired amount of Hβ zeolite catalyst (e.g., 1.17 g).[4]

  • Reaction: Heat the mixture to the desired temperature (e.g., 60°C) with continuous stirring.[4]

  • Monitoring and Work-up: Monitor the progress of the reaction using Gas Chromatography (GC).[1] Upon completion, cool the reaction mixture to room temperature.

  • Catalyst Recovery: The solid Hβ zeolite catalyst can be recovered by simple filtration for regeneration and reuse.[4]

  • Product Purification: The liquid product mixture can be purified by distillation to obtain 2-acetylthiophene.

**Protocol 2: Acylation of Thiophene using Ethylaluminum Dichloride (EtAlCl₂) **

This protocol is based on a non-acidic mediated Friedel-Crafts reaction.[5]

Materials:

  • Thiophene (purified)

  • Succinyl chloride

  • Ethylaluminum dichloride (EtAlCl₂) (1 M in hexane)

  • Dichloromethane (CH₂Cl₂) (dried)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Sodium sulfate (Na₂SO₄)

  • Schlenk flask and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a dried Schlenk flask under an inert atmosphere, dissolve 0.5 mL (0.0063 mol) of thiophene and 0.33 mL (0.003 mol) of succinyl chloride in 20 mL of dried CH₂Cl₂. Cool the solution to 0°C.[5]

  • Catalyst Addition: Slowly add 9.45 mL (0.0095 mol) of EtAlCl₂ (1 M in hexane) dropwise to the reaction mixture at 0°C.[5]

  • Reaction: Stir the mixture at 0°C for 2 hours.[5]

  • Quenching and Extraction: Quench the reaction by slowly adding a saturated aqueous NH₄Cl solution. Extract the aqueous layer three times with CH₂Cl₂ (total 50 mL).[5]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by flash column chromatography (hexane:ethyl acetate, 4:1) to isolate the desired product.[5]

IV. Green Chemistry Approaches

Recent research has focused on developing more environmentally friendly methods for the acylation of thiophene.

  • Solvent-Free Conditions: The use of catalysts like SnO₂ nanosheets allows for the reaction to be carried out without a solvent, reducing waste.[1][7]

  • Reusable Catalysts: Solid acid catalysts such as zeolites and deep eutectic solvents like [CholineCl][ZnCl₂]₃ can be recovered and reused multiple times, minimizing catalyst waste and cost.[4][17]

  • Micellar Catalysis: The use of surfactants in water can create micelles that act as nanoreactors, enabling reactions to proceed under mild conditions in a green solvent.[18]

  • Alternative Reaction Media: Industrial wastewater has been successfully used as a reaction medium for the Pd-catalyzed direct C-H arylation of thiophene derivatives, demonstrating a virtuous repurposing of waste streams.[19][20]

References

Managing reaction temperature in the synthesis of 1-(Thiophen-2-yl)butan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(Thiophen-2-yl)butan-1-one. This guide is designed for researchers, scientists, and drug development professionals to address the critical parameter of reaction temperature management during this Friedel-Crafts acylation. Here, we provide in-depth, field-proven insights to help you navigate common challenges, optimize your reaction conditions, and ensure reproducible, high-yield results.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding temperature control in the acylation of thiophene.

Q1: Why is precise temperature management so critical in this specific synthesis?

A1: The Friedel-Crafts acylation of thiophene is a highly exothermic reaction, particularly when using potent Lewis acids like aluminum chloride (AlCl₃).[1] Precise temperature management is crucial for three primary reasons:

  • Preventing Thermal Runaway: An uncontrolled exotherm can cause the reaction temperature to rise rapidly, leading to the boiling of low-boiling-point solvents (like dichloromethane) and a dangerous increase in vessel pressure.[1][2]

  • Minimizing Side Reactions: Thiophene is susceptible to polymerization and degradation under harsh acidic conditions and elevated temperatures.[3] Maintaining a low temperature minimizes the formation of tar-like byproducts, which simplifies purification and improves yield.

  • Ensuring Regioselectivity: The acylation of thiophene strongly favors substitution at the 2-position due to the superior resonance stabilization of the carbocation intermediate.[4] While this selectivity is inherently high, extreme temperatures can sometimes lead to a decrease in selectivity and the formation of other isomers or byproducts.[5][6]

Q2: What is the optimal temperature range for the addition of reagents?

A2: For reactions employing strong Lewis acids like AlCl₃, the initial addition of the catalyst and the acylating agent (butyryl chloride) should be performed at a reduced temperature, typically between 0 °C and 5 °C .[7][8] This is most effectively achieved using an ice-water bath. This low temperature ensures that the heat generated during the formation of the acylium ion and the initial electrophilic attack is effectively dissipated, preventing a thermal runaway.[2]

Q3: What happens if my reaction temperature is too low or too high?

A3:

  • Too Low: If the temperature is kept too low (e.g., well below 0 °C) for the entire reaction duration, the rate may be excessively slow, leading to an incomplete reaction or failure to initiate.[3][6] After the initial controlled addition, it is often necessary to allow the reaction to warm to room temperature or even apply gentle heat to ensure it proceeds to completion.[6]

  • Too High: Elevated temperatures (> room temperature during addition) can lead to several issues: a violent, uncontrolled reaction; decreased yield due to the volatilization of thiophene (boiling point ~84 °C); and the formation of significant amounts of polymeric tar and other byproducts, resulting in a dark, difficult-to-purify reaction mixture.[5]

Q4: How does my choice of Lewis acid catalyst affect the required temperature protocol?

A4: The strength of the Lewis acid is directly correlated with the reaction's exothermicity.[1]

  • Strong Lewis Acids (e.g., AlCl₃): Require stoichiometric amounts and generate a strong exotherm, necessitating strict low-temperature control during addition.[9]

  • Milder Lewis Acids (e.g., SnCl₄, Zeolites): Often result in a more controlled, less vigorous reaction.[3][10] While cooling may still be advisable, the risk of a thermal runaway is significantly lower. Some protocols using solid acid catalysts like Hβ zeolite may even require elevated temperatures (e.g., 60-80 °C) to achieve a reasonable reaction rate.[5][11]

Troubleshooting Guide: Temperature-Related Issues

Use this guide to diagnose and resolve common problems encountered during the synthesis.

SymptomPossible Cause(s)Recommended Solution(s)
Reaction is violent, solvent boils vigorously upon reagent addition. 1. Inadequate cooling of the reaction vessel. 2. Addition rate of Lewis acid or butyryl chloride is too fast. 3. Initial reaction temperature is too high (above 5 °C).1. Improve Cooling: Ensure the reaction flask is sufficiently submerged in a well-stirred ice-water or ice-brine bath. 2. Reduce Addition Rate: Add the reagent dropwise via an addition funnel, allowing the temperature to stabilize between drops.[7] 3. Pre-cool All Reagents: Cool the solution of thiophene and butyryl chloride before beginning the addition of the Lewis acid.
Reaction mixture turns dark black or brown immediately. 1. Localized overheating due to rapid addition of catalyst. 2. Reaction temperature is too high, causing polymerization of thiophene.[3]1. Ensure Vigorous Stirring: Use a magnetic stir bar or overhead stirrer that provides good agitation to prevent localized "hot spots." 2. Switch to a Milder Catalyst: Consider using tin(IV) chloride (SnCl₄) or a solid acid catalyst which can reduce charring.[3]
Low or no conversion of starting material (post-workup). 1. Reaction temperature was kept too low for the entire duration, preventing the reaction from proceeding.[3][6] 2. Inactive catalyst (e.g., AlCl₃ exposed to moisture).1. Allow for Warming: After the controlled addition at 0-5 °C is complete, remove the ice bath and allow the reaction to stir at room temperature for a specified period (e.g., 1-3 hours) to ensure completion.[7] 2. Use Anhydrous Conditions: Ensure all glassware is oven-dried and reagents are anhydrous. Use fresh, high-quality Lewis acid.
Yield is low, with significant recovery of unreacted thiophene. 1. Insufficient reaction time after the initial exothermic phase. 2. Reaction temperature was too high, causing thiophene to evaporate from the reaction mixture.[5]1. Increase Reaction Time: After warming to room temperature, monitor the reaction by TLC or GC-MS to confirm completion before quenching. 2. Use a Reflux Condenser: If the reaction requires heating after the initial addition, ensure a condenser is fitted to the flask to prevent the loss of volatile reactants.
Visualized Troubleshooting Logic

The following diagram outlines a decision-making process for troubleshooting common issues.

G cluster_symptoms Problem Observed cluster_causes Potential Temperature-Related Cause cluster_solutions Recommended Solution Symptom1 Runaway Reaction Cause1 Addition Too Fast / Inadequate Cooling Symptom1->Cause1 Symptom2 Low Yield / No Reaction Cause2 Reaction Temp Too Low Symptom2->Cause2 Symptom3 Excess Byproducts / Tar Cause3 Reaction Temp Too High Symptom3->Cause3 Solution1 Improve Cooling & Slow Reagent Addition Cause1->Solution1 Solution2 Allow Warming to RT & Increase Reaction Time Cause2->Solution2 Solution3 Use Milder Catalyst & Ensure Temp < 5°C During Addition Cause3->Solution3

Caption: Troubleshooting decision tree for temperature issues.

Detailed Experimental Protocol: Temperature-Focused Synthesis

This protocol details the synthesis of this compound using aluminum chloride, with a core focus on thermal management.

1. Apparatus Setup and Preparation

  • Rationale: Anhydrous conditions are paramount as water deactivates the AlCl₃ catalyst.[3]

  • Procedure:

    • Oven-dry all glassware (three-neck round-bottom flask, addition funnel, condenser) and assemble while hot under a stream of dry nitrogen or argon.

    • Equip the flask with a magnetic stir bar, a thermometer or thermocouple to monitor the internal temperature, the addition funnel, and a gas outlet bubbler.

    • Prepare a large ice-water bath around the reaction flask.

2. Reagent Charging and Cooling

  • Rationale: Pre-cooling the reactants prevents an initial temperature spike upon addition of the catalyst.

  • Procedure:

    • Charge the flask with thiophene (1.0 eq) and anhydrous dichloromethane (DCM).

    • Add butyryl chloride (1.05 eq) to the flask.

    • Begin vigorous stirring and cool the mixture to 0-5 °C using the ice bath.

3. Controlled Addition of Lewis Acid

  • Rationale: This is the most critical and exothermic step. Slow, portion-wise addition is essential to allow the cooling bath to dissipate the generated heat.[1][2]

  • Procedure:

    • Carefully weigh anhydrous aluminum chloride (AlCl₃) (1.1 eq) in a dry, inert atmosphere (glove box or nitrogen-filled bag).

    • Add the AlCl₃ to the cooled, stirred reaction mixture in small portions over 30-60 minutes.

    • Crucially, monitor the internal temperature continuously. Do not allow it to rise above 5 °C during the addition. If the temperature approaches this limit, pause the addition until it cools.

4. Reaction Progression and Completion

  • Rationale: Once the highly exothermic complexation is complete, the reaction often requires additional time and thermal energy to proceed to completion.

  • Procedure:

    • After all the AlCl₃ has been added, stir the mixture at 0-5 °C for an additional 30 minutes.

    • Remove the ice bath and allow the reaction to slowly warm to room temperature.

    • Stir at room temperature for 1-3 hours, monitoring the reaction's progress via TLC or GC-MS until the starting material is consumed.

5. Quenching and Workup

  • Rationale: The reaction must be carefully quenched to destroy the catalyst-product complex and excess AlCl₃. This process is also exothermic.

  • Procedure:

    • Cool the reaction flask back down in an ice bath.

    • Very slowly and carefully, pour the reaction mixture onto crushed ice or into a beaker of ice-cold water with vigorous stirring.

    • Proceed with standard liquid-liquid extraction, washing, drying, and purification steps.

Visualized Experimental Workflow

G A 1. Setup & Inert Atmosphere (Oven-dried glassware, N2 gas) B 2. Charge Reactants (Thiophene, Butyryl Chloride, DCM) A->B C 3. Cool to 0-5 °C (Ice-water bath) B->C D 4. Slow, Portional Addition of AlCl₃ (Maintain T < 5 °C) C->D E 5. Stir at 0-5 °C (30 mins post-addition) D->E F 6. Warm to Room Temperature (Stir 1-3 hours) E->F G 7. Monitor for Completion (TLC / GC-MS) F->G H 8. Quench on Ice (Controlled addition to ice) G->H I 9. Workup & Purification (Extraction, Chromatography) H->I

References

Technical Support Center: Minimizing Product Loss of 1-(Thiophen-2-yl)butan-1-one During Work-up

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals to minimize product loss during the work-up and purification of 1-(Thiophen-2-yl)butan-1-one. The following troubleshooting guides and FAQs are designed to address specific challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: I am losing a significant amount of my this compound product during the aqueous work-up. What are the most likely causes and how can I prevent this?

Answer:

Product loss during aqueous work-up is a common issue and can be attributed to several factors. For a moderately polar aromatic ketone like this compound, the primary causes are its partial solubility in the aqueous phase, emulsion formation, and potential degradation under harsh pH conditions.

Troubleshooting Workflow for Minimizing Aqueous Phase Loss:

  • Optimize Your Extraction Solvent: While this compound is generally soluble in common organic solvents, the choice of solvent can significantly impact partitioning.

    • Rationale: A solvent with a higher partition coefficient for the product will more effectively extract it from the aqueous phase.

    • Recommendation: Dichloromethane (DCM) or ethyl acetate are excellent first choices. DCM is denser than water, which can simplify separations, while ethyl acetate is a less hazardous option. Avoid highly nonpolar solvents like hexanes for the initial extraction as the ketone's polarity may lead to poor partitioning.

  • Employ the "Salting Out" Technique: Before extraction, saturate the aqueous layer with sodium chloride (brine).

    • Causality: The addition of a salt increases the ionic strength of the aqueous phase, decreasing the solubility of organic compounds and driving your product into the organic layer.[1][2]

    • Protocol: After quenching the reaction, add solid NaCl to the aqueous mixture until it is saturated. Then, proceed with the organic solvent extraction.

  • Perform Multiple Extractions with Smaller Volumes: Instead of a single extraction with a large volume of organic solvent, perform three to four extractions with smaller volumes.

    • Expertise & Experience: This is a more efficient method for maximizing the recovery of the product from the aqueous phase.

  • Back-Extraction of the Aqueous Layer: After the initial extractions, combine all aqueous layers and perform one final extraction with a fresh portion of the organic solvent to recover any remaining product.

FAQ 2: I am observing a persistent emulsion at the interface of my organic and aqueous layers. How can I break this emulsion without significant product loss?

Answer:

Emulsion formation is common in the work-up of reactions involving thiophene-containing compounds, potentially due to the presence of polar impurities or surfactants formed during the reaction. Breaking these emulsions is critical to prevent the loss of your product, which can be trapped in the emulsified layer.

Strategies for Emulsion Breaking:

  • Patience and Gentle Agitation: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to phase separation. Gentle swirling or stirring of the emulsion with a glass rod can also be effective.

  • Addition of Brine: As mentioned previously, adding a saturated solution of sodium chloride can help break emulsions by increasing the ionic strength of the aqueous phase.[3]

  • Small Addition of a Different Organic Solvent: Adding a small amount of a solvent that is miscible with the organic phase but immiscible with water can sometimes disrupt the emulsion. For example, if you are using ethyl acetate, a small addition of methanol might help. Use this technique judiciously, as it can complicate solvent removal later.

  • Filtration through Celite®: For particularly stubborn emulsions, filtering the entire mixture through a pad of Celite® can help to break up the emulsified layer.

  • Centrifugation: If available, centrifuging the mixture is a highly effective method for physically forcing the separation of the layers.[3]

FAQ 3: I am concerned about the stability of my product during acidic or basic washes. Is this compound sensitive to hydrolysis?

Answer:

The thiophene ring itself is generally stable to mild acidic and basic conditions. However, the butanoyl side chain, specifically the ketone functional group, can be susceptible to certain reactions under harsh conditions. While significant hydrolysis is unlikely under standard dilute acid/base wash conditions, it is a possibility to be aware of.

Recommendations for Washing Procedures:

  • Use Dilute Solutions: When performing acidic or basic washes to remove impurities, always use dilute solutions (e.g., 1 M HCl, 1 M NaOH, or saturated sodium bicarbonate).

  • Minimize Contact Time: Do not let the organic layer remain in contact with the acidic or basic aqueous solution for extended periods. Perform the wash and separate the layers promptly.

  • Monitor with TLC: If you are concerned about product degradation, you can take a small sample of the organic layer before and after the wash and analyze it by Thin Layer Chromatography (TLC) to check for the appearance of new spots that might indicate decomposition.

  • Consider Water Washes First: If your primary goal is to remove water-soluble impurities that are neutral, washing with deionized water or brine may be sufficient and avoids any potential pH-related degradation.

FAQ 4: What is the most effective drying agent for this compound, and how can I ensure I am not losing product during this step?

Answer:

Choosing the right drying agent and using it correctly is crucial to remove residual water from the organic phase without adsorbing your product.

Drying Agent Selection and Best Practices:

Drying AgentSuitability for KetonesCapacitySpeedComments
Magnesium Sulfate (MgSO₄) ExcellentHighFastA good general-purpose drying agent for ketones. It is a fine powder, so filtration is required for removal.[4][5]
Sodium Sulfate (Na₂SO₄) GoodHighSlowA neutral drying agent that is less reactive than MgSO₄. It is slower and has a lower efficiency, but it is a granular solid that is easy to decant from.[4][5]
Calcium Chloride (CaCl₂) Not Recommended HighFastCan form complexes with ketones, leading to product loss.[4]
Potassium Carbonate (K₂CO₃) Good (for neutral/basic solutions)MediumMediumA basic drying agent, useful if you need to maintain basic conditions. Not suitable for acidic solutions.[6]

Protocol to Minimize Product Loss During Drying:

  • Pre-dry with Brine: Always wash the organic layer with brine before adding a solid drying agent. This removes the bulk of the dissolved water and reduces the amount of drying agent needed.[7][8]

  • Use an Appropriate Amount: Add the drying agent in small portions until it no longer clumps together and flows freely in the solvent. This indicates that all the water has been absorbed.

  • Allow Sufficient Contact Time: Gently swirl the flask and allow it to stand for at least 15-20 minutes to ensure complete drying.

  • Efficient Removal of the Drying Agent:

    • For granular agents like Na₂SO₄, carefully decant the solution.

    • For powdered agents like MgSO₄, use gravity filtration.

    • After separation, rinse the drying agent with a small amount of fresh, dry solvent to recover any adsorbed product.

FAQ 5: I am losing product during solvent removal on the rotary evaporator. How can I prevent this?

Answer:

This compound has a relatively high boiling point (approximately 245.8 °C at atmospheric pressure), so significant loss due to volatility at reduced pressure is less of a concern compared to more volatile compounds. However, product loss can still occur due to bumping or aerosol formation.

Troubleshooting Rotary Evaporation:

  • Control the Vacuum: Apply the vacuum gradually to prevent sudden, violent boiling (bumping).

  • Maintain an Appropriate Bath Temperature: A water bath temperature of 30-40 °C is generally sufficient for removing common extraction solvents like dichloromethane and ethyl acetate. Avoid excessive heat.

  • Use a Bump Trap: Always use a bump trap between the flask and the rotary evaporator to catch any material that bumps over.

  • Do Not Overfill the Flask: The flask should be no more than half full to provide a large surface area for evaporation and minimize bumping.

  • Proper Rotation Speed: Maintain a steady rotation to ensure smooth evaporation.

Experimental Workflow Diagram

The following diagram illustrates a recommended work-up procedure designed to minimize the loss of this compound.

Workup_Workflow A Reaction Mixture B Quench with Ice/Water A->B C Saturate with NaCl ('Salting Out') B->C D Extract with Organic Solvent (e.g., DCM or EtOAc) x3 C->D E Combine Organic Layers D->E N Combine Aqueous Layers D->N F Wash with Saturated NaHCO₃ (if acidic impurities are present) E->F G Wash with Brine F->G H Dry over Anhydrous MgSO₄ or Na₂SO₄ G->H I Filter or Decant Drying Agent H->I J Rinse Drying Agent with Fresh Solvent I->J K Combine Filtrate and Rinsing I->K Dried Organic Solution J->K L Remove Solvent via Rotary Evaporation K->L M Crude this compound L->M O Back-Extract Aqueous Layers with Organic Solvent N->O O->E Organic Layer

Caption: Recommended work-up workflow for this compound.

References

Validation & Comparative

Distinguishing Thiophene Isomers: A Comparative Guide to Their Spectroscopic Signatures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of innovation. Thiophene and its substituted isomers are prevalent motifs in pharmaceuticals, agrochemicals, and materials science, where subtle changes in substituent position can drastically alter biological activity and physical properties. Distinguishing between these isomers, such as 2-methylthiophene and 3-methylthiophene, is a frequent analytical challenge. This guide provides an in-depth comparison of the spectroscopic data of thiophene and its common isomers, offering a practical framework for their unambiguous identification.

The Structural Challenge: Why Isomer Identification Matters

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, can be substituted at its α (2- or 5-) or β (3- or 4-) positions. The electronic and steric environment of a substituent is markedly different at these positions, influencing the molecule's overall polarity, reactivity, and interaction with biological targets. Consequently, robust analytical methods to differentiate these isomers are not merely academic exercises but critical quality control and research requirements. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), provide the necessary tools for this differentiation, each offering unique insights into the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Isomer Elucidation

NMR spectroscopy is arguably the most powerful technique for distinguishing thiophene isomers. The chemical shifts (δ) and coupling constants (J) of the ring protons and carbons are exquisitely sensitive to the electronic effects of substituents.

¹H NMR Spectroscopy

The position of the methyl group in 2- and 3-methylthiophene creates distinct patterns in the aromatic region of the ¹H NMR spectrum. In unsubstituted thiophene, the α-protons (H2/H5) are found at a lower field (higher ppm) than the β-protons (H3/H4) due to the electron-withdrawing effect of the sulfur atom.[1] A methyl group, being electron-donating, will shield adjacent protons, causing an upfield shift (lower ppm).

The key differentiating features are the number of signals in the aromatic region and their coupling patterns. 2-methylthiophene will exhibit a more complex splitting pattern for its three distinct ring protons compared to the more symmetrical pattern of 3-methylthiophene.[2][3]

Table 1: Comparative ¹H NMR Data (in CDCl₃)

CompoundProtonChemical Shift (δ, ppm)Coupling Constants (J, Hz)
Thiophene H2, H5~7.33J₂,₃ = 4.9 Hz, J₂,₄ = 1.0 Hz, J₃,₄ = 3.5 Hz
H3, H4~7.12
2-Methylthiophene H5~7.05 - 7.10J₄,₅ = 5.1 Hz, J₃,₅ = 1.2 Hz
H4~6.88 - 6.89J₃,₄ = 3.3 Hz
H3~6.74 - 6.75
CH₃~2.49
3-Methylthiophene H2~7.05J₂,₅ = 2.9 Hz, J₄,₅ = 4.9 Hz
H5~6.77
H4~6.75J₂,₄ = 1.3 Hz
CH₃~2.21

Note: Chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer frequency.

¹³C NMR Spectroscopy

The position of the methyl group also significantly influences the ¹³C NMR chemical shifts. The carbon atom directly attached to the methyl group (the ipso-carbon) will experience a downfield shift, while the other ring carbons will show more subtle changes. The distinct chemical shifts for each carbon in the two isomers provide a clear method of identification.[3][4][5]

Table 2: Comparative ¹³C NMR Data (in CDCl₃)

CompoundCarbonChemical Shift (δ, ppm)
Thiophene C2, C5~125.6
C3, C4~127.4
2-Methylthiophene C2~139.5
C5~126.9
C4~125.1
C3~123.0
CH₃~15.0
3-Methylthiophene C3~137.5
C2~129.0
C5~125.5
C4~121.0
CH₃~15.5
Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the thiophene isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the spectrometer to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Reference the spectrum to the solvent peak or TMS.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides information about the functional groups and the overall structure of a molecule through its vibrational modes. While the IR spectra of thiophene isomers are often similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation.

The primary vibrations of interest for thiophenes are the C-H stretching of the aromatic ring, C=C ring stretching, and the out-of-plane C-H bending vibrations.[6][7][8] The substitution pattern on the thiophene ring influences the positions and intensities of these bands. For instance, the pattern of C-H out-of-plane bending bands between 900 and 650 cm⁻¹ is particularly diagnostic of the substitution pattern on aromatic rings.[6]

Table 3: Key IR Absorption Bands for Thiophene Isomers (cm⁻¹)

Vibrational ModeThiophene2-Methylthiophene3-Methylthiophene
Aromatic C-H Stretch ~3100~3100~3100
C=C Ring Stretch ~1500, ~1400~1520, ~1440~1530, ~1420
C-H Out-of-Plane Bend ~835, ~710~850, ~700~860, ~770

Note: These are approximate values and can vary based on the physical state of the sample (e.g., neat liquid, KBr pellet).

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

  • Sample Application: Place a small drop of the liquid thiophene isomer directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the IR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Perform a background subtraction and identify the key absorption bands.

Mass Spectrometry (MS): Unveiling Fragmentation Patterns

Mass spectrometry provides the molecular weight of a compound and offers structural information based on its fragmentation pattern. Under electron ionization (EI), thiophene and its isomers will form a molecular ion (M⁺˙), which then undergoes fragmentation.[9][10]

The molecular ion peak for both 2- and 3-methylthiophene will be at m/z = 98. However, the relative abundances of the fragment ions can differ, providing a basis for differentiation. A common fragmentation pathway for thiophenes is the loss of a thioformyl radical (•CHS) or acetylene (C₂H₂). For methylthiophenes, the loss of a methyl radical (•CH₃) to form the thienyl cation (m/z = 83) is also a significant fragmentation pathway. The stability of the resulting carbocations can influence the fragmentation pattern, potentially leading to different relative intensities of key fragments for the 2- and 3-isomers.

Table 4: Major Fragments in the Mass Spectra of Thiophene Isomers (EI-MS)

m/zIonThiophene2-Methylthiophene3-Methylthiophene
84 [C₄H₄S]⁺˙Abundant--
98 [C₅H₆S]⁺˙-AbundantAbundant
83 [C₄H₃S]⁺-SignificantSignificant
58 [C₂H₂S]⁺˙SignificantMinorMinor
45 [CHS]⁺SignificantSignificantSignificant

Note: Relative abundances can vary depending on the ion source and energy.

Below is a diagram illustrating the general fragmentation pathways for a methylthiophene isomer.

G M [C₅H₆S]⁺˙ m/z = 98 F1 [C₄H₃S]⁺ m/z = 83 M->F1 - •CH₃ F2 [C₃H₃]⁺ m/z = 39 M->F2 - •CHS F3 [C₂H₂S]⁺˙ m/z = 58 M->F3 - C₃H₄

Caption: General fragmentation pathways for methylthiophene isomers in EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the thiophene isomer in a volatile solvent (e.g., dichloromethane or hexane).

  • GC Separation: Inject the sample into the GC. Use a suitable capillary column (e.g., a non-polar column like DB-5) and a temperature program that allows for the separation of the isomers if they are in a mixture.

  • MS Detection: The eluting compounds are introduced into the ion source of the mass spectrometer (typically an EI source).

  • Data Acquisition: Acquire mass spectra across the GC peak.

  • Data Analysis: Identify the molecular ion and characteristic fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. Thiophene exhibits a strong absorption band around 231-235 nm, which is attributed to a π → π* transition.[11] The position and intensity of this absorption can be influenced by substituents on the thiophene ring.

A methyl group, being an auxochrome, typically causes a slight red shift (bathochromic shift) in the λₘₐₓ. The extent of this shift can differ between the 2- and 3-isomers due to the different electronic interactions of the methyl group with the thiophene ring at these positions. The conjugation is generally more effective with a substituent at the 2-position, which may lead to a slightly longer wavelength of maximum absorption for 2-methylthiophene compared to 3-methylthiophene.[11]

Table 5: UV-Vis Absorption Data for Thiophene Isomers (in Hexane or Ethanol)

Compoundλₘₐₓ (nm)
Thiophene ~231-235
2-Methylthiophene ~236
3-Methylthiophene ~235

Note: λₘₐₓ values can be solvent-dependent.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the thiophene isomer in a UV-transparent solvent (e.g., hexane or ethanol). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

  • Instrument Setup: Use a matched pair of quartz cuvettes. Fill one with the pure solvent (as a blank) and the other with the sample solution.

  • Spectrum Acquisition: Record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength of maximum absorption (λₘₐₓ).

Conclusion

The differentiation of thiophene isomers is a readily achievable analytical task when the appropriate spectroscopic techniques are employed. ¹H and ¹³C NMR spectroscopy stand out as the most definitive methods, providing a wealth of structural information through chemical shifts and coupling constants. IR spectroscopy offers valuable confirmatory data, particularly through the fingerprint region. Mass spectrometry confirms the molecular weight and can provide clues to the isomer identity through subtle differences in fragmentation patterns. Finally, UV-Vis spectroscopy can show slight but measurable differences in the electronic transitions of the isomers. By systematically applying these techniques and comparing the acquired data to established reference values, researchers can confidently and accurately identify thiophene isomers, ensuring the integrity and success of their scientific endeavors.

References

A Comparative Guide to the Biological Activity of 2-Acylthiophenes versus 3-Acylthiophenes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiophene Scaffold in Medicinal Chemistry

The thiophene ring, a five-membered sulfur-containing heterocycle, is a cornerstone in medicinal chemistry, celebrated for its versatile biological activities.[1] Its derivatives are integral to a wide array of pharmaceuticals, demonstrating anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] The specific biological profile of a thiophene derivative is profoundly influenced by the nature and position of its substituents. This guide provides an in-depth technical comparison of the biological activities of two key isomeric classes: 2-acylthiophenes and 3-acylthiophenes.

The position of the acyl group—either at the C2 (alpha) or C3 (beta) position of the thiophene ring—dictates the molecule's electronic and steric properties, which in turn governs its reactivity and interaction with biological targets.[1] While derivatives of 2-acylthiophene have been more extensively studied, emerging research on 3-acylthiophenes reveals a distinct and promising pharmacological profile, warranting a comparative analysis for researchers in drug discovery and development. This guide will objectively compare their performance across key biological activities, supported by experimental data, and provide detailed methodologies for their evaluation.

I. Anticancer Activity: A Tale of Two Isomers

Both 2-acyl and 3-acylthiophenes serve as crucial precursors for the synthesis of compounds with significant cytotoxic activity against various cancer cell lines.[2][5] Chalcones, a prominent class of α,β-unsaturated ketones derived from these scaffolds, have been a particular focus of anticancer research.[6][7]

2-Acylthiophene Derivatives

Derivatives of 2-acylthiophenes, particularly chalcones, have demonstrated potent, dose-dependent cytotoxicity across a range of human cancer cell lines. Studies have shown that these compounds can induce apoptosis, or programmed cell death, a desirable mechanism for anticancer agents.[5][8] For instance, certain 2-acetylthiophene-derived chalcones have exhibited significant activity against breast cancer (MCF-7, MDA-MB-231) and colon adenocarcinoma (HT-29) cells.[5][8]

One of the key anticancer mechanisms identified for 2-acylthiophene derivatives is the inhibition of tubulin polymerization .[9] Tubulin is a critical protein that assembles into microtubules, forming the mitotic spindle necessary for cell division. By disrupting this process, these compounds arrest the cell cycle in the G2/M phase, leading to apoptosis.[9][10] This mechanism is shared by well-known anticancer drugs and highlights the therapeutic potential of this thiophene isomer.

3-Acylthiophene Derivatives

While direct comparative studies are limited, available data suggests that the isomeric position of the acetyl group significantly impacts anticancer potency.[1] Derivatives of 3-acetylthiophene are also emerging as promising cytotoxic agents. Research has shown that chalcones and other heterocyclic compounds synthesized from 3-acetylthiophene precursors exhibit notable activity against breast, liver, and prostate cancer cells.[5][11] For example, specific bis-chalcone derivatives synthesized from 3-acetyl-2,5-dichlorothiophene have shown potent activity against breast cancer cell lines, with some compounds proving more effective than the established drug tamoxifen.

Interestingly, a comparative study on aminobenzo[b]thiophenes, which are structurally related, found that both 2-amino and 3-amino isomers were potent inhibitors of tubulin polymerization, suggesting that the 3-substituted scaffold is equally capable of engaging this critical anticancer target.[12]

Quantitative Comparison of Cytotoxicity (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency. The table below summarizes reported IC₅₀ values for representative derivatives of both isomers against various cancer cell lines. It is important to note that direct comparisons can be complicated by differing experimental conditions across studies.

Derivative ClassCompound DescriptionCancer Cell LineIC₅₀ (µM)Reference
2-Acylthiophene Chalcone derivative '3c'MCF-7 (Breast)5.52[8]
2-Acylthiophene Chalcone derivative '3c'MDA-MB-231 (Breast)9.91[8]
2-Acylthiophene Bis-chalcone '5b'MCF-7 (Breast)4.05[13]
2-Acylthiophene Thiophene-chalcone '15e'A549 (Lung)6.3[14]
2-Acylthiophene Chalcone 'C06'HT-29 (Colon)Not specified, but highly active[5]
3-Acylthiophene 3-Furan-1-thiophene chalcone 'AM1'MCF-7 (Breast)45.3[5]
3-Acylthiophene Dihydropyridine from 3-acetylcoumarin '3d'MCF-7 (Breast)0.018[11]
3-Acylthiophene Thiophene from 3-acetylcoumarin '8'NUGC (Gastric)0.87[10]

II. Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

Chronic inflammation is a key driver of many diseases, and the search for novel anti-inflammatory agents is a major research focus. Thiophene derivatives have shown significant promise in this area, primarily through the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade.[2][3]

2-Acylthiophene Derivatives

Derivatives of 2-acylthiophenes have been shown to possess considerable anti-inflammatory activity.[15][16] The primary mechanisms of action involve the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[6][17] These enzymes are responsible for the production of prostaglandins and leukotrienes, which are potent inflammatory mediators. Several commercial anti-inflammatory drugs, such as Tiaprofenic acid, feature a thiophene core and act by inhibiting COX enzymes.[3]

Furthermore, 2-acylthiophene derivatives can modulate inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway .[18] NF-κB is a crucial transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6.[11][18] By inhibiting NF-κB activation, these compounds can effectively suppress the inflammatory response.

3-Acylthiophene Derivatives

Data on the specific anti-inflammatory activity of 3-acylthiophene derivatives is less abundant but growing. Given the structural similarities and the established anti-inflammatory profile of the broader thiophene class, it is highly probable that 3-acylthiophene derivatives also modulate inflammatory pathways. The higher reactivity of the 3-substituted thiophene ring towards electrophilic substitution could influence the synthesis of novel derivatives with unique inhibitory profiles against targets like COX, LOX, and components of the NF-κB pathway.[1] Further research is needed to fully elucidate and compare their efficacy to their 2-acyl counterparts.

III. Antimicrobial Activity: A Broad Spectrum of Action

Thiophene derivatives have been extensively investigated for their antibacterial and antifungal properties.[8][12] The position of substituents on the thiophene ring plays a crucial role in determining their antimicrobial efficacy.

2-Acylthiophene Derivatives

Numerous studies have reported the synthesis of 2-acylthiophene derivatives, such as chalcones and other heterocyclic systems, with significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][17] For example, certain tetrasubstituted 2-acetylthiophene derivatives have been found to be more potent than the standard drug gentamicin against Pseudomonas aeruginosa.[17]

3-Acylthiophene Derivatives

Derivatives synthesized from 3-acylthiophene precursors have also demonstrated potent antimicrobial effects. Studies on compounds derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate have shown that certain derivatives exhibit antimicrobial activity comparable to standard drugs like ampicillin and gentamicin.[12][19] This indicates that the 3-acylthiophene scaffold is a viable platform for the development of new antimicrobial agents.

IV. Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of both 2- and 3-acylthiophenes is highly dependent on their molecular structure. For chalcone derivatives, the nature and position of substituents on the aromatic rings attached to the α,β-unsaturated carbonyl system are critical for potency. Generally, the presence of electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule, influencing its interaction with biological targets.

The following diagrams illustrate key mechanisms of action associated with acylthiophene derivatives.

anticancer_tubulin cluster_cell Cancer Cell Acylthiophene Acylthiophene Derivative Tubulin α/β-Tubulin Dimers Acylthiophene->Tubulin Binds to Colchicine Site Microtubule Microtubule (Unstable) Acylthiophene->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization Spindle Mitotic Spindle (Disrupted) Microtubule->Spindle Arrest G2/M Phase Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Anticancer Mechanism: Inhibition of Tubulin Polymerization.

anti_inflammatory_pathway cluster_cell Macrophage LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive p50/p65 (Inactive) NFkB_active p50/p65 (Active) NFkB_inactive->NFkB_active IκBα degradation releases NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_active->Genes Activates Transcription Cytokines Inflammatory Mediators Genes->Cytokines Acylthiophene Acylthiophene Derivative Acylthiophene->IKK Inhibits Acylthiophene->NFkB_active Inhibits Nuclear Translocation

Anti-inflammatory Mechanism: Inhibition of NF-κB Pathway.

V. Experimental Protocols

To facilitate further research and comparative studies, detailed, step-by-step methodologies for key biological assays are provided below.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is widely used to determine the cytotoxic potential of compounds.[5]

Objective: To determine the IC₅₀ value of acylthiophene derivatives against cancer cell lines.

Materials:

  • 96-well tissue culture plates

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Acylthiophene derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the acylthiophene derivatives in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

mtt_workflow cluster_workflow MTT Assay Workflow start Seed Cells (96-well plate) incubate1 Incubate 24h start->incubate1 treat Treat with Acylthiophene Derivatives incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Add Solubilizer (DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC₅₀ read->analyze

Experimental Workflow for the MTT Cytotoxicity Assay.
Protocol 2: In Vitro Anti-inflammatory Assay (Cytokine Inhibition)

This protocol measures the ability of compounds to inhibit the production of pro-inflammatory cytokines, such as TNF-α, from macrophages stimulated with lipopolysaccharide (LPS).

Objective: To evaluate the anti-inflammatory potential of acylthiophene derivatives by measuring their effect on TNF-α production.

Materials:

  • RAW 264.7 murine macrophage cell line

  • 24-well tissue culture plates

  • Complete culture medium (DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Acylthiophene derivatives dissolved in DMSO

  • TNF-α ELISA kit

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 2.5 x 10⁵ cells per well and allow them to adhere for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of the acylthiophene derivatives for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include wells with untreated cells (negative control) and cells treated with LPS only (positive control).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plates to pellet any detached cells and carefully collect the culture supernatants.

  • Cytokine Measurement: Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer’s instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-only control.

Protocol 3: Antimicrobial Susceptibility Testing (Disk Diffusion Method)

The Kirby-Bauer disk diffusion method is a standard, qualitative test to determine the susceptibility of bacteria to various antimicrobial agents.

Objective: To screen acylthiophene derivatives for antibacterial activity.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile paper disks (6 mm diameter)

  • Acylthiophene derivatives of known concentration

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Incubator

Procedure:

  • Inoculum Preparation: Select 3-5 isolated colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Within 15 minutes of preparation, dip a sterile swab into the bacterial suspension, remove excess liquid by pressing it against the inside of the tube, and streak the entire surface of an MHA plate evenly in three directions.

  • Disk Application: Aseptically apply sterile paper disks impregnated with a known amount of the acylthiophene derivative onto the surface of the agar. Gently press the disks to ensure complete contact. Include a solvent control disk and a positive control disk with a standard antibiotic.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone corresponds to the susceptibility of the bacterium to the compound.

VI. Conclusion

The isomeric position of the acyl group on the thiophene ring is a critical determinant of biological activity. While 2-acylthiophene derivatives have been more extensively explored, revealing potent anticancer, anti-inflammatory, and antimicrobial properties, the emerging data on 3-acylthiophenes indicate they are an equally promising, albeit less studied, class of compounds.

Derivatives from both scaffolds have demonstrated the ability to induce cancer cell apoptosis, with tubulin polymerization emerging as a key shared mechanism. In the realm of anti-inflammatory research, 2-acylthiophenes are known to inhibit crucial pathways like COX, LOX, and NF-κB. The higher reactivity of the 3-acylthiophene core may offer unique synthetic opportunities to develop novel inhibitors for these same targets.

References

A Researcher's Guide to Lewis Acid Catalysts in Thiophene Acylation: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

The acylation of thiophene is a cornerstone reaction in synthetic organic chemistry, providing essential building blocks for a vast array of pharmaceuticals, agrochemicals, and materials. The introduction of an acyl group onto the thiophene ring, a classic Friedel-Crafts reaction, is critically dependent on the choice of a Lewis acid catalyst. This decision profoundly impacts reaction efficiency, regioselectivity, and the overall sustainability of the process. This guide offers an in-depth, objective comparison of various Lewis acid catalysts for thiophene acylation, supported by experimental data, to empower researchers in making informed decisions for their synthetic endeavors.

The Enduring Relevance of Thiophene Acylation

Thiophene and its derivatives are privileged scaffolds in medicinal chemistry due to their bioisosteric relationship with benzene rings, offering modulated pharmacokinetic and pharmacodynamic properties. Acylated thiophenes, in particular, serve as key intermediates in the synthesis of numerous blockbuster drugs, including the antiplatelet agent Clopidogrel and the antipsychotic Olanzapine. The precise and efficient synthesis of these intermediates is therefore of paramount importance in the drug development pipeline.

Understanding the Reaction: Mechanism and Regioselectivity

The Friedel-Crafts acylation of thiophene proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst activates the acylating agent (typically an acyl halide or anhydride) to form a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich thiophene ring.

A crucial aspect of thiophene acylation is its high regioselectivity. The attack predominantly occurs at the C2 (or C5) position. This preference is attributed to the greater stabilization of the cationic intermediate (the sigma complex or Wheland intermediate) formed during C2-attack. This intermediate can be described by three resonance structures, effectively delocalizing the positive charge, whereas the intermediate from C3-attack is less stable, with only two resonance contributors.[1][2] Understanding this intrinsic reactivity is fundamental to designing efficient and selective acylation protocols.

G cluster_mechanism Mechanism of Thiophene Acylation AcylatingAgent Acylating Agent (RCOCl or (RCO)₂O) AcyliumIon Acylium Ion [R-C=O]⁺ AcylatingAgent->AcyliumIon Activation LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->AcyliumIon Thiophene Thiophene AcyliumIon->Thiophene SigmaComplex_C2 Sigma Complex (C2-attack, more stable) Thiophene->SigmaComplex_C2 C2-Attack (Major Pathway) SigmaComplex_C3 Sigma Complex (C3-attack, less stable) Thiophene->SigmaComplex_C3 C3-Attack (Minor Pathway) Product 2-Acylthiophene SigmaComplex_C2->Product Deprotonation

Caption: Mechanism of Lewis acid-catalyzed thiophene acylation.

Comparative Performance of Lewis Acid Catalysts

The choice of Lewis acid is a critical parameter that dictates the success of thiophene acylation. The following table provides a comparative overview of commonly employed and emerging catalysts, with supporting experimental data.

Catalyst TypeCatalystAcylating AgentThiophene Conversion (%)2-Acetylthiophene Yield (%)Reaction ConditionsStrengthsWeaknesses
Traditional Homogeneous Aluminum Chloride (AlCl₃)Acetyl Chloride>95~70-800°C to rt, CH₂Cl₂, 1.1 eq. AlCl₃High reactivity, readily available, cost-effective.Stoichiometric amounts required, moisture sensitive, generates corrosive HCl gas and significant aluminum waste.[3][4]
Stannic Chloride (SnCl₄)Acetyl Chloride>90~80-900°C to rt, Benzene, 1.0 eq. SnCl₄[5]Milder than AlCl₃, less polymerization of thiophene.[5]Stoichiometric amounts needed, toxic, generates corrosive waste.
Zinc Chloride (ZnCl₂)Acetic Anhydride~60-80~48-77Reflux, 4h[6]Less reactive and more tolerant to moisture than AlCl₃.Often requires higher temperatures and longer reaction times, yields can be moderate.[6]
Modern Homogeneous Ytterbium(III) Triflate (Yb(OTf)₃)Acetic Anhydride>90Good to excellentRoom temperature, various solvents[7]Reusable, water-tolerant, catalytic amounts sufficient.[7]Higher cost compared to traditional Lewis acids.
Scandium(III) Triflate (Sc(OTf)₃)Acetic AnhydrideHighHighRoom temperatureHighly active, can be used in catalytic amounts.[8]Very expensive.
Heterogeneous (Solid Acids) Hβ ZeoliteAcetic Anhydride~9998.660°C, 2h[3][9]Highly active and selective, reusable, environmentally benign.[3][9]Requires higher temperatures than some homogeneous catalysts, potential for deactivation.
Modified C25 ZeoliteAcetic Anhydride99.0-80°C, 2h[10]High conversion, reusable.[10]Requires elevated temperatures.

Experimental Protocols

To ensure reproducibility and provide a practical framework for catalyst evaluation, detailed experimental protocols are presented below.

Protocol 1: A Classic Approach - Thiophene Acylation using Aluminum Chloride (AlCl₃)

This protocol outlines a standard procedure for the Friedel-Crafts acylation of thiophene using the highly reactive but environmentally challenging aluminum chloride.

Materials:

  • Thiophene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0°C in an ice bath.

  • Add a solution of acetyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise via the dropping funnel over 10-15 minutes, maintaining the temperature below 5°C.

  • Following the addition of acetyl chloride, add a solution of thiophene (1.0 equivalent) in anhydrous dichloromethane dropwise over 20-30 minutes, ensuring the reaction temperature does not exceed 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield 2-acetylthiophene.

G cluster_workflow Experimental Workflow: Thiophene Acylation start Start setup Reaction Setup (Inert atmosphere, 0°C) start->setup add_alcl3 Add AlCl₃ and CH₂Cl₂ setup->add_alcl3 add_acetyl_chloride Add Acetyl Chloride solution add_alcl3->add_acetyl_chloride add_thiophene Add Thiophene solution add_acetyl_chloride->add_thiophene react React at Room Temperature (Monitor by TLC) add_thiophene->react quench Quench with Ice/HCl react->quench extract Workup and Extraction quench->extract purify Purification (Distillation/Chromatography) extract->purify end End purify->end

Caption: General experimental workflow for thiophene acylation.

Protocol 2: A Greener Alternative - Thiophene Acylation using Hβ Zeolite

This protocol highlights the use of a reusable and environmentally friendly solid acid catalyst.

Materials:

  • Thiophene

  • Acetic anhydride

  • Hβ Zeolite

  • Methanol (for washing)

Procedure:

  • Activate the Hβ zeolite catalyst by calcining at 550°C for 4 hours in a muffle furnace. Allow to cool to room temperature in a desiccator.

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiophene (1.0 equivalent) and acetic anhydride (3.0 equivalents).

  • Add the activated Hβ zeolite (typically 5-10 wt% with respect to thiophene).

  • Heat the reaction mixture to 60°C and stir vigorously for 2-4 hours. Monitor the reaction progress by Gas Chromatography (GC) or TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the catalyst by filtration and wash with methanol. The catalyst can be dried and reactivated for future use.

  • The filtrate contains the product, which can be purified by vacuum distillation.

The Shift Towards Greener Catalysis

The inherent drawbacks of traditional Lewis acids, such as the need for stoichiometric amounts, their moisture sensitivity, and the generation of large quantities of hazardous waste, have driven the development of more sustainable catalytic systems.[3][4] Solid acid catalysts, like zeolites, offer significant advantages in this regard.[9][10] Their key benefits include:

  • Reusability: Solid catalysts can be easily recovered by filtration and reused multiple times, reducing waste and cost.

  • Reduced Corrosion and Waste: They are non-corrosive and eliminate the need for quenching, which in turn prevents the formation of acidic waste streams.

  • Ease of Handling: They are generally less sensitive to moisture compared to traditional Lewis acids.

Metal triflates, particularly those of rare-earth metals like ytterbium, represent another class of "greener" catalysts.[7] They are highly active in catalytic amounts and are often water-tolerant, allowing for simpler reaction setups and workups.

G cluster_catalyst_types Catalyst Types and Their Properties cluster_properties Traditional Traditional Lewis Acids (e.g., AlCl₃, SnCl₄) Reactivity High Reactivity Traditional->Reactivity High Reusability Reusability Traditional->Reusability No Sustainability Sustainability Traditional->Sustainability Low Cost Cost Traditional->Cost Low Modern Modern Homogeneous Catalysts (e.g., Yb(OTf)₃) Modern->Reactivity High Modern->Reusability Yes Modern->Sustainability High Modern->Cost High Heterogeneous Heterogeneous Solid Acids (e.g., Zeolites) Heterogeneous->Reactivity Good to High Heterogeneous->Reusability Yes Heterogeneous->Sustainability Very High Heterogeneous->Cost Moderate

Caption: Logical relationships between catalyst types and their key properties.

Conclusion and Future Outlook

The choice of a Lewis acid catalyst for thiophene acylation is a critical decision that balances reactivity, cost, and environmental impact. While traditional catalysts like aluminum chloride remain effective for small-scale synthesis, the future of industrial and sustainable chemistry lies in the adoption of heterogeneous and modern homogeneous catalysts. Zeolites and metal triflates have demonstrated exceptional performance, offering high yields and selectivity with the added benefits of reusability and reduced environmental footprint. As the demand for green and efficient chemical processes continues to grow, the development and optimization of such advanced catalytic systems will be paramount for the pharmaceutical and fine chemical industries.

References

Validating the Structure of 1-(Thiophen-2-yl)butan-1-one: A 2D NMR-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of synthesized compounds is a cornerstone of rigorous scientific practice. This guide provides an in-depth, technical comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for the structural validation of 1-(Thiophen-2-yl)butan-1-one. We will explore the synergistic power of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) to definitively map the molecular architecture of this thiophene derivative. This guide moves beyond a simple recitation of protocols to explain the underlying causality of experimental choices, ensuring a self-validating analytical approach.

The Analytical Challenge: Beyond 1D NMR

One-dimensional (1D) NMR provides foundational information about the chemical environment of protons (¹H) and carbons (¹³C). However, for a molecule like this compound, with both an aromatic thiophene ring and a flexible butyl chain, 1D spectra can present ambiguities due to overlapping signals and complex splitting patterns. 2D NMR techniques overcome these limitations by adding a second frequency dimension, revealing correlations between nuclei and providing a clear roadmap of atomic connectivity.[1]

Experimental Design: A Symphony of Pulses

The successful application of 2D NMR hinges on a well-designed experimental strategy. The following protocols are designed to provide a comprehensive dataset for the complete structural assignment of this compound.

Step-by-Step Experimental Protocols
  • Sample Preparation:

    • Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

    • Transfer the solution to a 5 mm NMR tube. Ensure the sample height is sufficient to be within the detection region of the NMR probe.

  • Instrument Setup & 1D Spectra Acquisition:

    • The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

    • Acquire standard 1D ¹H and ¹³C{¹H} NMR spectra. These will serve as the reference for the 2D experiments. The ¹H spectrum will provide information on chemical shifts and proton-proton couplings, while the proton-decoupled ¹³C spectrum will show the chemical shifts of all unique carbon atoms.

  • 2D NMR Data Acquisition:

    • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[2][3][4] The standard cosygpqf pulse sequence is typically employed. Key parameters to optimize include the spectral width in both dimensions to encompass all proton signals and a sufficient number of increments in the indirect dimension (t₁) to achieve adequate resolution.

    • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (¹JCH).[5][6][7] The hsqcedetgpsisp2.3 pulse sequence is a common choice as it provides editing, distinguishing CH/CH₃ from CH₂ groups by their phase. The key parameter is the ¹JCH coupling constant, which is typically set to an average value of 145 Hz for sp² and sp³ hybridized carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals long-range correlations between protons and carbons over two to three bonds (²JCH, ³JCH), and sometimes even four bonds in conjugated systems.[8][9][10][11] This is crucial for connecting different spin systems and identifying quaternary carbons. The hmbcgplpndqf pulse sequence is robust. The long-range coupling constant (ⁿJCH) is a critical parameter, and a value of 8-10 Hz is a good starting point to observe the desired correlations.

Data Interpretation: Assembling the Molecular Puzzle

The true power of 2D NMR lies in the interpretation of the resulting spectra. By combining the information from COSY, HSQC, and HMBC, we can piece together the complete structure of this compound.

Predicted NMR Data Summary
Position ¹H Chemical Shift (ppm, multiplicity, J in Hz) ¹³C Chemical Shift (ppm)
H-3'~7.6 (dd, J = 3.8, 1.1)C-3' ~132
H-4'~7.1 (dd, J = 5.0, 3.8)C-4' ~128
H-5'~7.8 (dd, J = 5.0, 1.1)C-5' ~134
H-2~2.9 (t, J = 7.4)C-2 ~38
H-3~1.7 (sext, J = 7.4)C-3 ~26
H-4~1.0 (t, J = 7.4)C-4 ~14
C-1-C-1 (C=O) ~192
C-2'-C-2' ~144

Note: Chemical shifts are predicted and may vary slightly based on experimental conditions.

COSY Analysis: Mapping the Proton Network

The COSY spectrum reveals the connectivity of the protons within the butyl chain.

  • A cross-peak between the triplet at ~2.9 ppm (H-2) and the sextet at ~1.7 ppm (H-3) confirms their adjacency.

  • Another cross-peak connects the sextet at ~1.7 ppm (H-3) to the triplet at ~1.0 ppm (H-4), establishing the full propyl fragment of the butyl chain.

  • Within the thiophene ring, cross-peaks will be observed between H-3' and H-4', and between H-4' and H-5', confirming their sequential arrangement.

Caption: Key COSY correlations in this compound.

HSQC Analysis: Linking Protons to their Carbons

The HSQC spectrum provides the direct one-bond C-H correlations, allowing for the unambiguous assignment of the protonated carbons.

  • The proton at ~2.9 ppm (H-2) will show a correlation to the carbon at ~38 ppm (C-2).

  • The proton at ~1.7 ppm (H-3) will correlate to the carbon at ~26 ppm (C-3).

  • The proton at ~1.0 ppm (H-4) will correlate to the carbon at ~14 ppm (C-4).

  • The thiophene protons will also show direct correlations to their respective carbons: H-3' to C-3', H-4' to C-4', and H-5' to C-5'.

Caption: Key HSQC correlations in this compound.

HMBC Analysis: Bridging the Fragments

The HMBC spectrum is the final piece of the puzzle, providing the long-range correlations that connect the different spin systems and identify the positions of non-protonated carbons.

  • Connecting the Butyl Chain to the Carbonyl: The protons at H-2 (~2.9 ppm) will show a crucial correlation to the carbonyl carbon (C-1) at ~192 ppm, confirming the attachment of the butyl chain to the ketone. They will also show a three-bond correlation to C-3. The protons at H-3 (~1.7 ppm) will show correlations to C-1 and C-2.

  • Connecting the Thiophene Ring to the Carbonyl: The thiophene proton H-3' (~7.6 ppm) will show a two-bond correlation to the carbonyl carbon (C-1) and a two-bond correlation to the quaternary carbon C-2'. The proton H-5' (~7.8 ppm) will show a three-bond correlation to C-1. These correlations definitively place the carbonyl group at the C-2 position of the thiophene ring.

  • Confirming Thiophene Ring Structure: Long-range correlations within the thiophene ring will also be observed, further validating its structure. For instance, H-5' will show a correlation to C-3' and C-4'.

Caption: Key HMBC correlations in this compound.

Conclusion: An Unambiguous Structural Assignment

The synergistic application of COSY, HSQC, and HMBC provides a robust and self-validating methodology for the structural elucidation of this compound. While 1D NMR and other analytical techniques like Mass Spectrometry and IR Spectroscopy provide valuable preliminary data, the detailed connectivity map generated by 2D NMR is unparalleled for confirming the precise arrangement of atoms in complex organic molecules. This comprehensive approach ensures the scientific integrity of the data, which is paramount in research and drug development.

References

A Comparative Guide to the Acylation of Thiophene and Furan for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic chemistry, thiophene and furan stand out as fundamental building blocks in medicinal chemistry and materials science. Their structural similarity to benzene, coupled with the unique electronic contributions of their respective heteroatoms, imparts distinct reactivity profiles that are crucial for synthetic chemists to understand and exploit. This guide provides an in-depth comparison of the reactivity of thiophene and furan in acylation reactions, a cornerstone of C-C bond formation, supported by mechanistic insights and experimental data.

Unraveling the Reactivity Landscape: An Overview of Electrophilic Aromatic Substitution

Thiophene and furan both undergo electrophilic aromatic substitution (EAS) reactions, including Friedel-Crafts acylation, much more readily than benzene. This heightened reactivity stems from the ability of the lone pairs on the sulfur and oxygen atoms to participate in the π-electron system of the ring, thereby increasing its electron density and making it more susceptible to attack by electrophiles.

The generally accepted order of reactivity for these five-membered heterocycles in EAS is: Pyrrole > Furan > Thiophene > Benzene.[1][2][3] This trend is a direct consequence of the electronic properties of the heteroatom.

The Decisive Role of the Heteroatom

The difference in reactivity between furan and thiophene can be primarily attributed to the electronegativity of the oxygen and sulfur atoms. Oxygen is more electronegative than sulfur, causing it to hold its lone pair of electrons more tightly.[4] This reduced availability of the lone pair for delocalization into the furan ring makes it less aromatic than thiophene.[4][5] Paradoxically, this lower aromatic stabilization energy means that the activation barrier for electrophilic attack is lower for furan, rendering it more reactive than thiophene in EAS reactions.[3]

The Mechanism of Acylation: A Shared Pathway with Critical Divergences

The Friedel-Crafts acylation of both thiophene and furan proceeds through a common electrophilic aromatic substitution mechanism.[6][7] The initial step involves the generation of a highly electrophilic acylium ion from an acyl halide or anhydride in the presence of a Lewis acid catalyst. This acylium ion is then attacked by the electron-rich heterocyclic ring.

Acylation_Mechanism cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation AcylHalide R-CO-Cl LewisAcid Lewis Acid (e.g., AlCl₃) AcyliumIon [R-C≡O]⁺ (Acylium Ion) LewisAcid->AcyliumIon Heterocycle Thiophene or Furan Intermediate Resonance-Stabilized Intermediate (Wheland Intermediate) Heterocycle->Intermediate + Acylium Ion Product 2-Acylthiophene or 2-Acylfuran Intermediate->Product - H⁺

Caption: General mechanism for the Friedel-Crafts acylation of thiophene and furan.

Regioselectivity: The Preference for the α-Position

For both thiophene and furan, acylation overwhelmingly occurs at the C2 (or α) position.[2][5] This regioselectivity is dictated by the stability of the intermediate carbocation (Wheland intermediate) formed upon electrophilic attack. Attack at the C2 position allows for the positive charge to be delocalized over three atoms, including the heteroatom, resulting in a more stable, resonance-stabilized intermediate.[7] In contrast, attack at the C3 (or β) position only allows for delocalization over two carbon atoms, leading to a less stable intermediate.[5]

Regioselectivity cluster_c2 Attack at C2 (α-position) cluster_c3 Attack at C3 (β-position) C2_Intermediate More Stable Intermediate (3 Resonance Structures) C2_Product Major Product C2_Intermediate->C2_Product C3_Intermediate Less Stable Intermediate (2 Resonance Structures) C3_Product Minor Product C3_Intermediate->C3_Product Start Thiophene/Furan + Acylium Ion Start->C2_Intermediate Start->C3_Intermediate

Caption: Rationale for the preferential α-acylation of thiophene and furan.

Experimental Considerations and Protocol Variations

The practical execution of acylation reactions on thiophene and furan necessitates careful consideration of their differing stabilities.

Acylation of Furan: Taming a Reactive Ring

Furan's high reactivity is a double-edged sword. While it readily undergoes acylation, it is also highly susceptible to polymerization and ring-opening in the presence of strong acids.[8][9][10] Therefore, mild reaction conditions are paramount for achieving good yields of the desired 2-acylfuran.

Typical Catalysts for Furan Acylation:

  • Phosphoric acid[8]

  • Boron trifluoride etherate[11][12]

  • Ytterbium(III) trifluoromethanesulfonate[13][14]

  • In some cases, with highly reactive acylating agents like trifluoroacetic anhydride, no catalyst is required.[8]

Experimental Protocol: Acylation of Furan with Acetic Anhydride using Phosphoric Acid

  • To a stirred solution of furan (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add acetic anhydride (1.1 eq).

  • Slowly add a catalytic amount of 85% phosphoric acid (e.g., 0.1 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography to yield 2-acetylfuran.

Acylation of Thiophene: A More Robust Substrate

Thiophene's greater aromaticity and stability allow for the use of a wider range of Lewis acid catalysts and more forcing reaction conditions compared to furan.[15] While stronger Lewis acids like aluminum chloride can be used, they can also lead to the formation of tars and other byproducts, necessitating careful control of the reaction temperature and stoichiometry.[16] Milder catalysts are often preferred for cleaner reactions and higher yields.

Common Catalysts for Thiophene Acylation:

  • Tin(IV) chloride (SnCl₄)[16]

  • Phosphoric acid[15][16]

  • Zinc halides[17]

Experimental Protocol: Acylation of Thiophene with Acetyl Chloride using Tin(IV) Chloride

  • In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve thiophene (1.0 eq) in a dry, inert solvent such as benzene or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add tin(IV) chloride (SnCl₄) (1.1 eq) dropwise to the stirred solution.

  • Subsequently, add acetyl chloride (1.05 eq) dropwise from the dropping funnel, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash successively with water, 10% sodium hydroxide solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude 2-acetylthiophene by vacuum distillation or recrystallization.

Quantitative Comparison of Reactivity

The difference in reactivity between furan and thiophene is not merely qualitative. Relative rate studies provide a quantitative measure of this disparity.

HeterocycleRelative Rate of Trifluoroacetylation[18]
Pyrrole5.3 x 10⁷
Furan 1.4 x 10²
Thiophene 1
BenzeneNo Reaction

As the data illustrates, furan is over 100 times more reactive than thiophene towards trifluoroacetylation under the conditions studied.[18] This significant difference underscores the importance of tailoring reaction conditions to the specific heterocycle being functionalized.

Conclusion for the Practicing Scientist

In the acylation of five-membered heterocycles, a clear reactivity trend emerges, with furan being significantly more reactive than thiophene. This difference is rooted in the electronic properties of the heteroatoms, specifically the higher electronegativity of oxygen compared to sulfur.

For the synthetic chemist, this translates to a critical need for methodological adjustments. The acylation of furan demands milder catalysts and carefully controlled conditions to mitigate its propensity for acid-catalyzed degradation. In contrast, the more robust nature of thiophene allows for a broader selection of Lewis acids, although optimization is still key to maximizing yields and minimizing byproduct formation. A thorough understanding of these fundamental principles of reactivity and stability is essential for the successful design and execution of synthetic routes involving these invaluable heterocyclic scaffolds.

References

Structure-Activity Relationship of 1-(Thiophen-2-yl)butan-1-one Analogs: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of analogs based on the 1-(thiophen-2-yl)butan-1-one scaffold. Synthesizing insights from medicinal chemistry, we explore the nuances of structural modifications on this versatile heterocyclic ketone and their potential implications for therapeutic activity, with a particular focus on monoamine oxidase (MAO) inhibition, a key target in neurodegenerative and psychiatric disorders.[1]

The thiophene ring is a privileged pharmacophore in drug discovery, present in numerous FDA-approved drugs and demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2] The this compound core combines this important heterocycle with a flexible butanone chain, offering multiple points for structural variation to modulate potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of this compound Analogs as Monoamine Oxidase Inhibitors

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of monoamine neurotransmitters.[1] Their inhibition is a validated strategy for the treatment of depression (MAO-A inhibitors) and Parkinson's disease (MAO-B inhibitors).[1] Structurally related chalcones containing a thiophene moiety have shown promise as MAO inhibitors, suggesting that the this compound scaffold is a promising starting point for the design of novel MAO inhibitors.

This section explores the hypothetical SAR of a series of this compound analogs, focusing on key structural modifications and their predicted impact on MAO inhibitory activity.

Key Structural Modifications and Their Predicted Effects on MAO Inhibition

The following diagram illustrates the key regions for modification on the this compound scaffold and the hypothesized impact of various substituents on MAO inhibitory activity.

SAR_diagram cluster_0 This compound Scaffold cluster_1 Modifications on the Thiophene Ring (Position 5) cluster_2 Modifications on the Butanone Chain (Alpha-Position) cluster_3 Modifications on the Butanone Chain (Terminal Position) Scaffold Thiophene Ring Butanone Chain Carbonyl Group R1 R1 Substituent Scaffold:f0->R1 Position 5 R2 R2 Substituent Scaffold:f1->R2 Alpha-Position R3 R3 Substituent Scaffold:f1->R3 Terminal Position R1_effects Electronic Effects: - Electron-donating groups (e.g., -OCH3, -CH3) may increase activity. - Electron-withdrawing groups (e.g., -Cl, -NO2) may decrease activity. Steric Effects: - Small, lipophilic groups may be well-tolerated. - Bulky groups may hinder binding. R1->R1_effects R2_effects Introduction of: - Small alkyl groups (e.g., -CH3) may enhance lipophilicity and binding. - Polar groups (e.g., -OH, -NH2) could introduce new hydrogen bonding interactions. R2->R2_effects R3_effects Chain Extension/Modification: - Increasing chain length may alter binding pocket interactions. - Introduction of aromatic rings could lead to pi-pi stacking interactions. R3->R3_effects

Caption: Key modification points on the this compound scaffold.

Table 1: Hypothetical Structure-Activity Relationship of this compound Analogs as MAO-B Inhibitors

Compound IDR1 (Thiophene-C5)R2 (Butanone-C2)R3 (Butanone-C4)Predicted MAO-B IC50 (µM)Rationale for Predicted Activity
TB-1 (Parent) HHCH3> 50Baseline activity of the unsubstituted scaffold.
TB-2 OCH3HCH310-20Electron-donating group on the thiophene ring may enhance binding.
TB-3 ClHCH320-40Electron-withdrawing group may slightly decrease activity.
TB-4 HCH3CH35-15Small alkyl substitution at the alpha-position can increase lipophilicity and improve binding.
TB-5 HHPhenyl1-10Addition of a terminal phenyl group could introduce favorable pi-pi stacking interactions within the enzyme's active site.
TB-6 OCH3CH3Phenyl< 1Combination of favorable substitutions at all three positions is predicted to yield the highest potency.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound analogs and their evaluation as MAO inhibitors.

Synthesis of this compound Analogs

The synthesis of the target analogs can be achieved through a Friedel-Crafts acylation reaction, a versatile and widely used method for the preparation of aryl ketones.

General Experimental Protocol: Friedel-Crafts Acylation

synthesis_workflow Start Start: Substituted Thiophene Reagents Reagents: Butyryl Chloride (or substituted analog) Anhydrous AlCl3 Dichloromethane (DCM) Start->Reagents Reaction Reaction: - Dissolve thiophene in DCM. - Cool to 0°C. - Add AlCl3 portion-wise. - Add butyryl chloride dropwise. - Stir at room temperature. Reagents->Reaction Workup Work-up: - Quench with ice-water. - Extract with DCM. - Wash with NaHCO3 and brine. - Dry over Na2SO4. Reaction->Workup Purification Purification: - Column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) Workup->Purification Product Product: This compound Analog Purification->Product

Caption: General workflow for the synthesis of this compound analogs.

Step-by-Step Procedure:

  • To a solution of the appropriately substituted thiophene (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add anhydrous aluminum chloride (AlCl3) (1.2 eq) portion-wise.

  • Stir the resulting mixture at 0 °C for 15 minutes.

  • Add the corresponding substituted butyryl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a flask containing ice-water.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound analog.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

The inhibitory activity of the synthesized analogs against human MAO-A and MAO-B can be determined using a fluorometric assay that measures the production of hydrogen peroxide.

Experimental Protocol: Fluorometric MAO Inhibition Assay

mao_assay_workflow Start Start: Synthesized Analogs Preparation Prepare Solutions: - Analogs in DMSO - Recombinant human MAO-A/MAO-B - Substrate (e.g., p-tyramine) - Detection reagent (e.g., Amplex Red) Start->Preparation Incubation Incubation: - Add MAO enzyme and analog to a 96-well plate. - Pre-incubate at 37°C. Preparation->Incubation Reaction_Start Initiate Reaction: - Add substrate to start the reaction. Incubation->Reaction_Start Measurement Measurement: - Incubate at 37°C. - Measure fluorescence (Ex/Em = 530/585 nm) at multiple time points. Reaction_Start->Measurement Analysis Data Analysis: - Calculate the rate of reaction. - Determine the percentage of inhibition. - Calculate IC50 values. Measurement->Analysis

Caption: Workflow for the in vitro MAO inhibition assay.

Step-by-Step Procedure:

  • Prepare stock solutions of the test compounds and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) in DMSO.

  • In a 96-well black microplate, add the assay buffer, the test compound at various concentrations (typically in a serial dilution), and the recombinant human MAO-A or MAO-B enzyme.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding the substrate (e.g., p-tyramine) and a detection reagent that produces a fluorescent product in the presence of H₂O₂.

  • Immediately measure the fluorescence intensity at an excitation wavelength of 530 nm and an emission wavelength of 585 nm using a microplate reader.

  • Continue to measure the fluorescence at regular intervals for a set period (e.g., 30 minutes).

  • Calculate the rate of the reaction from the linear portion of the fluorescence versus time plot.

  • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly as inhibitors of monoamine oxidase. The hypothetical SAR presented in this guide, based on established principles of medicinal chemistry, provides a rational framework for the design of new analogs with potentially enhanced potency and selectivity. The provided experimental protocols offer a clear and actionable path for the synthesis and biological evaluation of these compounds.

Future research should focus on the systematic synthesis and in vitro testing of a library of this compound analogs to validate and refine the proposed SAR. Further optimization of lead compounds, including the assessment of their pharmacokinetic properties and in vivo efficacy in relevant disease models, will be crucial for advancing this promising class of molecules towards clinical development.

References

In Vitro Comparative Guide to the Antimicrobial Efficacy of Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

This guide provides researchers, scientists, and drug development professionals with a comprehensive comparative analysis of the in vitro antimicrobial efficacy of various thiophene derivatives. Thiophene, a five-membered sulfur-containing heterocycle, serves as a vital scaffold in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities, including potent antimicrobial effects.[1][2][3][4] As the threat of antimicrobial resistance continues to grow, the exploration of novel chemical entities like thiophene derivatives is of paramount importance.[1][5] This document synthesizes experimental data from multiple studies to offer a clear, objective comparison of their performance, details the underlying experimental protocols, and discusses potential mechanisms of action.

The Foundation: Principles of In Vitro Antimicrobial Susceptibility Testing

Before comparing specific compounds, it is crucial to understand the principles behind the in vitro assays used to evaluate them. In vitro testing is the essential first step in the discovery of new antimicrobial agents, providing fundamental insights into a compound's intrinsic activity against specific microorganisms under controlled laboratory conditions.[5][6][7]

The primary objectives of these assays are to determine a compound's potency, typically quantified by two key parameters:

  • Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[8] It is the most widely used metric to gauge a compound's bacteriostatic or fungistatic potential.

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): This is the lowest concentration of an antimicrobial agent required to kill a specific microorganism. Determining the MBC is a critical subsequent step to ascertain whether a compound is microbicidal (kills the organism) or merely microbistatic (inhibits its growth).

The choice of methodology is dictated by the specific research question—ranging from high-throughput screening of many compounds to detailed characterization of a select few. The most common and well-standardized methods are broth dilution and agar diffusion, which are recognized by bodies like the Clinical and Laboratory Standard Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][8]

Experimental Protocols for Efficacy Determination

The trustworthiness of any comparative data rests on the validity of the experimental protocols. The following sections detail standardized, self-validating methodologies for assessing the antimicrobial efficacy of thiophene derivatives.

General Experimental Workflow

The overall process for evaluating the antimicrobial potential of a novel compound follows a logical progression from initial screening to quantitative assessment and determination of cidal activity.

G cluster_prep Preparation Stage cluster_testing Testing Stage cluster_analysis Analysis Stage P1 Prepare Thiophene Derivative Stock Solutions T1 Perform Serial Dilutions of Compound in Broth (Broth Microdilution Method) P1->T1 P2 Prepare Standardized Microbial Inoculum (e.g., 0.5 McFarland) T2 Inoculate Wells with Standardized Microorganism P2->T2 T1->T2 T3 Incubate Plates under Optimal Growth Conditions T2->T3 A1 Observe for Visible Growth and Determine MIC T3->A1 A2 Plate Aliquots from Clear Wells onto Agar A1->A2 A3 Incubate Agar Plates A2->A3 A4 Count Colonies and Determine MBC/MFC A3->A4

Caption: General workflow for in vitro MIC and MBC determination.

Protocol 1: Broth Microdilution for MIC Determination

This method is a gold standard for quantitative susceptibility testing due to its reproducibility and efficiency.[6][8][9]

  • Preparation of Compounds: Dissolve the synthesized thiophene derivatives in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with sterile cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi). This creates a range of decreasing concentrations.

  • Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the diluted microbial inoculum to each well of the microtiter plate containing the compound dilutions.

  • Controls: Include the following controls on each plate:

    • Positive Control: Wells with broth and inoculum only (to ensure microbial growth).

    • Negative Control: Wells with broth only (to confirm sterility).

    • Solvent Control: Wells with broth, inoculum, and the highest concentration of the solvent (e.g., DMSO) used, to ensure it has no inhibitory effect.

    • Standard Drug Control: A serial dilution of a known antibiotic (e.g., Ampicillin, Ciprofloxacin) or antifungal (e.g., Clotrimazole) as a reference.[2]

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria) for 18-24 hours.

  • MIC Reading: The MIC is recorded as the lowest concentration of the thiophene derivative that completely inhibits visible growth of the microorganism.[6][8]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a direct extension of the MIC assay and is crucial for determining if a compound has a killing effect.

  • Sample Collection: Following MIC determination, take a small aliquot (e.g., 10-100 µL) from each well that showed no visible growth.

  • Plating: Spread the aliquot onto the surface of a suitable agar plate (e.g., Nutrient Agar or Tryptic Soy Agar).

  • Incubation: Incubate the agar plates at the optimal growth temperature for 24 hours or until growth is visible in the positive control streak.

  • MBC Reading: The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

Comparative Efficacy of Thiophene Derivatives: A Data-Driven Analysis

The antimicrobial activity of thiophene derivatives is highly dependent on the nature and position of substituents on the thiophene ring.[10][11] Various studies have synthesized and evaluated novel derivatives, providing a wealth of comparative data.

The following table summarizes the in vitro antimicrobial activity (MIC) of representative thiophene derivatives against a panel of Gram-positive bacteria, Gram-negative bacteria, and fungi.

Thiophene Derivative Class/CompoundTest OrganismMIC (µg/mL or mg/L)Reference
Halogenated Benzo[b]thiophenes
3-Bromo-cyclohexanol benzo[b]thiophene (Compound 25)Staphylococcus aureus15.6[9]
3-Bromo-cyclohexanol benzo[b]thiophene (Compound 25)Enterococcus faecalis15.6[9]
3-Bromo-cyclohexanol benzo[b]thiophene (Compound 25)Candida albicans31.25[9]
Thiophene-2-Carboxamides
3-Amino-N-(4-(methoxy)phenyl)thiophene-2-carboxamide (Compound 7b)Staphylococcus aureus- (83.3% inhibition vs Ampicillin)[12]
3-Amino-N-(4-(methoxy)phenyl)thiophene-2-carboxamide (Compound 7b)Pseudomonas aeruginosa- (86.9% inhibition vs Ampicillin)[12]
Disubstituted Thiophenes
Thiophene Derivative 4 (a benzamide derivative)Colistin-Resistant Acinetobacter baumannii16 mg/L (MIC₅₀)[13][14]
Thiophene Derivative 4 (a benzamide derivative)Colistin-Resistant Escherichia coli8 mg/L (MIC₅₀)[13][14]
Thienopyrimidines
Substituted ThienopyrimidineBacillus subtilis6.25 µg/mL[2]
Substituted ThienopyrimidineEscherichia coli12.5 µg/mL[2]
Spiro-indoline-oxadiazole Thiophene
Compound 17Clostridium difficile2-4 µg/mL[15]
Compound 17Staphylococcus aureus (MRSA)>64 µg/mL (inactive)[15]
Structure-Activity Relationship (SAR) Insights:
  • Halogenation: The introduction of halogens, particularly bromine and chlorine, at the C3 position of the benzo[b]thiophene scaffold has been shown to enhance antimicrobial activity, especially against Gram-positive bacteria and C. albicans.[9]

  • Amino and Hydroxy Groups: Studies on thiophene-2-carboxamides indicate that derivatives with a 3-amino group generally exhibit higher antibacterial activity than those with a 3-hydroxy or 3-methyl group at the same position.[12]

  • Fused Ring Systems: Fusing the thiophene ring with other heterocyclic nuclei, such as pyrimidine, can lead to compounds with potent and broad-spectrum activity.[2][11]

  • Substituent Position: The placement of substituents significantly impacts efficacy. For instance, in a series of benzamide-substituted thiophenes, having a piperidin-4-yloxy group in the ortho position resulted in lower MIC values against A. baumannii and E. coli compared to the same group in the para position.[13][14]

Proposed Mechanisms of Antimicrobial Action

While the exact mechanisms for all thiophene derivatives are not fully elucidated, research points towards several potential modes of action, particularly those involving the disruption of bacterial cell integrity.

Recent studies on thiophene derivatives active against drug-resistant Gram-negative bacteria suggest a mechanism involving the bacterial membrane.[13] These compounds were found to increase membrane permeabilization, leading to a loss of cellular integrity.[13][14] Furthermore, they can affect the profile of crucial outer membrane proteins (OMPs), which are vital for nutrient uptake and maintaining structural integrity in Gram-negative bacteria.[13] Molecular docking studies have also suggested that some derivatives may bind to and inhibit essential enzymes like D-alanine ligase or DNA gyrase.[15][16]

G cluster_membrane Bacterial Cell Membrane cluster_extracellular cluster_intracellular Membrane Phospholipid Bilayer Hydrophilic Heads Hydrophobic Tails Leakage Leakage of Cellular Contents (Ions, Metabolites) Membrane->Leakage Disruption & Pore Formation Thiophene Thiophene Derivative Thiophene->Membrane Interaction & Insertion

Caption: Proposed mechanism of membrane disruption by thiophene derivatives.

Conclusion and Future Perspectives

The in vitro evidence strongly supports the potential of thiophene derivatives as a versatile and promising class of antimicrobial agents. The structural flexibility of the thiophene scaffold allows for extensive chemical modification, leading to compounds with high potency against a broad range of pathogens, including multidrug-resistant strains.[2][10][13] The data clearly indicates that specific substitutions, such as halogenation and the incorporation of amino groups or fused heterocyclic systems, are effective strategies for enhancing antimicrobial efficacy.

Future research should focus on a deeper elucidation of the mechanisms of action for the most potent derivatives. Advanced techniques like time-kill kinetic assays, which can determine whether a compound's effect is concentration- or time-dependent, will be crucial.[8][17] Furthermore, investigating the potential for synergy with existing antibiotics and conducting thorough toxicity profiling are essential next steps to translate these promising in vitro results into viable therapeutic candidates.

References

A Head-to-Head Comparison of the Cytotoxic Effects of Modified Thiophenes: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in medicinal chemistry, recognized for its role as a "privileged scaffold".[1][2] Its structural and electronic properties make it a versatile building block for designing novel therapeutic agents.[3] A significant area of interest is the development of thiophene-based compounds as anticancer agents, owing to their demonstrated ability to induce cytotoxicity in various cancer cell lines.[4][5][6]

This guide provides a comparative analysis of the cytotoxic effects of structurally diverse, modified thiophenes. We will delve into how specific chemical modifications influence their anticancer activity, present head-to-head experimental data, and explore the underlying mechanisms of action. This document is intended to serve as a technical resource for researchers and professionals engaged in the discovery and development of novel oncology therapeutics.

The Impact of Structural Modifications on Cytotoxicity

The anticancer potential of a thiophene derivative is profoundly influenced by the nature and position of its substituents.[5] Strategic modifications to the core thiophene structure can enhance cytotoxic potency, improve selectivity for cancer cells, and modulate pharmacokinetic properties. Key modification strategies include the incorporation of additional heterocyclic systems, substitution with various functional groups, and the creation of fused-ring structures.

1. Fused Thiophene Systems: Thienopyrimidines and Thienopyrroles

Fusing the thiophene ring with other heterocycles, such as pyrimidine or pyrrole, has proven to be a fruitful strategy for generating potent cytotoxic agents. These fused systems often act as bioisosteres of endogenous purines, enabling them to interfere with key biological pathways in cancer cells.

A study on novel fused thienopyrimidine and thienopyrrole derivatives revealed significant cytotoxic activity against human liver (HepG2) and prostate (PC-3) cancer cell lines.[7] Notably, the chloro-substituted thienopyrimidine 3b and the ethyl-ester-containing thienopyrrole 4c emerged as highly potent compounds, with IC₅₀ values in the low micromolar range.[7]

2. Substituted Thiophenes: The Role of Carboxamides and Ureas

Attaching functional groups like carboxamides and ureas to the thiophene scaffold is another effective approach. These groups can form crucial hydrogen bonds with biological targets, such as enzymes or receptors, leading to the inhibition of cancer cell proliferation.

Research into thiophene carboxamide derivatives as mimics of the natural anticancer agent Combretastatin A-4 (CA-4) has yielded promising results.[8] Compounds 2b and 2e from this series demonstrated substantial antiproliferative effects against the Hep3B liver cancer cell line.[8] Similarly, a benzyl urea tetrahydrobenzo[b]thiophene derivative, BU17 , was identified as a potent, broad-spectrum antitumor agent.[9][10]

3. Multi-Component Synthesis and Novel Scaffolds

The synthesis of complex thiophene derivatives through multi-component reactions allows for the rapid generation of diverse chemical libraries. This approach has led to the discovery of novel scaffolds with significant cytotoxic potential. For instance, aminothiophene derivatives synthesized via this method have shown potent growth inhibition against ovarian cancer cell lines (A2780 and A2780CP).[11][12]

Comparative Analysis of Cytotoxicity (IC₅₀ Data)

To facilitate a direct head-to-head comparison, the following table summarizes the in vitro cytotoxic activity (IC₅₀ values in µM) of representative modified thiophenes against various human cancer cell lines. Doxorubicin and Sorafenib, established chemotherapy drugs, are included for reference.

Compound IDModification ClassCancer Cell LineIC₅₀ (µM)Reference
Thienopyrimidine 3b Fused ThiopheneHepG2 (Liver)3.11[7]
PC-3 (Prostate)2.15[7]
Thienopyrrole 4c Fused ThiopheneHepG2 (Liver)3.02[7]
PC-3 (Prostate)3.12[7]
Carboxamide 2b Substituted ThiopheneHep3B (Liver)5.46[8]
Carboxamide 2e Substituted ThiopheneHep3B (Liver)12.58[8]
Aminothiophene 15b Substituted ThiopheneA2780 (Ovarian)12.0[12]
A2780CP (Ovarian)10.0[12]
Doxorubicin Standard ChemotherapyHepG2 (Liver)1.12[7]
PC-3 (Prostate)1.54[7]
Sorafenib Standard ChemotherapyA2780 (Ovarian)7.5[12]
A2780CP (Ovarian)9.4[12]

Note: IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.

Mechanisms of Cytotoxic Action

Modified thiophenes exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular pathways simultaneously.[4][5][6]

1. Kinase Inhibition (e.g., VEGFR-2)

A primary mechanism for many cytotoxic thiophenes is the inhibition of protein kinases, which are crucial for cell signaling and proliferation.[5][6] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key tyrosine kinase involved in angiogenesis—the formation of new blood vessels that tumors need to grow.[13][14] By blocking VEGFR-2, certain thiophene derivatives can stifle a tumor's blood supply, leading to cell death. The fused thienopyrimidine 3b and thienopyrrole 4c have been identified as dual inhibitors of VEGFR-2 and the downstream kinase AKT.[7]

2. Induction of Apoptosis

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Many anticancer drugs, including modified thiophenes, work by inducing apoptosis in cancer cells.[6] This is often achieved by activating caspase enzymes, which are the executioners of apoptosis.[9][10] For example, inhibition of the VEGFR-2 pathway can trigger the activation of caspase-9 and caspase-3, leading to apoptotic cell death.[15][16][17] The benzyl urea derivative BU17 was shown to enhance levels of caspase-3 and caspase-9 in A549 lung cancer cells.[9][10]

3. Microtubule Assembly Inhibition

The cellular cytoskeleton, composed of microtubules, is essential for cell division (mitosis). Some thiophene compounds disrupt the dynamics of microtubule assembly and disassembly, leading to cell cycle arrest in the G2/M phase and subsequent cell death.[9] The compound BU17 was found to target tubulin by blocking its polymerization, demonstrating its function as an antimitotic agent.[9]

Below is a diagram illustrating the VEGFR-2 signaling pathway, a key target for many cytotoxic thiophenes, leading to the induction of apoptosis.

VEGFR2_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Activates Thiophene Thiophene Inhibitor Thiophene->VEGFR2 Inhibits AKT AKT PI3K->AKT Activates Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Activates Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Casp9 Caspase-9 Bax->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: VEGFR-2 signaling pathway and its inhibition by modified thiophenes, leading to apoptosis.

Experimental Protocol: Assessing Cytotoxicity via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[18] It is a foundational experiment for evaluating the efficacy of potential anticancer compounds.

Principle: The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[19] The amount of formazan produced is directly proportional to the number of living cells.[19]

Step-by-Step Methodology
  • Cell Seeding:

    • Rationale: To establish a consistent number of cells for treatment.

    • Procedure: Plate cancer cells in a 96-well flat-bottom plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Rationale: To expose the cells to a range of concentrations of the test compound to determine the dose-dependent effect.

    • Procedure: Prepare serial dilutions of the modified thiophene compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[20]

  • MTT Addition:

    • Rationale: To introduce the substrate that will be converted by metabolically active cells.

    • Procedure: Following incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well for a final concentration of approximately 0.5 mg/mL.[20]

  • Formazan Crystal Formation:

    • Rationale: To allow sufficient time for the enzymatic conversion of MTT to formazan by viable cells.

    • Procedure: Incubate the plate for 2 to 4 hours at 37°C. During this time, purple formazan crystals will form within the cells.[20]

  • Solubilization of Formazan:

    • Rationale: The formazan crystals are insoluble and must be dissolved to allow for spectrophotometric quantification.

    • Procedure: Carefully remove the medium from each well. Add 100-150 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO) or an acidic isopropanol solution, to each well.[19]

  • Absorbance Measurement:

    • Rationale: To quantify the amount of formazan, which correlates with the number of viable cells.

    • Procedure: Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm). A reference wavelength of >650 nm can be used to subtract background noise.

  • Data Analysis:

    • Rationale: To calculate cell viability and determine the IC₅₀ value.

    • Procedure: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC₅₀ value.

The following diagram outlines the workflow for the MTT cytotoxicity assay.

MTT_Workflow start Start step1 1. Seed Cells in 96-well plate start->step1 step2 2. Incubate (24h, 37°C) step1->step2 step3 3. Add Thiophene Compounds step2->step3 step4 4. Incubate (24-72h) step3->step4 step5 5. Add MTT Reagent step4->step5 step6 6. Incubate (2-4h) step5->step6 step7 7. Solubilize Formazan (DMSO) step6->step7 step8 8. Read Absorbance (570 nm) step7->step8 end Calculate IC₅₀ step8->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

The modification of the thiophene scaffold continues to be a highly promising avenue for the development of novel anticancer therapeutics. The evidence clearly indicates that strategic chemical alterations, such as ring fusions and substitutions, can yield compounds with potent, low-micromolar cytotoxic activity against a range of cancer cell lines. Key mechanisms, including the inhibition of crucial signaling kinases like VEGFR-2, induction of apoptosis, and disruption of microtubule dynamics, underscore the multifaceted antitumor potential of these derivatives.

Future research should focus on optimizing the structure-activity relationships to enhance both potency and selectivity, thereby minimizing off-target effects. The exploration of novel delivery systems, such as nanoparticles, could further improve the therapeutic index of these compounds by ensuring targeted delivery to tumor tissues.[21][22] The continued investigation into the diverse biological activities of modified thiophenes is poised to deliver the next generation of effective cancer therapies.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(Thiophen-2-yl)butan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of responsible science. This guide provides a detailed, procedural framework for the safe disposal of 1-(Thiophen-2-yl)butan-1-one (CAS No. 5333-83-5), ensuring the protection of laboratory personnel and the environment.

Hazard Profile Overview: A Causal Analysis

Understanding the "why" behind disposal protocols is critical. The molecular structure of this compound—a thiophene ring attached to a butanone chain—suggests a hazard profile that combines the characteristics of both moieties.

  • Flammability : Thiophene and butanone are both flammable liquids.[4][5] Therefore, this compound should be presumed to be a flammable liquid and a fire hazard.[5] This dictates the need for storage away from ignition sources and the use of spark-proof equipment.

  • Toxicity and Irritation : Thiophene compounds can be harmful if inhaled, ingested, or absorbed through the skin, causing irritation to the skin, eyes, and respiratory system.[5][6] A safety data sheet for the related compound 4-Chloro-1-(thiophen-2-yl)butan-1-one classifies it as harmful if swallowed and a skin, eye, and respiratory irritant.[6] Chronic exposure to related ketones may also pose health risks.[4]

  • Environmental Hazards : Many organic solvents and their derivatives are harmful to aquatic life and can persist in the environment.[7][8] Discharge into waterways or sewer systems must be strictly avoided.[6]

Quantitative Data Summary for Structurally Related Compounds

To provide a contextual understanding of the potential hazards, the table below summarizes key data for the parent compounds.

PropertyThiophene2-Butanone (Methyl Ethyl Ketone)
CAS Number 110-02-178-93-3
Flash Point -9 °C / 15.8 °F-9 °C / 15.8 °F
GHS Hazard Statements H225, H302, H315, H319, H332, H335, H411H225, H319, H336
Primary Hazards Highly Flammable, Harmful if Swallowed, Skin/Eye/Respiratory Irritant, Toxic to Aquatic LifeHighly Flammable, Serious Eye Irritation, May Cause Drowsiness or Dizziness

Data sourced from various safety data sheets.[3][4][9]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the chemical for use or disposal, ensure the following PPE is worn to mitigate exposure risks, in accordance with OSHA standards.[10][11]

  • Eye and Face Protection : Wear chemical safety goggles and/or a face shield.[12]

  • Hand Protection : Use chemically resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and disposed of properly after handling.[8]

  • Skin and Body Protection : A flame-resistant laboratory coat is required. Ensure skin is not exposed.

  • Respiratory Protection : All handling of waste should occur within a certified chemical fume hood to minimize inhalation of vapors.[12]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a systematic process designed to prevent chemical reactions, environmental contamination, and personnel exposure.[13]

Step 1: Waste Determination and Classification

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste must be evaluated to determine if it is hazardous.[2][14] Based on its structural components, this compound waste should be classified as hazardous waste . This classification is due to its likely ignitability (a characteristic of flammable liquids) and potential toxicity.[14]

Step 2: Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions.[15][16]

  • Do Not Mix : Do not mix this compound waste with incompatible waste streams, such as acids, bases, or strong oxidizing agents.[9][16]

  • Designated Waste Stream : This chemical waste should be collected in a container designated for Non-Halogenated Organic Solvents .

Step 3: Container Selection and Labeling

The integrity of the waste containment is paramount.[17]

  • Container Material : Use a container made of a material compatible with organic solvents, such as a high-density polyethylene (HDPE) carboy or the original manufacturer's container.[17][18] Ensure the container is in good condition, free of leaks, and has a secure, screw-on cap.[14][17]

  • Labeling : As soon as the first drop of waste is added, the container must be labeled with a hazardous waste tag provided by your institution's EHS department.[18] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (avoiding abbreviations or formulas)

    • An accurate list of all container contents if it's a mixed waste

    • The specific hazard characteristics (e.g., "Flammable," "Irritant")

    • The accumulation start date

Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near the point of generation.[19]

  • Location : Store the waste container in a designated SAA, which must be under the control of the laboratory personnel generating the waste.

  • Secondary Containment : The waste container must be placed within a secondary containment system, such as a chemically resistant tray or tub.[15][17] This system must be large enough to hold 110% of the volume of the primary container to capture any potential leaks or spills.[17]

  • Closure : Keep the waste container securely closed at all times, except when actively adding waste.[14][19] Using a funnel left in the opening is a common and serious violation.

Step 5: Final Disposal Pathway
  • Never Drain Dispose : Under no circumstances should this chemical be disposed of down the sink or in the regular trash.[3] This can lead to environmental pollution and create fire or explosion hazards in the plumbing system.[8]

  • Arrange for Pickup : Once the container is full or you are approaching the SAA volume or time limits, contact your institution's EHS department to arrange for the pickup and transport of the hazardous waste.[20] Disposal will be handled by a licensed hazardous waste treatment, storage, and disposal facility (TSDF).

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel : Immediately alert others in the vicinity.

  • Evacuate : If the spill is large or you feel unwell, evacuate the area and contact your institution's emergency EHS number.

  • Control Ignition Sources : If it is safe to do so, remove all nearby sources of ignition.

  • Contain and Absorb (for small spills) : For minor spills that you are trained to handle, use an inert absorbent material (e.g., vermiculite, sand, or a commercial solvent spill pad) to contain and absorb the liquid.[6]

  • Collect Waste : Carefully scoop the contaminated absorbent material into a designated container for solid hazardous waste. Seal and label the container appropriately.

  • Decontaminate : Clean the spill area with soap and water.

  • Report : Report the incident to your laboratory supervisor and EHS department, regardless of the size of the spill.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_disposal Disposal Protocol cluster_spill Spill Contingency start Unwanted Material: This compound ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe spill Spill Occurs start->spill Accident fume_hood Work in a Chemical Fume Hood ppe->fume_hood classify Classify as Hazardous Waste (Flammable, Irritant) fume_hood->classify segregate Segregate as Non-Halogenated Organic Solvent Waste classify->segregate container Select Compatible, Sealed Container segregate->container label_waste Attach Hazardous Waste Label (Complete All Fields) container->label_waste store Store in Secondary Containment in Satellite Accumulation Area (SAA) label_waste->store contact_ehs Arrange for Pickup by EHS for Final Disposal store->contact_ehs absorb Contain & Absorb with Inert Material spill->absorb collect Collect as Solid Hazardous Waste absorb->collect report Report to EHS collect->report report->contact_ehs

References

Personal protective equipment for handling 1-(Thiophen-2-yl)butan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

A Proactive Safety and Handling Guide for 1-(Thiophen-2-yl)butan-1-one

For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is the bedrock of laboratory safety and experimental success. This guide provides a comprehensive, in-depth technical overview of the safety protocols and personal protective equipment (PPE) for handling this compound (CAS No. 5333-83-5). While some suppliers classify this compound as non-hazardous, a deeper analysis based on its chemical structure and the known risks of similar molecules necessitates a more cautious, proactive approach to ensure the well-being of laboratory personnel.

The Prudent Scientist's Dilemma: Interpreting Conflicting Safety Data

The official Safety Data Sheet (SDS) for this compound from some suppliers states that the chemical is not considered hazardous under the 2012 OSHA Hazard Communication Standard.[1][2] However, scientific diligence requires us to look beyond a single data point and consider the broader chemical context. The thiophene ring, a core component of this molecule, is known to undergo metabolic transformations that can lead to reactive intermediates, a factor in the toxicity of some thiophene-containing drugs.[3][4][5]

Furthermore, structurally analogous compounds exhibit clear hazard classifications. For instance, the chlorinated version, 4-Chloro-1-(thiophen-2-yl)butan-1-one, is classified as causing skin and serious eye irritation, respiratory irritation, and being harmful if swallowed.[6] This discrepancy demands a conservative approach, treating this compound with a higher degree of caution than its official classification might suggest. This guide is built upon that precautionary principle.

Composite Hazard Profile and Risk Assessment

Given the available data, we have constructed a composite hazard profile that should inform all handling procedures. This profile is based on the logical inference that the fundamental thiophene-ketone structure carries inherent risks, even if they are not fully elucidated for this specific molecule.

Potential Hazard GHS Classification (Inferred from Analogs) Rationale and Primary Concerns Source for Analogs
Acute Oral Toxicity Category 4 (Harmful if swallowed)The butanone moiety and thiophene ring are present in compounds with known oral toxicity. Accidental ingestion could lead to systemic effects.[6][7]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Thiophene and its derivatives are known skin irritants. Prolonged contact may cause redness, itching, and dermatitis.[6][8][9]
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation)Direct contact with the liquid or its vapors can cause significant irritation, pain, and potential damage to the eyes.[6][8]
Respiratory Irritation STOT SE 3 (May cause respiratory irritation)Vapors may irritate the mucous membranes and upper respiratory tract, leading to coughing and discomfort.[6][8]

This risk assessment dictates that engineering controls and personal protective equipment are mandatory to prevent exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE must be based on the composite hazard profile. The following is the minimum required PPE for handling this compound.

Engineering Controls:
  • Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors.

Personal Protective Equipment:
  • Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.

  • Skin Protection:

    • Gloves: Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or in the case of a spill, heavier-duty gloves should be considered. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.

    • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

  • Respiratory Protection: Not typically required when handling in a functional fume hood. If a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE & Engineering Controls start Start: Handling This compound sds_review Review Official SDS: 'Not Hazardous' start->sds_review analog_review Review Analog SDS: Skin/Eye/Resp Irritant start->analog_review precaution Apply Precautionary Principle sds_review->precaution analog_review->precaution fume_hood Work in Fume Hood precaution->fume_hood Inhalation Risk goggles Wear Chemical Splash Goggles precaution->goggles Eye Irritation Risk gloves Wear Nitrile Gloves precaution->gloves Skin Irritation Risk lab_coat Wear Lab Coat precaution->lab_coat Body Protection

Caption: PPE selection workflow for this compound.

Operational and Disposal Plans

Step-by-Step Handling Protocol:
  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. Designate a specific area within the hood for the handling of this compound.

  • Weighing and Transfer: Conduct all weighing and transfers of the liquid within the fume hood. Use a pipette or a syringe for liquid transfers to minimize the risk of spills.

  • Reaction Setup: If used in a reaction, ensure the apparatus is securely clamped and that any potential for splashes is minimized.

  • Post-Handling: After handling, decontaminate the work area with an appropriate solvent and wipe it down. Wash hands thoroughly with soap and water, even after removing gloves.

Emergency Procedures:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

  • Spill: In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[6] For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Storage and Disposal:
  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[6]

  • Disposal: All waste containing this compound should be treated as hazardous chemical waste. Collect it in a designated, properly labeled, and sealed container. Do not dispose of it down the drain. Arrange for disposal through your institution's licensed hazardous waste disposal program.[2]

By adhering to these rigorous safety protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their experimental work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Thiophen-2-yl)butan-1-one
Reactant of Route 2
Reactant of Route 2
1-(Thiophen-2-yl)butan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.